Product packaging for 2-Butenoic acid, pentylester(Cat. No.:CAS No. 25415-76-3)

2-Butenoic acid, pentylester

Cat. No.: B15349167
CAS No.: 25415-76-3
M. Wt: 156.22 g/mol
InChI Key: PWYYERNADDIMJR-UHFFFAOYSA-N
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Description

2-Butenoic acid, pentylester is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B15349167 2-Butenoic acid, pentylester CAS No. 25415-76-3

Properties

CAS No.

25415-76-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

pentyl but-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3

InChI Key

PWYYERNADDIMJR-UHFFFAOYSA-N

Isomeric SMILES

CCCCCOC(=O)/C=C/C

Canonical SMILES

CCCCCOC(=O)C=CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pentyl 2-Butenoate: Chemical Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-butenoate, an alpha,beta-unsaturated ester, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic reactivity. Detailed experimental protocols for its synthesis and purification are presented, along with an analysis of its expected spectral characteristics. Furthermore, key reaction pathways, including its formation via Fischer esterification and a representative conjugate addition reaction, are visualized to facilitate a deeper understanding of its chemical behavior. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry, materials science, and drug discovery.

Chemical Identity and Physical Properties

Pentyl 2-butenoate, also known as amyl crotonate, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2] Its fundamental properties are summarized in the tables below.

Identifiers and Descriptors
PropertyValueReference
IUPAC Name pentyl (E)-but-2-enoate[2]
Synonyms Amyl crotonate, Pentyl crotonate[1]
CAS Number 25415-76-3[1][2]
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [2]
Canonical SMILES CCCCCOC(=O)C=C[2]
InChI InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+[2]
Physicochemical Properties
PropertyValueReference
Appearance Colorless to pale yellow liquid (estimated)[3]
Boiling Point 194.62 °C at 760 mmHg (estimated)[3]
Flash Point 77.9 °C (172.0 °F) - Closed Cup (estimated)[3]
Density 0.92 g/cm³ at 20 °C
Solubility in Water 158.9 mg/L at 25 °C (estimated)[3]
logP (o/w) 3.442 (estimated)[3]

Synthesis and Purification

Pentyl 2-butenoate is most commonly synthesized via the Fischer esterification of crotonic acid with n-pentanol, using a strong acid catalyst. An alternative approach involves enzymatic synthesis, which offers a milder and more environmentally benign route.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar alkyl crotonates.

Materials:

  • Crotonic acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crotonic acid (1.0 equivalent) and an excess of n-pentanol (e.g., 3.0 equivalents). The alcohol can serve as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5% by mole relative to the carboxylic acid) to the reaction mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. To drive the equilibrium towards the product, water can be removed as it is formed using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Careful venting is required during the bicarbonate wash due to CO₂ evolution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude pentyl 2-butenoate can be purified by fractional distillation under reduced pressure to obtain the final product.

Purification of α,β-Unsaturated Esters

Impurities in α,β-unsaturated esters often include residual carboxylic acid, alcohol, and carbonyl-containing byproducts. Standard purification techniques include:

  • Extraction: Washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[1]

  • Distillation: Fractional distillation is effective for separating the ester from non-volatile impurities and other components with different boiling points.[2]

  • Chromatography: For high-purity requirements, column chromatography on silica gel can be employed.

Spectral Properties (Predicted)

Detailed spectral data for pentyl 2-butenoate is not widely available. However, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on the well-documented spectra of similar compounds, such as ethyl crotonate.[4][5][6][7]

¹H NMR Spectroscopy

The expected proton NMR spectrum of pentyl 2-butenoate would exhibit the following characteristic signals:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (crotonate)~1.8-2.0Doublet of doublets
=CH- (α to C=O)~5.8-6.0Doublet of quartets
=CH- (β to C=O)~6.9-7.1Doublet of quartets
-O-CH₂- (pentyl)~4.1-4.2Triplet
-CH₂- (pentyl, adjacent to O-CH₂)~1.6-1.7Quintet
-(CH₂)₂- (pentyl)~1.3-1.4Multiplet
CH₃ (pentyl)~0.9Triplet
¹³C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following resonances:

CarbonChemical Shift (δ, ppm)
C=O (ester)~166-167
=CH- (α to C=O)~122-124
=CH- (β to C=O)~144-146
-O-CH₂- (pentyl)~64-65
-CH₂- (pentyl chain)~28-29, ~22-23
CH₃ (crotonate)~18
CH₃ (pentyl)~14
Infrared (IR) Spectroscopy

The IR spectrum of pentyl 2-butenoate is expected to display the following key absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester, conjugated)~1715-1730Strong, characteristic stretch
C=C (alkene)~1650-1660Medium intensity stretch
C-O (ester)~1150-1250Strong stretch
=C-H (alkene)~3020-3080Medium C-H stretch
C-H (alkane)~2850-2960Strong C-H stretches

Reactivity and Reaction Mechanisms

As an α,β-unsaturated ester, pentyl 2-butenoate exhibits reactivity at both the carbonyl carbon and the β-carbon of the alkene. The conjugated system allows for 1,4-conjugate addition reactions, a key feature of this class of compounds.

Fischer Esterification Mechanism

The synthesis of pentyl 2-butenoate via Fischer esterification proceeds through a series of equilibrium steps, as illustrated in the following diagram.

Fischer_Esterification start Crotonic Acid + Pentanol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ activated_carbonyl Activated Carbonyl (Resonance Stabilized) protonation->activated_carbonyl nucleophilic_attack Nucleophilic Attack by Pentanol activated_carbonyl->nucleophilic_attack tetrahedral_intermediate1 Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate1 proton_transfer Proton Transfer tetrahedral_intermediate1->proton_transfer tetrahedral_intermediate2 Protonated Tetrahedral Intermediate proton_transfer->tetrahedral_intermediate2 elimination Elimination of Water tetrahedral_intermediate2->elimination protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation -H⁺ end Pentyl 2-Butenoate + Water deprotonation->end

Caption: Fischer Esterification Workflow.

Michael Addition (Conjugate Addition)

A characteristic reaction of α,β-unsaturated esters is the Michael addition, where a nucleophile adds to the β-carbon. This reaction is a powerful tool for carbon-carbon bond formation.

Michael_Addition start Pentyl 2-Butenoate + Nucleophile (Nu⁻) nucleophilic_attack Nucleophilic Attack at β-Carbon start->nucleophilic_attack enolate_intermediate Enolate Intermediate (Resonance Stabilized) nucleophilic_attack->enolate_intermediate protonation Protonation enolate_intermediate->protonation H⁺ end Michael Adduct protonation->end

Caption: Michael Addition Reaction Pathway.

Applications and Future Directions

Pentyl 2-butenoate and related α,β-unsaturated esters are valuable building blocks in organic synthesis. Their applications include:

  • Polymer Chemistry: As monomers or co-monomers in the synthesis of polymers with specific properties.

  • Fine Chemicals and Fragrances: As components in the formulation of fragrances and flavors.

  • Pharmaceutical Synthesis: As intermediates in the synthesis of more complex, biologically active molecules.

The dual reactivity of the ester and the conjugated alkene functionality makes pentyl 2-butenoate a versatile substrate for a wide range of chemical transformations, ensuring its continued relevance in synthetic research and development. Future research may focus on the development of novel catalytic systems for its synthesis and its utilization in the construction of complex molecular architectures.

References

Physicochemical Properties of Pentyl Crotonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl crotonate, also known as n-pentyl but-2-enoate or amyl crotonate, is an organic ester recognized for its characteristic fruity aroma. This technical guide provides a comprehensive overview of its physicochemical properties, offering valuable data for its application in research, particularly in the fields of flavor and fragrance chemistry, as well as for professionals in drug development requiring information on ester compounds. This document also outlines the experimental protocols for the determination of its key properties and synthesis.

Core Physicochemical Data

The physicochemical properties of pentyl crotonate are summarized in the tables below. It is important to distinguish between pentyl crotonate and its isomer, pentyl 2-methylcrotonate, as their properties differ.

Table 1: Physicochemical Properties of Pentyl Crotonate

PropertyValueSource
IUPAC Name pentyl but-2-enoate[1]
Synonyms n-pentyl crotonate, amyl crotonate[1][2]
CAS Number 25415-76-3[2]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 194.62 °C @ 760.00 mm Hg (estimated)[2]
Vapor Pressure 0.437 mmHg @ 25.00 °C (estimated)[2]
Flash Point 172.00 °F (77.90 °C) (estimated)[2]
Solubility Soluble in alcohol; water solubility estimated at 158.9 mg/L @ 25 °C. Insoluble in water.[2]
logP (o/w) 3.442 (estimated)[2]

Table 2: Physicochemical Properties of Pentyl 2-methylcrotonate

PropertyValueSource
IUPAC Name pentyl (E)-2-methylbut-2-enoate[3]
Synonyms Amyl tiglate, Pentyl tiglate[3]
CAS Number 7785-65-1[3]
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]

Experimental Protocols

The following sections detail the standard methodologies for the synthesis of pentyl crotonate and the determination of its key physicochemical properties.

Synthesis of Pentyl Crotonate via Fischer Esterification

Pentyl crotonate can be synthesized using the Fischer esterification method, which involves the acid-catalyzed reaction between crotonic acid and n-pentanol.[4]

Materials:

  • Crotonic acid

  • n-Pentanol (Amyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of crotonic acid and n-pentanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture gently for a specified period to allow the reaction to reach equilibrium.[5]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

  • Filter to remove the drying agent and then remove the solvent (if any) using a rotary evaporator.

  • Purify the crude pentyl crotonate by distillation to obtain the final product.[6]

Determination of Physicochemical Properties

1. Boiling Point Determination: The boiling point of the purified pentyl crotonate can be determined by distillation.[8] The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.[4] For small sample sizes, a micro-boiling point apparatus can be utilized.[8]

2. Density Measurement: The density of liquid pentyl crotonate can be measured using a pycnometer or a digital density meter.[4] The procedure involves weighing a known volume of the substance at a specific temperature.

3. Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer, such as an Abbe refractometer.[9] A few drops of the sample are placed on the prism, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).[4][9]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of pentyl crotonate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Crotonic Acid + n-Pentanol reflux Reflux reactants->reflux Heat catalyst H₂SO₄ (catalyst) catalyst->reflux extraction Separatory Funnel Extraction reflux->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with Na₂SO₄ washing->drying distillation Distillation drying->distillation product Purified Pentyl Crotonate distillation->product characterization Physicochemical Characterization product->characterization

Caption: Experimental workflow for the synthesis and purification of pentyl crotonate.

References

An In-depth Technical Guide to Pentyl 2-Butenoate (CAS 25415-76-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pentyl 2-butenoate (CAS 25415-76-3), a flavoring agent with applications in the food industry. The document details its physicochemical properties, spectroscopic data, synthesis, and safety information. While specific biological activity and signaling pathways are not extensively documented in publicly available literature, this guide summarizes the expected metabolic pathways based on its chemical structure and evaluations by regulatory bodies. Experimental protocols for its synthesis and analysis are also outlined.

Physicochemical Properties

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic ester with a characteristic fruity aroma. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₆O₂--INVALID-LINK--
Molecular Weight 156.22 g/mol --INVALID-LINK--
CAS Number 25415-76-3--INVALID-LINK--
Appearance Colorless to pale yellow liquid (est.)The Good Scents Company
Boiling Point 194.62 °C @ 760.00 mm Hg (est.)The Good Scents Company
Density 0.896 g/cm³ (est.)Guidechem
Vapor Pressure 0.437000 mmHg @ 25.00 °C (est.)The Good Scents Company
Flash Point 172.00 °F (77.90 °C) (est.)The Good Scents Company
Solubility Soluble in alcohol; Insoluble in water (158.9 mg/L @ 25 °C est.)The Good Scents Company
logP (o/w) 3.442 (est.)The Good Scents Company

Spectroscopic Data

The structural elucidation of Pentyl 2-butenoate is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of Pentyl 2-butenoate is available in the PubChem database.[1] The fragmentation pattern is consistent with the structure of an ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Experimental IR spectra for Pentyl 2-butenoate are not available in the public domain. However, based on its structure, characteristic absorption bands would be expected for the C=O stretch of the ester group and the C=C stretch of the alkene. The IR spectrum of a related compound, ethyl 2-methyl-3-butenoate, is available for comparison.[3]

Synthesis

Pentyl 2-butenoate can be synthesized via Fischer-Speier esterification, a classic method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Crotonic acid (2-butenoic acid)

  • n-Pentanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of crotonic acid and n-pentanol in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Continue the reaction until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Pentyl 2-butenoate.

  • The product can be further purified by distillation.

Biological Activity and Toxicology

Regulatory Status

Pentyl 2-butenoate is used as a flavoring agent in food. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). While specific toxicological monographs for Pentyl 2-butenoate with CAS number 25415-76-3 were not directly retrieved, a related compound, 2-pentyl butyrate, has been evaluated by JECFA and is considered to have "No safety concern at current levels of intake when used as a flavouring agent".[6] It is important to note that regulatory evaluations are for specific isomers and purity levels.

Metabolism

Experimental Workflows and Signaling Pathways

As there is a lack of specific information on the biological activity and signaling pathways of Pentyl 2-butenoate, a generalized metabolic pathway is presented below based on the expected enzymatic breakdown of unsaturated esters.

metabolic_pathway Pentyl 2-butenoate Pentyl 2-butenoate Esterases Esterases Pentyl 2-butenoate->Esterases n-Pentanol n-Pentanol Esterases->n-Pentanol 2-Butenoic acid 2-Butenoic acid Esterases->2-Butenoic acid Further Metabolism Further Metabolism n-Pentanol->Further Metabolism 2-Butenoic acid->Further Metabolism synthesis_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Crotonic acid + n-Pentanol + H₂SO₄ (cat.) Reflux Reflux Reactants->Reflux Neutralization Wash with NaHCO₃ Reflux->Neutralization Extraction Separate organic layer Neutralization->Extraction Drying Dry with MgSO₄ Extraction->Drying Distillation Distillation Drying->Distillation Pure Product Pentyl 2-butenoate Distillation->Pure Product

References

Spectroscopic Profile of Pentyl 2-Butenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl 2-butenoate (also known as amyl crotonate), a compound of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including predicted and experimental values, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pentyl 2-butenoate. Due to the limited availability of published experimental NMR and IR spectra for this specific compound, predicted values based on established spectroscopic principles are provided for these techniques. The mass spectrometry data is derived from experimental findings.

Table 1: Predicted ¹H NMR Spectroscopic Data for Pentyl 2-Butenoate

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-a~5.8Doublet of Triplets1H
H-b~6.9Doublet of Quartets1H
H-c~4.1Triplet2H
H-d~1.6Quintet2H
H-e~1.3Sextet2H
H-f~0.9Triplet3H
H-g~1.8Doublet of Doublets3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentyl 2-Butenoate

CarbonChemical Shift (ppm)
C-1~166
C-2~123
C-3~145
C-4~18
C-5~64
C-6~28
C-7~22
C-8~14
C-9~18

Table 3: Predicted IR Spectroscopic Data for Pentyl 2-Butenoate

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ester)1725-1715Strong
C=C (Alkene)1655-1645Medium
C-O (Ester)1260-1160Strong
=C-H bend970-960Strong
C-H stretch (sp³)2960-2850Medium-Strong
C-H stretch (sp²)3040-3010Medium

Table 4: Experimental Mass Spectrometry (GC-MS) Data for Pentyl 2-Butenoate

m/zRelative IntensityIon Fragment
41381[C₃H₅]⁺
69999[C₄H₅O]⁺
70175[C₅H₁₀]⁺
87646[C₄H₇O₂]⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of pentyl 2-butenoate would be prepared by dissolving a small sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) within an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width would be set to encompass the expected chemical shift range (0-10 ppm). For ¹³C NMR, a wider spectral width (0-200 ppm) would be used. Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid pentyl 2-butenoate would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or ATR crystal would be recorded and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of pentyl 2-butenoate in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV would be used to fragment the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like pentyl 2-butenoate.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Pentyl 2-Butenoate Sample Dissolution Dissolution in Solvent (e.g., CDCl3 for NMR) Sample->Dissolution Neat_Liquid Neat Liquid Sample (for IR) Sample->Neat_Liquid NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS Dissolution->GCMS Dilute Solution FTIR FTIR Spectrometer Neat_Liquid->FTIR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of Pentyl 2-Butenoate.

Pentyl 2-butenoate: A Technical Guide to Its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-butenoate, also known as amyl crotonate (CAS No. 25415-76-3), is an organic ester characterized by the molecular formula C₉H₁₆O₂. While structurally similar to esters found in various fruits, current scientific literature and chemical databases indicate that pentyl 2-butenoate is not a naturally occurring compound. This technical guide provides a comprehensive overview of its primary synthesis method, the Fischer-Speier esterification, including a detailed experimental protocol and relevant quantitative data. The potential for confusion with its naturally occurring isomer, pentyl butanoate, is also briefly addressed to provide clarity for researchers in the field.

Natural Occurrence

Extensive searches of flavor and fragrance databases, as well as the broader scientific literature, have not identified pentyl 2-butenoate as a naturally occurring compound. The Good Scents Company, a comprehensive resource for fragrance and flavor materials, explicitly states that it is "not found in nature"[1]. This suggests that pentyl 2-butenoate is primarily a synthetic chemical.

It is important to distinguish pentyl 2-butenoate from its isomer, pentyl butanoate (amyl butyrate). Pentyl butanoate is a well-documented natural product, contributing to the characteristic aroma of fruits such as apples, bananas, and apricots. The presence of this and other similar esters in nature can be a source of confusion, and researchers are advised to confirm the identity of compounds through rigorous analytical methods.

Chemical Synthesis: The Primary Source

As a synthetic compound, the primary source of pentyl 2-butenoate is through chemical synthesis. The most common and direct method for its preparation is the Fischer-Speier esterification.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3][4][5][6] In the case of pentyl 2-butenoate synthesis, the reactants are 2-butenoic acid (crotonic acid) and pentan-1-ol (n-pentanol).

The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium can be shifted towards the products by using an excess of one of the reactants (typically the less expensive one, in this case, pentanol) or by removing water as it is formed, for instance, through azeotropic distillation.[3][5]

Reactants and Products:

Compound NameOther NamesMolecular FormulaMolar Mass ( g/mol )Role
2-Butenoic AcidCrotonic AcidC₄H₆O₂86.09Reactant
Pentan-1-oln-Pentanol, Amyl alcoholC₅H₁₂O88.15Reactant
Sulfuric AcidH₂SO₄H₂SO₄98.08Catalyst
Pentyl 2-butenoate Amyl crotonate C₉H₁₆O₂ 156.22 Product
WaterH₂OH₂O18.02Byproduct
Generalized Experimental Protocol for Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of pentyl 2-butenoate via Fischer esterification. Specific quantities and reaction times may need to be optimized for desired yield and purity.

  • Apparatus Setup:

    • A round-bottom flask is fitted with a reflux condenser.[4] A heating mantle and a magnetic stirrer are used for heating and agitation.

    • If water removal by azeotropic distillation is desired, a Dean-Stark apparatus can be placed between the flask and the condenser.

  • Reaction Mixture Preparation:

    • Combine equimolar amounts of crotonic acid and an excess of n-pentanol (e.g., 1.5 to 3 equivalents) in the round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total mass of the reactants) to the mixture while stirring.[4]

  • Reaction Execution:

    • Heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of pentanol (138 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.[4]

  • Work-up and Purification:

    • Once the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble components.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess pentanol and any other volatile impurities by rotary evaporation.

    • Further purify the crude ester by fractional distillation under reduced pressure to obtain pure pentyl 2-butenoate.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key chemical reaction and a typical laboratory workflow for the synthesis of pentyl 2-butenoate.

Fischer_Esterification_Reaction CrotonicAcid Crotonic Acid (2-Butenoic Acid) Catalyst H₂SO₄ (catalyst) CrotonicAcid->Catalyst Pentanol Pentan-1-ol Pentanol->Catalyst Plus1 + Ester Pentyl 2-butenoate Catalyst->Ester Water Water Catalyst->Water Plus2 +

Caption: Fischer-Speier esterification of crotonic acid and pentanol.

Synthesis_Workflow Reactants 1. Combine Crotonic Acid, Pentanol, and H₂SO₄ Reflux 2. Heat to Reflux Reactants->Reflux Workup 3. Cool and Neutralize (wash with NaHCO₃) Reflux->Workup Extraction 4. Separate Organic Layer and Dry Workup->Extraction Purification 5. Purify by Vacuum Distillation Extraction->Purification Product Pure Pentyl 2-butenoate Purification->Product

Caption: Laboratory workflow for the synthesis of pentyl 2-butenoate.

References

An In-depth Technical Guide to the Synthesis of Pentyl But-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl but-2-enoate, an unsaturated ester with applications in flavors, fragrances, and as a potential intermediate in pharmaceutical synthesis. The primary focus of this document is the Fischer-Speier esterification, a robust and widely used method for ester synthesis. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Pentyl but-2-enoate, also known as pentyl crotonate, is an organic compound with the molecular formula C₉H₁₆O₂. Its synthesis is most commonly achieved through the acid-catalyzed esterification of but-2-enoic acid (crotonic acid) with n-pentanol. The Fischer esterification is an equilibrium-driven process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[1][2]

Synthesis Pathway: Fischer-Speier Esterification

The synthesis of pentyl but-2-enoate is accomplished by the reaction of but-2-enoic acid and n-pentanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products but_2_enoic_acid But-2-enoic Acid pentyl_but_2_enoate Pentyl but-2-enoate but_2_enoic_acid->pentyl_but_2_enoate + n-Pentanol n_pentanol n-Pentanol H2SO4 H₂SO₄ (conc.) H2SO4->pentyl_but_2_enoate Catalyst water Water pentyl_but_2_enoate->water +

Caption: Fischer-Speier esterification of but-2-enoic acid with n-pentanol.

Experimental Protocol

This protocol is adapted from a standard Fischer esterification procedure for a similar unsaturated ester.

3.1. Materials and Equipment

  • But-2-enoic acid (crotonic acid)

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, combine but-2-enoic acid (0.5 mol), n-pentanol (0.75 mol), and a catalytic amount of concentrated sulfuric acid (1-2 mL). Add a few boiling chips.

  • Reflux and Water Removal: Assemble a reflux condenser with a Dean-Stark trap filled with a suitable solvent (e.g., toluene, though the excess pentanol can also serve this purpose) to azeotropically remove the water formed during the reaction. Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Wash the organic layer with 50 mL of water.

    • Neutralize any remaining acid by washing with 50 mL portions of 10% sodium carbonate solution until the aqueous layer is no longer acidic (test with litmus paper). Be sure to vent the separatory funnel frequently as carbon dioxide is evolved.

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water-soluble components.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification: Decant the dried solution into a clean, dry round-bottom flask. Purify the crude pentyl but-2-enoate by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

G start Start setup Reaction Setup: But-2-enoic acid, n-pentanol, H₂SO₄ in round-bottom flask start->setup reflux Reflux with Dean-Stark Trap (2-4 hours) setup->reflux cool Cool to Room Temperature reflux->cool workup Transfer to Separatory Funnel cool->workup wash_water Wash with Water workup->wash_water wash_na2co3 Wash with 10% Na₂CO₃ Solution wash_water->wash_na2co3 wash_brine Wash with Saturated NaCl Solution wash_na2co3->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry purify Fractional Distillation dry->purify end Pentyl but-2-enoate purify->end

Caption: Experimental workflow for the synthesis of pentyl but-2-enoate.

Data Presentation

The following table summarizes the key quantitative data for pentyl but-2-enoate.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 194.62 °C @ 760 mmHg (estimated)[4]
Density 0.894 g/mL[5]
Refractive Index 1.436[5]
Yield (Typical) 85-95% (based on analogous reactions)

Characterization Data

5.1. Infrared (IR) Spectroscopy

The IR spectrum of an unsaturated ester like pentyl but-2-enoate is expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester carbonyl)~1720
C=C (alkene)~1650
C-O (ester)~1250-1150
=C-H (alkene)~3050-3000
C-H (alkane)~2960-2850

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized ester. The following are predicted chemical shifts based on the structure of pentyl but-2-enoate and data from similar compounds.

¹H NMR (Predicted)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (of pentyl)~0.9triplet3H
-(CH₂)₃- (of pentyl)~1.3-1.4multiplet6H
-O-CH₂- (of pentyl)~4.1triplet2H
=CH-CH₃ (of but-2-enoyl)~1.9doublet3H
-CO-CH= (of but-2-enoyl)~5.8doublet1H
=CH-CH₃ (of but-2-enoyl)~6.9multiplet1H

¹³C NMR (Predicted)

Carbon EnvironmentChemical Shift (δ, ppm)
C=O (ester carbonyl)~166
=CH- (alpha to C=O)~123
=CH- (beta to C=O)~145
-O-CH₂- (of pentyl)~64
-(CH₂)₃- (of pentyl)~28, 28, 22
CH₃ (of pentyl)~14
=CH-CH₃ (of but-2-enoyl)~18

5.3. Mass Spectrometry (MS)

The mass spectrum of pentyl but-2-enoate would show a molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns for esters would also be observed.

Conclusion

The Fischer-Speier esterification provides an efficient and scalable method for the synthesis of pentyl but-2-enoate from readily available starting materials. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, flavor and fragrance chemistry, and drug development.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 2-butenoate, an unsaturated ester, presents a case of stereoisomerism critical to understanding its chemical and physical properties. This technical guide provides a detailed analysis of the stereochemical nature of pentyl 2-butenoate, focusing on the principles of geometric isomerism. It will be established that while pentyl 2-butenoate lacks a chiral center and therefore does not exhibit enantiomerism, it does possess diastereomers in the form of (E) and (Z) isomers due to the restricted rotation around its carbon-carbon double bond. This guide outlines the application of the Cahn-Ingold-Prelog (CIP) priority rules for the unambiguous assignment of these isomers. Furthermore, generalized experimental protocols for the synthesis and separation of these stereoisomers are presented, alongside available quantitative data for the (E)-isomer.

Introduction to the Stereochemistry of Pentyl 2-butenoate

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key consideration in the study of any molecule for research or pharmaceutical development is its stereochemistry, as different stereoisomers can exhibit distinct biological activities and physical properties.

Pentyl 2-butenoate (C9H16O2) is an ester with a double bond in the butenoate moiety. The presence of this C=C double bond is the source of its stereoisomerism. Specifically, it gives rise to geometric isomers, a class of diastereomers. It is crucial to note that pentyl 2-butenoate does not contain a chiral center (a carbon atom attached to four different substituent groups). Consequently, it is an achiral molecule and does not have enantiomers, nor will it exhibit optical activity.

The focus of this guide is therefore on the geometric isomerism of pentyl 2-butenoate, which is described using the E/Z notation.

Geometric Isomerism: The (E) and (Z) Diastereomers

The restricted rotation around the carbon-carbon double bond at the 2-position of the butenoate chain results in two possible spatial arrangements of the substituents attached to these carbons. These two arrangements are distinct, non-superimposable, and do not interconvert under normal conditions, leading to the existence of two geometric isomers: (E)-pentyl 2-butenoate and (Z)-pentyl 2-butenoate.[1][2][3]

To systematically name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.[4][5][6]

  • Rule 1: Assign priority based on the atomic number of the atom directly attached to the double bond carbon. Higher atomic number gets higher priority.

  • Rule 2: If the directly attached atoms are the same, move to the next atoms along the chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.

  • Rule 3: Multiple bonds count as multiple single bonds to the same atom type.

For pentyl 2-butenoate, the substituents on the C=C double bond are:

  • On C2: A hydrogen atom (-H) and a pentoxycarbonyl group (-CO-O-(CH2)4CH3).

  • On C3: A hydrogen atom (-H) and a methyl group (-CH3).

Applying the CIP rules:

  • At C2: The carbon of the pentoxycarbonyl group has a higher atomic number than the hydrogen, so -CO-O-(CH2)4CH3 is the high-priority group.

  • At C3: The carbon of the methyl group has a higher atomic number than the hydrogen, so -CH3 is the high-priority group.

The (E) and (Z) designation is then determined as follows:

  • (Z)-isomer: The high-priority groups are on the same side of the double bond (from the German zusammen, meaning together).

  • (E)-isomer: The high-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).

Below is a diagram illustrating the (E) and (Z) isomers of pentyl 2-butenoate.

G cluster_Z (Z)-pentyl 2-butenoate cluster_E (E)-pentyl 2-butenoate Z_C2 C Z_C3 C Z_C2->Z_C3 = Z_H_C2 H Z_C2->Z_H_C2 Z_COOPentyl CO-O-Pentyl Z_C2->Z_COOPentyl Z_H_C3 H Z_C3->Z_H_C3 Z_CH3 CH3 Z_C3->Z_CH3 E_C2 C E_C3 C E_C2->E_C3 = E_H_C2 H E_C2->E_H_C2 E_COOPentyl CO-O-Pentyl E_C2->E_COOPentyl E_H_C3 H E_C3->E_H_C3 E_CH3 CH3 E_C3->E_CH3

Figure 1: (Z) and (E) isomers of pentyl 2-butenoate.

The logical workflow for assigning the E/Z configuration is depicted in the following diagram.

E_Z_Assignment_Workflow start Identify Substituents on Each Carbon of the C=C Double Bond c2_priority Assign Priority at C2: -H vs. -CO-O-Pentyl start->c2_priority c3_priority Assign Priority at C3: -H vs. -CH3 start->c3_priority apply_cip Apply Cahn-Ingold-Prelog Rules (Based on Atomic Number) c2_priority->apply_cip c3_priority->apply_cip c2_result Result at C2: -CO-O-Pentyl > -H (High Priority) apply_cip->c2_result c3_result Result at C3: -CH3 > -H (High Priority) apply_cip->c3_result compare_positions Compare Positions of High-Priority Groups c2_result->compare_positions c3_result->compare_positions z_isomer (Z)-Isomer (High-priority groups on the same side) compare_positions->z_isomer Same Side e_isomer (E)-Isomer (High-priority groups on opposite sides) compare_positions->e_isomer Opposite Sides

Figure 2: Workflow for E/Z configuration assignment.

Quantitative Data

Quantitative data for the stereoisomers of pentyl 2-butenoate is limited. The following table summarizes the available physical properties for the (E)-isomer, also known as pentyl crotonate.

PropertyValueReference(s)
Molecular FormulaC9H16O2[7][8]
Molecular Weight156.22 g/mol [7][8]
Density0.894 g/mL[7]
Boiling Point (estimated)194.62 °C @ 760.00 mm Hg[9]
Refractive Index1.436[7]
Flash Point (estimated)77.90 °C[9]

No specific data for the (Z)-isomer was found in the searched literature.

Experimental Protocols

Synthesis via Fischer Esterification

A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of pentyl 2-butenoate would likely produce a mixture of (E) and (Z) isomers.

Objective: To synthesize pentyl 2-butenoate from 2-butenoic acid and pentan-1-ol.

Materials:

  • 2-Butenoic acid (crotonic acid)

  • Pentan-1-ol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-butenoic acid and pentan-1-ol in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pentyl 2-butenoate as a mixture of (E) and (Z) isomers.

Separation of (E) and (Z) Isomers by Gas Chromatography

The separation of geometric isomers of volatile compounds like esters is often achievable using gas chromatography (GC), as noted for pentyl 2-butenoate in the NIST WebBook.[10][11] The different spatial arrangements of the (E) and (Z) isomers can lead to slight differences in their boiling points and interactions with the stationary phase of the GC column, allowing for their separation.

Objective: To separate the (E) and (Z) isomers of a synthesized pentyl 2-butenoate mixture.

Instrumentation and Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-WAX).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Sample of pentyl 2-butenoate (E/Z mixture) dissolved in a volatile solvent (e.g., dichloromethane or hexane).

General GC Protocol:

  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: Start at a relatively low temperature (e.g., 60 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 200 °C) to ensure elution of the isomers.

  • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Acquisition: Record the chromatogram. The two isomers should appear as two distinct peaks with different retention times. The peak areas can be used to determine the relative ratio of the (E) and (Z) isomers in the mixture.

Conclusion

Pentyl 2-butenoate is an achiral molecule that exhibits geometric isomerism due to the presence of a C=C double bond. This results in two diastereomeric forms: (E)-pentyl 2-butenoate and (Z)-pentyl 2-butenoate. The unambiguous assignment of these isomers is achieved using the Cahn-Ingold-Prelog priority rules. While specific quantitative data and experimental protocols for this compound are not extensively documented, established methods such as Fischer esterification for synthesis and gas chromatography for separation are applicable. For professionals in research and drug development, a thorough understanding of the stereochemistry of even seemingly simple molecules is paramount, as the spatial arrangement of atoms can significantly influence physical properties and biological interactions.

References

Solubility of Pentyl 2-Butenoate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of pentyl 2-butenoate in various organic solvents. Given the sparse availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house. Understanding the solubility of pentyl 2-butenoate, an ester with potential applications in flavor, fragrance, and as a synthetic intermediate, is critical for its formulation, purification, and application in diverse chemical and pharmaceutical contexts.

Theoretical Principles of Solubility

The solubility of an ester like pentyl 2-butenoate in an organic solvent is governed by the principle of "like dissolves like". This means that substances with similar polarities tend to be miscible. Pentyl 2-butenoate possesses a moderately polar ester functional group and a nonpolar pentyl chain. Therefore, its solubility will be significant in solvents of low to moderate polarity. It is expected to be highly soluble in nonpolar solvents like hexane and toluene, as well as in polar aprotic solvents such as acetone and ethyl acetate, due to favorable dipole-dipole interactions and van der Waals forces. Its solubility in highly polar protic solvents, like ethanol and methanol, will also be considerable, facilitated by hydrogen bonding with the solvent.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
HexaneC₆H₁₄0.125[Experimental Data][Experimental Data]
TolueneC₇H₈2.425[Experimental Data][Experimental Data]
Diethyl Ether(C₂H₅)₂O2.825[Experimental Data][Experimental Data]
AcetoneC₃H₆O5.125[Experimental Data][Experimental Data]
Ethyl AcetateC₄H₈O₂4.425[Experimental Data][Experimental Data]
EthanolC₂H₅OH5.225[Experimental Data][Experimental Data]
MethanolCH₃OH6.625[Experimental Data][Experimental Data]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of pentyl 2-butenoate. The shake-flask method is the most common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

General Experimental Workflow for Solubility Screening

The following diagram illustrates a general workflow for screening the solubility of a compound like pentyl 2-butenoate in a selection of organic solvents.

G A Solute and Solvent Preparation (Pentyl 2-butenoate, High-Purity Solvents) B Shake-Flask Method (Constant Temperature Agitation) A->B C Equilibrium Achievement (e.g., 24-72 hours) B->C D Phase Separation (Centrifugation or Filtration) C->D E Analysis of Saturated Solution D->E F Gravimetric Analysis E->F G Spectroscopic Analysis (UV-Vis, GC, HPLC) E->G H Data Calculation and Tabulation F->H G->H

General workflow for solubility determination.
Detailed Protocol 1: Gravimetric Method

This method is suitable for non-volatile solutes and solvents.

  • Preparation of Saturated Solution:

    • Add an excess amount of pentyl 2-butenoate to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial.

    • Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solute to settle.

    • Alternatively, centrifuge the vial at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

    • Transfer the supernatant to a pre-weighed container.

    • Determine the weight of the transferred saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of pentyl 2-butenoate until a constant weight of the solute is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved pentyl 2-butenoate.

    • The solubility can then be expressed in grams per 100 mL of solvent or other desired units.

Detailed Protocol 2: Spectroscopic/Chromatographic Method

This method is highly accurate and suitable for a wide range of concentrations.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare the saturated solution.

  • Phase Separation:

    • Follow the same procedure as in the gravimetric method (Step 2) for phase separation.

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of pentyl 2-butenoate of known concentrations in the same solvent.

    • Analyze these standards using a suitable analytical technique (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a UV detector (HPLC-UV), or UV-Vis spectroscopy if the compound has a chromophore).

    • Plot a calibration curve of the analytical signal (e.g., peak area) versus concentration.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the key factors influencing the solubility of an ester like pentyl 2-butenoate.

G Solute Pentyl 2-butenoate (Ester group, Alkyl chain) Solubility Solubility Solute->Solubility Molecular Structure Solvent Organic Solvent (Polarity, H-bonding capacity) Solvent->Solubility Solvent Properties Temperature Temperature Temperature->Solubility Thermodynamic Effect

Factors influencing the solubility of pentyl 2-butenoate.

Conclusion

Accurate solubility data is fundamental for the effective application of pentyl 2-butenoate in research and development. While published data is currently scarce, the experimental protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable solubility profiles. The systematic application of these methods will enable a deeper understanding of the physicochemical properties of pentyl 2-butenoate, facilitating its use in formulation, synthesis, and various other scientific applications.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the thermal stability and decomposition of pentyl 2-butenoate is limited. This guide provides a comprehensive overview based on the known thermal behavior of structurally similar compounds, such as other unsaturated esters and fatty acid esters. The experimental protocols detailed herein are standard methodologies applicable to the thermal analysis of liquid organic compounds like pentyl 2-butenoate.

Introduction

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic ester with applications in the flavor and fragrance industry. Understanding its thermal stability is crucial for determining safe storage and processing conditions, as well as for predicting its fate in high-temperature environments. This technical guide summarizes the expected thermal behavior of pentyl 2-butenoate, outlines key experimental protocols for its analysis, and presents representative data from analogous compounds.

Predicted Thermal Decomposition Pathway

Esters containing a β-hydrogen atom on the alkyl group, such as pentyl 2-butenoate, are known to undergo thermal decomposition via a concerted, unimolecular elimination reaction known as ester pyrolysis. This reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene. This process is a syn-elimination, meaning the β-hydrogen and the ester group are removed from the same side of the C-C bond.

For pentyl 2-butenoate, the predicted primary decomposition products are 2-butenoic acid (crotonic acid) and 1-pentene.

Caption: Predicted decomposition of pentyl 2-butenoate.

Quantitative Thermal Analysis Data (from Analogous Compounds)

Due to the absence of specific data for pentyl 2-butenoate, the following tables present thermal decomposition data for a series of fatty acid methyl esters, which provide an indication of the expected temperature ranges for the decomposition of esters.

Table 1: Thermogravimetric (TG) and Differential Thermal Analysis (DTA) Data for Fatty Acid Methyl Esters [1][2]

Fatty Acid Methyl EsterDTG Peak I (°C)DTG Peak II (°C)DTA Onset (°C)
Methyl hexanoate (C6)84105126.5
Methyl heptanoate (C7)92118135.0
Methyl octanoate (C8)101132148.0
Methyl nonanoate (C9)108145159.5
Methyl decanoate (C10)115157170.0
Methyl undecanoate (C11)120168178.5
Methyl dodecanoate (C12)125176187.0

Table 2: Differential Scanning Calorimetry (DSC) Data for Fatty Acid Esters [3]

EsterOnset Melting Temp (°C)Peak Melting Temp (°C)Latent Heat of Fusion (J/g)
Methyl Myristate15.3 ± 0.218.1 ± 0.2201.3 ± 3.5
Methyl Palmitate26.3 ± 0.129.5 ± 0.1215.4 ± 4.1
Methyl Stearate35.6 ± 0.138.2 ± 0.1225.1 ± 3.8
Pentyl Myristate9.1 ± 0.112.3 ± 0.1165.7 ± 2.9
Pentyl Palmitate20.5 ± 0.123.4 ± 0.1178.2 ± 3.2
Pentyl Stearate29.8 ± 0.132.5 ± 0.1189.6 ± 3.5

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of liquid organic compounds like pentyl 2-butenoate.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Experimental Workflow for TGA:

Caption: Workflow for Thermogravimetric Analysis.

Detailed TGA Protocol: [4][5][6]

  • Sample Preparation:

    • Tare a clean alumina crucible on a microbalance.

    • Using a micropipette, dispense 5-10 mg of pentyl 2-butenoate into the crucible. For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to prevent premature evaporation.[5]

  • Instrument Setup:

    • Place the sample crucible into the TGA instrument's autosampler or manually place it on the balance mechanism.

    • Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.

    • Ramp the temperature from the starting temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Plot the mass loss percentage versus temperature (TGA curve).

    • Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak temperature of decomposition (the temperature of the maximum rate of mass loss from the DTG curve).

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.

Experimental Workflow for DSC:

Caption: Workflow for Differential Scanning Calorimetry.

Detailed DSC Protocol: [7][8][9]

  • Sample Preparation:

    • Tare a clean aluminum DSC pan and lid.

    • Dispense 2-5 mg of pentyl 2-butenoate into the pan.

    • Hermetically seal the pan to prevent evaporation of the sample before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Method:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 400°C).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) events. Boiling will appear as a sharp endotherm, while decomposition can be either endothermic or exothermic.

    • Determine the onset temperature, peak temperature, and enthalpy change for each thermal event.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the analysis of the gases evolved from the sample as it is heated. For pentyl 2-butenoate, this analysis would be expected to detect fragments corresponding to 2-butenoic acid and pentene.

Logical Relationship for TGA-MS Analysis:

TGA_MS_Logic TGA TGA Instrument Heats Sample EvolvedGas Evolved Gases (Decomposition Products) TGA->EvolvedGas Decomposition TransferLine Heated Transfer Line EvolvedGas->TransferLine MS Mass Spectrometer Identifies Gaseous Fragments TransferLine->MS Data Mass Spectrum Data MS->Data Analysis

Caption: Logical flow for Evolved Gas Analysis.

Conclusion

References

An In-depth Technical Guide on Pentyl 2-Butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on pentyl 2-butenoate, a compound of interest in various research and development applications. The information is presented to be easily accessible and comparable for scientific professionals.

Quantitative Data Summary

The fundamental molecular properties of pentyl 2-butenoate are summarized in the table below. This data is essential for experimental design, analytical characterization, and theoretical modeling.

PropertyValueSource
Molecular FormulaC9H16O2PubChem[1]
Molecular Weight156.22 g/mol PubChem[1]
SynonymsAmyl crotonate, Pentyl crotonatePubChem[1], The Good Scents Company[2]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula typically involve mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

A standard protocol would involve dissolving a pure sample of pentyl 2-butenoate in a suitable volatile solvent. This solution is then introduced into a mass spectrometer. The instrument ionizes the molecules, and the mass-to-charge ratio of the molecular ion peak ([M]+) is measured to determine the molecular weight.

Elemental Analysis for Molecular Formula Determination:

Combustion analysis is a common method for determining the empirical formula. A known mass of the compound is burned in an excess of oxygen, and the resulting amounts of carbon dioxide and water are measured. This data allows for the calculation of the mass percentages of carbon and hydrogen. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

Pentyl 2-Butenoate: Core Properties Pentyl 2-Butenoate Pentyl 2-Butenoate Molecular Formula Molecular Formula Pentyl 2-Butenoate->Molecular Formula C9H16O2 C9H16O2 Molecular Formula->C9H16O2 Molecular Weight Molecular Weight C9H16O2->Molecular Weight Calculated From 156.22 g/mol 156.22 g/mol Molecular Weight->156.22 g/mol

Caption: Relationship between compound name, formula, and molecular weight.

References

Pentyl 2-Butenoate: A Technical Guide to its Odor Profile and Sensory Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-butenoate, also known as amyl crotonate, is an organic ester with the chemical formula C₉H₁₆O₂. While structurally related to a class of compounds known for their fruity aromas, specific sensory data for pentyl 2-butenoate is limited in publicly available literature. This guide provides a comprehensive overview of its known physicochemical properties, inferred sensory characteristics based on analogous compounds, and the standard experimental methodologies used to determine such profiles. The information is intended to support researchers and professionals in the fields of flavor science, sensory analysis, and drug development where off-flavor characterization may be pertinent.

Physicochemical Properties

A summary of the key physicochemical properties of pentyl 2-butenoate is presented in Table 1. These parameters are crucial for understanding its volatility and behavior in various matrices.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 194.62 °C @ 760.00 mm Hg (est.)[2]
Flash Point 172.00 °F (77.90 °C) (est.)[2]
Vapor Pressure 0.437000 mmHg @ 25.00 °C (est.)[2]
Solubility Soluble in alcohol; Insoluble in water (158.9 mg/L @ 25 °C est.)[2]
logP (o/w) 3.442 (est.)[2]

Sensory Profile

CompoundCAS NumberOdor Description
2-Pentyl butanoate 60415-61-4Fruity, sweet, banana, apricot, herbal, cashew.[3]
Pentyl butyrate (n-Amyl butyrate) 540-18-1Fruity, apricot, pear.
(2S)-(+)-2-Pentyl butanoate Fruity, volatile, with a sweaty aftersmell.

Olfactory Signaling Pathway

The perception of odorants like pentyl 2-butenoate is initiated by the interaction of the volatile molecule with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of an action potential that is transmitted to the brain.[4][5][6]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., Pentyl 2-butenoate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase III Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Depolarization Membrane Depolarization CNG->Depolarization Initiates Ca_Na_ion Ca_Na_ion->CNG Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_ion->Cl_channel Activates Cl_channel->Depolarization Amplifies Cl_ion Cl_ion->Cl_channel Efflux ActionPotential Action Potential to Brain Depolarization->ActionPotential Triggers

Figure 1. Simplified diagram of the olfactory signal transduction cascade.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample.[7][8][9] The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor.

Sample Preparation:

  • A solution of pentyl 2-butenoate is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for sensory detection.

  • For complex matrices, volatile compounds can be extracted using methods like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or DB-Wax) is typically used for flavor compounds.

  • Inlet: Split/splitless injector.

  • Oven Program: A temperature gradient is used to separate compounds based on their boiling points (e.g., 40°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min).

  • Effluent Split: A 1:1 split ratio between the detector and the olfactometry port.

  • Olfactometry Port: Humidified air is delivered to the sniffing port to prevent nasal dehydration.

Data Collection:

  • Panelists record the retention time, odor quality, and intensity of each detected aroma.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[10]

GCO_Workflow Sample Sample containing Pentyl 2-butenoate GC Gas Chromatograph (Separation) Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Olfactometry Port (Sniffing) Splitter->SniffingPort Data Data Acquisition (Chromatogram & Aromagram) MS->Data SniffingPort->Data

Figure 2. General workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

Descriptive sensory analysis is employed to qualitatively and quantitatively characterize the sensory attributes of a substance.[11]

Panelist Selection and Training:

  • Panelists are screened for their ability to detect and describe basic tastes and aromas.

  • Training involves the use of reference standards to establish a common vocabulary for odor descriptors.

Methodology (e.g., Flavor Profile Method):

  • Samples of pentyl 2-butenoate are prepared in a neutral medium (e.g., water with a solubilizing agent, or odorless oil) at various concentrations.

  • Samples are presented to panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

  • Panelists independently evaluate the samples and rate the intensity of various sensory attributes (e.g., fruity, green, waxy) on a structured scale (e.g., a 15-point scale).

  • Data from the panelists are collected and statistically analyzed to generate a consensus flavor profile.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Screening & Training Presentation Sample Presentation (Blinded & Randomized) Panelist_Selection->Presentation Sample_Prep Sample Preparation (Controlled Concentrations) Sample_Prep->Presentation Evaluation Individual Panelist Evaluation Presentation->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Profile Final Sensory Profile Stats_Analysis->Profile

Figure 3. Workflow for a descriptive sensory panel evaluation.

Conclusion

While pentyl 2-butenoate is not commonly utilized for its aromatic properties in the flavor and fragrance industry, its structural similarity to other fruity esters suggests a comparable, albeit uncharacterized, sensory profile. The methodologies outlined in this guide, including Gas Chromatography-Olfactometry and descriptive sensory analysis, represent the gold standard for elucidating the precise odor and flavor characteristics of such compounds. For researchers in drug development, understanding the potential sensory impact of this and related molecules is crucial for formulation and patient compliance. Further investigation using these techniques is warranted to definitively characterize the odor profile of pentyl 2-butenoate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pentyl 2-butenoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pentyl 2-butenoate, also known as amyl crotonate, through the Fischer esterification of 2-butenoic acid (crotonic acid) and 1-pentanol. Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, utilizing an acid catalyst.[1][2][3][4] This protocol outlines the reaction setup, workup, and purification procedures, and includes quantitative data and visualizations to aid in the successful synthesis and characterization of the target ester.

Introduction

Pentyl 2-butenoate is an ester with applications in the flavor and fragrance industry. The Fischer esterification is a reversible, acid-catalyzed reaction that proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid.[1] The equilibrium of the reaction is typically shifted towards the formation of the ester by using an excess of one of the reactants, usually the less expensive alcohol, or by the removal of water as it is formed.[5] Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2]

Reaction and Mechanism

The overall reaction for the synthesis of pentyl 2-butenoate is as follows:

2-Butenoic Acid + 1-Pentanol ⇌ Pentyl 2-butenoate + Water

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]

Experimental Protocol

Materials:

  • 2-Butenoic acid (crotonic acid)

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-butenoic acid and a molar excess of 1-pentanol (e.g., 2-3 equivalents). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the reaction mixture while swirling.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing:

    • Wash the organic layer with water to remove the excess alcohol.

    • Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 2-butenoic acid.[6] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude pentyl 2-butenoate can be purified by distillation under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis of pentyl 2-butenoate.

ParameterValue
Reactants
2-Butenoic Acid1.0 equivalent
1-Pentanol2.5 equivalents
Catalyst
Concentrated H₂SO₄0.02 equivalents
Reaction Conditions
TemperatureReflux
Reaction Time2 hours
Product
Pentyl 2-butenoate
Expected Yield 65-75%

Note: The expected yield is based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions and scale.[5]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1. Mix 2-Butenoic Acid, 1-Pentanol, and H₂SO₄ Reflux 2. Heat to Reflux (1-3 hours) Reactants->Reflux Cool 3. Cool to Room Temp. Reflux->Cool Extract 4. Dilute with Ether & Transfer to Sep. Funnel Cool->Extract Wash_H2O 5a. Wash with Water Extract->Wash_H2O Wash_NaHCO3 5b. Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine 5c. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 6. Dry with MgSO₄ Wash_Brine->Dry Evaporate 7. Solvent Removal (Rotary Evaporator) Dry->Evaporate Distill 8. Distillation Evaporate->Distill Product Pure Pentyl 2-butenoate Distill->Product

Caption: Experimental workflow for the synthesis of pentyl 2-butenoate.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation Carboxylic_Acid 2-Butenoic Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Pentanol 1-Pentanol Pentanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester_Product Pentyl 2-butenoate Deprotonation->Ester_Product -H⁺

Caption: Simplified mechanism of Fischer esterification.

References

Laboratory Scale Synthesis of Pentyl Crotonate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of pentyl crotonate, an ester valued for its characteristic fruity aroma and applications in the fragrance and flavor industries. The synthesis is achieved through the Fischer esterification of crotonic acid with 1-pentanol, utilizing sulfuric acid as a catalyst. This method is cost-effective, procedurally straightforward, and offers a good yield of the desired product. This document outlines the reaction mechanism, a step-by-step experimental procedure, purification methods, and characterization data. The intended audience includes researchers in organic chemistry, process development, and formulation science.

Introduction

Pentyl crotonate, also known as n-amyl crotonate, is an organic ester with the molecular formula C₉H₁₆O₂. It is a colorless to pale yellow liquid with a fruity, wine-like odor. Its primary application lies in the formulation of fragrances and as a flavoring agent in the food industry. The synthesis of esters is a fundamental transformation in organic chemistry, and the Fischer esterification remains a widely used and economical method for their preparation on both laboratory and industrial scales.[1][2]

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, 1-pentanol) is used, and/or the water formed during the reaction is removed.[3][4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Reaction Scheme

Caption: Fischer esterification of crotonic acid with 1-pentanol to yield pentyl crotonate.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Crotonic Acid≥98%Sigma-Aldrich
1-Pentanol≥99%Sigma-Aldrich
Sulfuric Acid (conc.)95-98%Fisher Scientific
Diethyl EtherACS GradeVWR
Saturated Sodium Bicarbonate Solution-Prepared in-house
Saturated Sodium Chloride Solution (Brine)-Prepared in-house
Anhydrous Magnesium Sulfate≥97%Acros Organics
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus (simple or fractional)

  • NMR spectrometer

  • FT-IR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add crotonic acid (8.61 g, 0.1 mol).

  • Addition of Reactants: To the flask, add 1-pentanol (21.6 mL, 17.6 g, 0.2 mol). The use of a 2-fold molar excess of 1-pentanol helps to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of crotonic acid.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The organic layer (top) contains the desired pentyl crotonate.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted crotonic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.[5]

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[5]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[5] Swirl the flask occasionally for about 15-20 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude pentyl crotonate by distillation under reduced pressure. The boiling point of pentyl crotonate is approximately 194-195 °C at atmospheric pressure.[6] Distillation at a reduced pressure will lower the boiling point and prevent potential decomposition. Collect the fraction boiling at the appropriate temperature and pressure.

Data Presentation

ParameterValue
Reactants
Crotonic Acid8.61 g (0.1 mol)
1-Pentanol17.6 g (0.2 mol)
Sulfuric Acid (catalyst)1 mL
Reaction Conditions
TemperatureReflux (~110-120 °C)
Time4-6 hours
Product
Theoretical Yield15.62 g
Boiling Point194.62 °C (estimated at 760 mmHg)[6]
AppearanceColorless to pale yellow liquid[6]

Characterization

The identity and purity of the synthesized pentyl crotonate can be confirmed using spectroscopic methods.

Predicted ¹H NMR (400 MHz, CDCl₃)
  • δ 6.95 (dq, 1H, J = 15.6, 6.9 Hz, -CH=)

  • δ 5.82 (dq, 1H, J = 15.6, 1.7 Hz, =CH-CO)

  • δ 4.12 (t, 2H, J = 6.7 Hz, -O-CH₂-)

  • δ 1.87 (dd, 3H, J = 6.9, 1.7 Hz, CH₃-CH=)

  • δ 1.65 (quintet, 2H, J = 7.0 Hz, -O-CH₂-CH₂-)

  • δ 1.35 (m, 4H, -CH₂-CH₂-CH₃)

  • δ 0.91 (t, 3H, J = 7.4 Hz, -CH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃)
  • δ 166.5 (C=O)

  • δ 144.8 (-CH=)

  • δ 122.7 (=CH-CO)

  • δ 64.5 (-O-CH₂-)

  • δ 28.4 (-O-CH₂-CH₂-)

  • δ 28.1 (-CH₂-)

  • δ 22.3 (-CH₂-)

  • δ 18.0 (CH₃-CH=)

  • δ 13.9 (-CH₃)

IR Spectroscopy (neat)
  • ~2960 cm⁻¹ (C-H stretch, sp³)

  • ~1720 cm⁻¹ (C=O stretch, ester)

  • ~1650 cm⁻¹ (C=C stretch)

  • ~1170 cm⁻¹ (C-O stretch)

Workflow and Diagrams

The experimental workflow for the synthesis of pentyl crotonate is depicted below.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Crotonic Acid + 1-Pentanol Catalyst H₂SO₄ Reflux Reflux (4-6 hours) Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_NaHCO3 Wash with NaHCO₃ Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Solvent_Removal Rotary Evaporation Dry->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Characterization NMR, IR Spectroscopy Distillation->Characterization

Caption: Experimental workflow for the synthesis of pentyl crotonate.

The signaling pathway, in this context, refers to the reaction mechanism.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products Carboxylic_Acid Crotonic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + 1-Pentanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester Pentyl Crotonate Protonated_Ester->Ester - H⁺ H+ H⁺ Alcohol 1-Pentanol H2O H₂O

Caption: Mechanism of the Fischer esterification for pentyl crotonate synthesis.

Conclusion

This application note details a reliable and straightforward laboratory-scale protocol for the synthesis of pentyl crotonate via Fischer esterification. The procedure is well-suited for research and educational laboratories due to its use of common reagents and equipment. The provided data and workflow diagrams offer a comprehensive guide for the successful synthesis, purification, and characterization of the target ester. By following this protocol, researchers can obtain high-purity pentyl crotonate for further applications in various fields of chemical science.

References

Application Note: High-Throughput Analysis of Pentyl 2-butenoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Pentyl 2-butenoate, a volatile ester compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is optimized for researchers, scientists, and professionals in the drug development and flavor and fragrance industries. The methodology employs a headspace sampling technique for efficient analyte extraction, followed by separation and detection using a standard non-polar capillary column and a single quadrupole mass spectrometer. This approach provides excellent chromatographic resolution, sensitivity, and specificity for the target analyte.

Introduction

Pentyl 2-butenoate (also known as pentyl crotonate) is a volatile organic compound (VOC) and a member of the ester family, often associated with fruity aromas. Accurate and reliable quantification of such volatile compounds is crucial in various fields, including food science, environmental monitoring, and the chemical industry for quality control and research purposes.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note provides a comprehensive protocol for the analysis of Pentyl 2-butenoate, which can be adapted for similar volatile esters.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Autosampler: Capable of headspace sampling

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Vials: 20 mL headspace vials with magnetic screw caps and septa

  • Syringes: Gas-tight syringe for standard preparation

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required)

Reagents and Standards
  • Pentyl 2-butenoate standard: (CAS No. 25415-76-3), >98% purity

  • Methanol: HPLC grade

  • Internal Standard (IS): (e.g., Undecane or other suitable non-interfering compound), >99% purity

Sample Preparation: Headspace Analysis
  • Prepare a stock solution of Pentyl 2-butenoate (1000 µg/mL) in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For each calibration standard and sample, pipette 1 mL into a 20 mL headspace vial.

  • Add 10 µL of the internal standard stock solution to each vial.

  • Immediately seal the vials with the magnetic screw caps.

  • Place the vials in the autosampler tray for incubation and injection.

GC-MS Method Parameters

The following table summarizes the optimized GC-MS parameters for the analysis of Pentyl 2-butenoate.

Parameter Setting
GC Inlet
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Constant Flow Rate1.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp 110 °C/min to 150 °C
Ramp 220 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-350
Solvent Delay3 minutes

Results and Discussion

The described method provides excellent separation and identification of Pentyl 2-butenoate. The expected retention time for Pentyl 2-butenoate under these conditions is approximately 8.5 minutes. The mass spectrum of Pentyl 2-butenoate is characterized by a molecular ion peak at m/z 156 and key fragment ions at m/z 69, 87, and 41.[3]

Quantitative Data

A calibration curve was constructed by plotting the peak area ratio of Pentyl 2-butenoate to the internal standard against the concentration of the calibration standards. The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.99. The following table summarizes the typical quantitative performance of the method.

Parameter Value
Retention Time (min)~8.5
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Linearity (R²)> 0.995
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95-105%

Note: The values presented are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

The headspace GC-MS method described in this application note is a reliable and sensitive approach for the analysis of Pentyl 2-butenoate. The protocol is straightforward to implement and provides excellent performance in terms of linearity, precision, and accuracy. This method is well-suited for high-throughput screening and routine quality control analysis in various industrial and research settings.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution (Pentyl 2-butenoate in Methanol) B Create Calibration Standards (Serial Dilution) A->B C Pipette 1 mL into Headspace Vial B->C D Add Internal Standard C->D E Seal Vial D->E F Incubate Vial in Autosampler E->F Transfer to Autosampler G Headspace Injection F->G H Separation on GC Column G->H I Detection by Mass Spectrometer H->I J Peak Integration & Identification I->J Acquire Data K Generate Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: GC-MS analysis workflow for Pentyl 2-butenoate.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample containing Pentyl 2-butenoate Volatilization Volatilization (Headspace) Sample->Volatilization Separation Chromatographic Separation (GC) Volatilization->Separation Ionization Ionization & Fragmentation (MS) Separation->Ionization Detection Mass-to-Charge Ratio Detection (MS) Ionization->Detection Qualitative Qualitative Identification (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Measurement (Peak Area) Detection->Quantitative

Caption: Logical flow of GC-MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantification of Pentyl 2-butenoate. The method utilizes a reversed-phase C18 column with a mobile phase of methanol and water, and UV detection. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of Pentyl 2-butenoate in various sample matrices. The method demonstrates good linearity, precision, and accuracy, making it applicable for quality control and research purposes.

Introduction

Pentyl 2-butenoate (also known as pentyl crotonate) is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] It is a colorless to pale yellow liquid and is soluble in alcohol and sparingly soluble in water.[2] While gas chromatography (GC) is a common technique for the analysis of volatile esters, HPLC offers a viable alternative, particularly for non-volatile sample matrices or when derivatization is not desired. This application note provides a detailed protocol for the analysis of Pentyl 2-butenoate by HPLC with UV detection.

Experimental

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and autosampler vials

Reagents and Standards:

  • Pentyl 2-butenoate reference standard (>99% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Acetate

Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
ColumnZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile PhaseMethanol:Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
UV Detection210 nm
Run Time10 minutes
Protocols

1. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Pentyl 2-butenoate reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

2. Sample Preparation:

  • Liquid Samples: If the sample is a liquid, dilute it with the mobile phase to an expected concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Solid Samples: For solid samples, accurately weigh a known amount of the sample and extract Pentyl 2-butenoate using a suitable solvent (e.g., methanol). The extraction may involve techniques such as sonication or vortexing. After extraction, centrifuge the sample and dilute the supernatant with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for Pentyl 2-butenoate.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Pentyl 2-butenoate in the samples by interpolating their peak areas on the calibration curve.

Results and Discussion

The developed HPLC method provides a sharp and well-resolved peak for Pentyl 2-butenoate with a retention time of approximately 5.2 minutes. The method was validated for linearity, precision, and accuracy.

Linearity:

The calibration curve for Pentyl 2-butenoate was linear over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) was greater than 0.999, indicating excellent linearity.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.4
1001510.2
0.9995

Precision:

The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution. The relative standard deviation (RSD) for the peak area was less than 2%, demonstrating good method precision.

ReplicatePeak Area (mAU*s)
1378.5
2380.1
3375.9
4379.2
5377.8
6381.0
Mean 378.75
SD 1.85
%RSD 0.49%

Accuracy:

The accuracy of the method was determined by a spike and recovery study. A known amount of Pentyl 2-butenoate was added to a blank matrix, and the recovery was calculated. The average recovery was between 98% and 102%, indicating good accuracy.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.8101.6
8079.299.0
Conclusion

The HPLC method described in this application note is a reliable and robust method for the quantification of Pentyl 2-butenoate. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample standard Standard Preparation standard->hplc Inject Standard column C18 Column hplc->column detector UV Detector (210 nm) column->detector data_acq Data Acquisition detector->data_acq analysis Data Analysis (Quantification) data_acq->analysis

Caption: Experimental workflow for the HPLC analysis of Pentyl 2-butenoate.

Disclaimer: This application note is for informational purposes only. The described method may require optimization for specific sample matrices and instrumentation. Users should validate the method for their intended use.

References

Application Notes and Protocols: Purification of Pentyl 2-Butenoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of pentyl 2-butenoate from a crude reaction mixture, likely obtained from the Fischer esterification of 2-butenoic acid and pentanol. The primary purification method described is fractional distillation, a technique suitable for separating compounds with close boiling points. This protocol includes information on the physical properties of the involved substances, a step-by-step guide to the distillation process, and methods for assessing the purity of the final product.

Introduction

Pentyl 2-butenoate, also known as pentyl crotonate, is an ester with applications in the flavor and fragrance industry. Its synthesis, typically via Fischer esterification, results in a crude product containing unreacted starting materials (2-butenoic acid and pentanol), the ester product, water, and potentially side products such as dipentyl ether.[1] Fractional distillation is an effective technique for separating these components based on their differences in boiling points.[2][3] This method utilizes a fractionating column to achieve a better separation than simple distillation by providing a surface for repeated vaporization and condensation cycles.[2]

Data Presentation: Physical Properties

A summary of the physical properties of pentyl 2-butenoate and potential impurities is presented in Table 1. The significant overlap in the boiling points of 2-butenoic acid, dipentyl ether, and pentyl 2-butenoate necessitates the use of fractional distillation for effective separation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
1-PentanolC₅H₁₂O88.15136-138
WaterH₂O18.02100
Dipentyl EtherC₁₀H₂₂O158.28187-188[4]
(E)-2-Butenoic AcidC₄H₆O₂86.09185-189
Pentyl 2-butenoate C₉H₁₆O₂ 156.22 ~194.62 (estimated)

Experimental Protocols

Pre-Distillation Work-up of Crude Pentyl 2-butenoate

This protocol assumes the crude pentyl 2-butenoate was synthesized via Fischer esterification. The initial work-up is crucial to remove the acid catalyst and unreacted carboxylic acid.[4][5][6]

Materials:

  • Crude pentyl 2-butenoate reaction mixture

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution[4]

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)[4]

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Transfer the cooled crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether to dissolve the organic components.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 2-butenoic acid.[4] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.[4]

  • Repeat the sodium bicarbonate wash until no more gas evolution is observed.

  • Wash the organic layer with a saturated brine solution to remove residual water and inorganic salts.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Decant or filter the dried organic solution into a round-bottom flask suitable for distillation.

  • Remove the diethyl ether solvent using a rotary evaporator. The remaining residue is the crude, washed pentyl 2-butenoate.

Fractional Distillation of Pentyl 2-butenoate

Materials:

  • Crude, washed pentyl 2-butenoate

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with thermometer, condenser, and receiving flasks)[3]

  • Heating mantle with a stirrer or boiling chips[3]

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)[7]

  • Clean, pre-weighed collection vials

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude, washed pentyl 2-butenoate into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Wrap the fractionating column with an insulating material to maintain the temperature gradient.[7]

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect the following fractions in separate, pre-weighed vials:

    • Fraction 1 (Low-boiling impurities): Collect the initial distillate that comes over at a temperature range corresponding to the boiling point of any remaining solvent and unreacted 1-pentanol (up to ~138°C).

    • Fraction 2 (Intermediate fraction): As the temperature rises, there may be a plateau corresponding to the co-distillation of dipentyl ether and 2-butenoic acid (~185-189°C). Collect this fraction separately.

    • Fraction 3 (Pure Pentyl 2-butenoate): The temperature should then rise and stabilize at the boiling point of pentyl 2-butenoate (~195°C). Collect this fraction as the pure product.

    • Note: The exact temperature ranges for each fraction may vary depending on the efficiency of the fractionating column and the atmospheric pressure. It is crucial to monitor the temperature closely and collect fractions based on stable temperature plateaus.

  • Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides.[8]

  • Weigh the collected pure fraction of pentyl 2-butenoate and calculate the yield.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the distilled pentyl 2-butenoate fractions should be assessed by GC-MS.

Instrumentation and Parameters (suggested):

  • Gas Chromatograph: Agilent GC or equivalent

  • Mass Spectrometer: Agilent MS or equivalent

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating esters.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative purity of the pentyl 2-butenoate fraction by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis 2_Butenoic_Acid 2-Butenoic Acid Fischer_Esterification Fischer Esterification 2_Butenoic_Acid->Fischer_Esterification Pentanol Pentanol Pentanol->Fischer_Esterification Crude_Mixture Crude Pentyl 2-butenoate Mixture Fischer_Esterification->Crude_Mixture Extraction Extraction with Diethyl Ether Crude_Mixture->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Washed_Crude Washed Crude Product Solvent_Removal->Washed_Crude Fractional_Distillation Fractional Distillation Washed_Crude->Fractional_Distillation Fraction_1 Fraction 1: Low-boiling Impurities Fractional_Distillation->Fraction_1 Fraction_2 Fraction 2: Intermediate Impurities Fractional_Distillation->Fraction_2 Pure_Product Fraction 3: Pure Pentyl 2-butenoate Fractional_Distillation->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Purity_Confirmation Purity Confirmation GC_MS->Purity_Confirmation

Caption: Experimental workflow for the purification of pentyl 2-butenoate.

signaling_pathway CrudeProduct Crude Pentyl 2-butenoate (Ester, Acid, Alcohol, Ether, Water) Heating Heating CrudeProduct->Heating Input Vaporization Vaporization Heating->Vaporization FractionatingColumn Fractionating Column (Multiple Vaporization-Condensation Cycles) Vaporization->FractionatingColumn Vapors Rise Condenser Condenser FractionatingColumn->Condenser Separated Vapors Fraction1 Fraction 1 Collected (Pentanol, Water) ~100-138°C Condenser->Fraction1 Low BP Fraction2 Fraction 2 Collected (Dipentyl Ether, 2-Butenoic Acid) ~185-189°C Condenser->Fraction2 Mid BP Fraction3 Fraction 3 Collected (Pure Pentyl 2-butenoate) ~195°C Condenser->Fraction3 High BP

Caption: Logical relationship in fractional distillation of pentyl 2-butenoate.

References

Application Notes & Protocols: Pentyl 2-butenoate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentyl 2-butenoate (also known as amyl crotonate) is a volatile ester compound that finds application as a reference standard in analytical chemistry, particularly in the analysis of flavors, fragrances, and food matrices. Its distinct chemical properties make it a suitable candidate for quantification using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). This document provides detailed application notes and protocols for the use of Pentyl 2-butenoate as a reference standard for quantitative analysis.

Physicochemical Properties of Pentyl 2-butenoate

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for method development and validation.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem
Molecular Weight 156.22 g/mol PubChem
CAS Number 25415-76-3PubChem
Appearance Colorless to pale yellow liquidThe Good Scents Company
Boiling Point 194.62 °C (estimated)The Good Scents Company
Flash Point 77.90 °C (estimated)The Good Scents Company
Solubility Soluble in alcohol; sparingly soluble in waterThe Good Scents Company

Application: Quantitative Analysis of Esters in Alcoholic Beverages

This section outlines a general protocol for the quantification of volatile esters in alcoholic beverages, such as wine or spirits, using Pentyl 2-butenoate as an internal standard. The use of an internal standard is a robust technique in chromatography that corrects for variations in sample injection volume and potential matrix effects, thereby improving the accuracy and precision of the quantification.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Calibration Standards (Analyte + Internal Standard) D Liquid-Liquid Extraction (e.g., with Dichloromethane) A->D B Prepare Spiked Beverage Samples (Beverage + Internal Standard) B->D C Prepare Blank Beverage Sample C->D E Inject Extract into GC-MS D->E F Data Acquisition (Scan or SIM mode) E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I

Caption: Workflow for quantitative analysis using an internal standard.

Protocols

1. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of Pentyl 2-butenoate reference standard and dissolve in 100 mL of ethanol to obtain a stock solution of approximately 1 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target ester analyte (e.g., ethyl hexanoate) in ethanol at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., a model wine solution of 12% ethanol in water) with varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution. A typical calibration range for flavor esters in wine could be from 10 µg/L to 500 µg/L.[1]

2. Sample Preparation:

  • For each beverage sample, pipette 10 mL into a 20 mL vial.

  • Add a precise volume of the Pentyl 2-butenoate internal standard stock solution to achieve a final concentration within the linear range of the instrument (e.g., 100 µg/L).

  • Liquid-Liquid Extraction (LLE): Add 2 mL of dichloromethane to the sample vial. Cap the vial and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers. Carefully transfer the organic (bottom) layer to a clean GC vial for analysis.[2]

3. GC-MS Instrumental Parameters:

The following parameters provide a starting point for method development and can be optimized for specific instruments and analytes.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Data Analysis and Quantification:

  • Identify the peaks for the analyte and the internal standard (Pentyl 2-butenoate) based on their retention times and mass spectra.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.

  • Plot a calibration curve of the analyte/internal standard peak area ratio versus the analyte concentration.

  • Determine the concentration of the analyte in the beverage samples using the calibration curve.

Method Validation Data (Representative)

The following table presents typical validation parameters for a quantitative GC-MS method for an ester analyte using an internal standard. These values are illustrative and should be determined experimentally for each specific application.

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 - 5 µg/L
Limit of Quantification (LOQ) 1.5 - 15 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Application: Headspace Analysis of Volatile Esters in Fruit Matrix

For highly volatile compounds in complex solid or semi-solid matrices like fruit, headspace solid-phase microextraction (HS-SPME) is a preferred sample preparation technique. This method is solvent-free and minimizes matrix interference.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Homogenize Fruit Sample B Weigh Homogenate into Headspace Vial A->B C Add Internal Standard (Pentyl 2-butenoate) B->C E Equilibrate Sample at Controlled Temperature C->E D Prepare Calibration Standards (in matrix-matched blank) D->E F Expose SPME Fiber to Headspace E->F G Desorb Fiber in GC Inlet F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Quantification using Calibration Curve I->J

Caption: HS-SPME-GC-MS workflow for volatile analysis.

Protocols

1. Sample Preparation:

  • Homogenize the fruit sample (e.g., in a blender).

  • Accurately weigh approximately 5 g of the homogenate into a 20 mL headspace vial.

  • Add a precise volume of the Pentyl 2-butenoate internal standard stock solution.

  • Add a salt solution (e.g., 1 g NaCl) to increase the volatility of the analytes.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Parameters:

ParameterRecommended Setting
SPME Fiber 50/30 µm DVB/CAR/PDMS
Incubation Temp. 40 - 60 °C
Incubation Time 15 min
Extraction Time 30 min
Desorption Temp. 250 °C
Desorption Time 2 min (in splitless mode)

3. GC-MS and Data Analysis:

  • The GC-MS parameters and data analysis steps are similar to those described in the previous application.

Conclusion

Pentyl 2-butenoate serves as a valuable reference standard, particularly as an internal standard, for the quantitative analysis of volatile and semi-volatile esters in complex matrices. The protocols outlined provide a robust starting point for method development in the fields of food science, flavor and fragrance analysis, and quality control. Experimental parameters should always be optimized and validated for the specific application and instrumentation to ensure accurate and reliable results.

References

Application of Pentyl 2-butenoate in Flavor and Fragrance Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic ester that contributes to the fruity and sweet aroma profiles of various food and fragrance products. This document provides detailed application notes on its use in flavor and fragrance research, along with comprehensive experimental protocols for its synthesis and sensory analysis.

Application Notes

Pentyl 2-butenoate is utilized in the flavor and fragrance industry to impart or enhance fruity aroma and taste profiles. Its chemical and sensory properties make it a valuable ingredient in the formulation of a wide range of consumer products.

1. Flavor and Fragrance Profile:

While detailed sensory data for Pentyl 2-butenoate is not extensively published, its profile can be inferred from its chemical structure as a straight-chain pentyl ester of a short, unsaturated carboxylic acid. It is characterized by a general fruity and sweet aroma. For comparison, a structurally similar compound, 2-pentyl butyrate, is described as having sweet, fruity, banana, green bean, and metallic taste characteristics.

2. Applications in Food and Beverages:

  • Average Usual Concentration: 1.0 ppm[1]

  • Average Maximum Concentration: 10.0 ppm[1]

3. Applications in Fragrances:

In the fragrance industry, Pentyl 2-butenoate can be incorporated into various formulations to provide a fruity top note. It can be blended with other fragrance materials to create complex and desirable scents for perfumes, cosmetics, and household products.

4. Research Applications:

In a research context, Pentyl 2-butenoate is a subject of study for understanding structure-activity relationships in olfaction. Researchers investigate how modifications to the ester's structure, such as chain length and saturation, affect its interaction with olfactory receptors and the resulting sensory perception.

Quantitative Data

The following table summarizes the available physicochemical properties of Pentyl 2-butenoate.

PropertyValueReference
IUPAC Name pentyl but-2-enoate[2]
Synonyms pentyl crotonate, amyl crotonate[2]
CAS Number 25415-76-3[2]
Molecular Formula C9H16O2[2]
Molecular Weight 156.22 g/mol [2]
Appearance Colorless to pale yellow liquid (est.)[3]
Boiling Point 194.62 °C @ 760.00 mm Hg (est.)[3]
Flash Point 172.00 °F TCC (77.90 °C) (est.)[3]
Solubility Soluble in alcohol; water, 158.9 mg/L @ 25 °C (est.)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and sensory analysis of Pentyl 2-butenoate. These are general protocols and may require optimization for specific experimental conditions.

Protocol 1: Synthesis of Pentyl 2-butenoate via Fischer Esterification

This protocol describes the synthesis of Pentyl 2-butenoate from crotonic acid and pentan-1-ol using an acid catalyst.

Materials:

  • Crotonic acid

  • Pentan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine crotonic acid (1.0 equivalent), pentan-1-ol (3.0 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction can also be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by distillation or column chromatography to obtain pure Pentyl 2-butenoate.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Crotonic Acid + Pentan-1-ol + Acid Catalyst + Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Heat neutralize Neutralize with NaHCO₃ reflux->neutralize Cool wash Wash with H₂O and Brine neutralize->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Distill or Chromatography concentrate->purify product Pure Pentyl 2-butenoate purify->product

Fischer Esterification Workflow
Protocol 2: Enzymatic Synthesis of Pentyl 2-butenoate

This protocol describes a more environmentally friendly method for synthesizing Pentyl 2-butenoate using a lipase enzyme as a catalyst.

Materials:

  • Crotonic acid

  • Pentan-1-ol

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

  • Organic solvent (e.g., hexane, optional for solvent-based system)

  • Molecular sieves (optional, to remove water)

Equipment:

  • Shaking incubator or stirred-tank reactor

  • Temperature-controlled water bath

  • Filtration apparatus

  • Gas chromatograph (GC) for monitoring

Procedure:

  • Reaction Mixture: In a suitable reaction vessel, combine crotonic acid and pentan-1-ol. For a solvent-free system, use a molar ratio of alcohol to acid greater than 1 (e.g., 2:1) to favor the forward reaction. For a solvent-based system, dissolve the reactants in an organic solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Incubation: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation. If desired, add molecular sieves to remove the water produced and shift the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the concentration of the ester.

  • Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Product Purification: The product can be purified from the remaining reactants by vacuum distillation.

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_separation Separation cluster_purification Purification reactants Crotonic Acid + Pentan-1-ol incubate Incubate with Agitation reactants->incubate enzyme Immobilized Lipase enzyme->incubate filter Filter to Recover Enzyme incubate->filter Reaction Complete distill Vacuum Distillation filter->distill product Pure Pentyl 2-butenoate distill->product

Enzymatic Synthesis Workflow
Protocol 3: Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the odor-active compounds in a sample.

Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Olfactometry port (sniffing port)

  • Humidifier for the sniffing port air supply

  • Appropriate GC column (e.g., polar or non-polar capillary column)

Procedure:

  • Sample Preparation: Prepare a solution of Pentyl 2-butenoate in a suitable solvent (e.g., ethanol) at a concentration that is detectable by the human nose at the sniffing port.

  • GC-O Analysis:

    • Inject the sample into the GC.

    • The effluent from the GC column is split between the FID and the sniffing port.

    • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any detected odors.

  • Data Analysis:

    • The data from the FID provides the retention times of the chemical compounds.

    • The olfactometry data provides the sensory information.

    • By correlating the retention times from the FID with the times of odor detection, the odor-active compounds can be identified.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis sample Prepare Solution of Pentyl 2-butenoate inject Inject Sample into GC sample->inject split Column Effluent Split inject->split fid FID Detection split->fid sniff Olfactory Detection (Sniffing Port) split->sniff correlate Correlate FID and Olfactometry Data fid->correlate sniff->correlate identify Identify Odor-Active Compound correlate->identify

GC-O Analysis Workflow
Protocol 4: Sensory Panel Evaluation

This protocol outlines a method for the descriptive sensory analysis of Pentyl 2-butenoate by a trained panel.

Materials:

  • Purified Pentyl 2-butenoate

  • Odorless solvent (e.g., mineral oil for fragrance, water with a neutral carrier for flavor)

  • Reference standards for aroma descriptors (e.g., isoamyl acetate for "banana")

  • Glassware for sample presentation (e.g., sniffing strips, wine glasses)

Procedure:

  • Panelist Training: Train a panel of assessors to recognize and rate the intensity of various aroma attributes relevant to fruity esters.

  • Sample Preparation: Prepare a series of dilutions of Pentyl 2-butenoate in the appropriate solvent.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (e.g., sensory booths).

    • Panelists evaluate the samples and rate the intensity of the agreed-upon sensory descriptors on a scale (e.g., a 15-cm line scale).

  • Data Analysis:

    • Collect the data from the panelists.

    • Use statistical methods (e.g., ANOVA) to analyze the data and create a sensory profile of Pentyl 2-butenoate.

Signaling Pathway

The perception of odors, including that of Pentyl 2-butenoate, is initiated by the binding of the odorant molecule to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that results in the transmission of a nerve impulse to the brain.

Olfactory_Signaling_Pathway odorant Pentyl 2-butenoate (Odorant) or Olfactory Receptor (GPCR) odorant->or Binds to g_protein G-protein (Gαolf) Activation or->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ATP to cAMP ac->camp cng cAMP-gated Ion Channel Opening camp->cng influx Na⁺ and Ca²⁺ Influx cng->influx depolarization Membrane Depolarization influx->depolarization signal Signal to Brain depolarization->signal

Olfactory Signaling Pathway

References

Biocatalytic Synthesis of Pentyl 2-Butenoate Using Lipases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-butenoate, also known as pentyl crotonate, is a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of this compound often requires harsh conditions and may lead to the formation of undesirable byproducts. Biocatalytic synthesis using lipases offers a green and highly selective alternative, operating under mild conditions with high catalytic efficiency. Lipases, particularly immobilized forms such as Novozym® 435 (lipase B from Candida antarctica), are widely employed for their stability and reusability in organic media. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of pentyl 2-butenoate.

Principles of Lipase-Catalyzed Esterification

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. However, in non-aqueous or micro-aqueous environments, the reaction equilibrium is shifted towards synthesis, enabling the formation of esters from carboxylic acids and alcohols. The catalytic mechanism for this type of reaction is generally described as a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate, which is then nucleophilically attacked by the alcohol to release the ester product.

Data Presentation: Influence of Reaction Parameters on Ester Synthesis

While specific data for pentyl 2-butenoate is limited, the following tables summarize quantitative data from the enzymatic synthesis of analogous pentyl esters, providing a strong predictive framework for the synthesis of pentyl 2-butenoate.

Table 1: Effect of Temperature on the Synthesis of Pentyl Esters Catalyzed by Lipases

Lipase SourceEster ProductTemperature (°C)Conversion / Yield (%)Reference
Candida antarctica B (Novozym® 435)Pentyl Acetate40>80[1]
Candida antarctica B (Novozym® 435)Pentyl Acetate60>80[1]
Candida rugosaPentyl 2-methylpropanoate35~92
Rhizomucor mieheiPentyl Octanoate30High Conversion[2]
Rhizomucor mieheiPentyl Octanoate60Decreased Activity[2]

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on the Synthesis of Pentyl Esters

Lipase SourceEster ProductMolar Ratio (Alcohol:Acid)Conversion / Yield (%)Reference
Candida antarctica B (Novozym® 435)Pentyl Acetate1:1~5 (inhibition by acid)[1]
Candida antarctica B (Novozym® 435)Pentyl Acetate2:1>80[1]
Candida rugosaPentyl 2-methylpropanoate2.5:1 (Acid:Alcohol)~92
Candida antarctica B (Immobilized)Pentyl Oleate1:1~40
Candida antarctica B (Immobilized)Pentyl Oleate3:1~30 (inhibition by alcohol)

Table 3: Effect of Enzyme Concentration on Ester Synthesis

Lipase SourceEster ProductEnzyme ConcentrationInitial Rate (mol dm⁻³ h⁻¹)Ester Yield (%)Reference
Candida rugosaPentyl 2-methylpropanoate0.1% (w/v)-Lower[2]
Candida rugosaPentyl 2-methylpropanoate0.3% (w/v)-Intermediate[2]
Candida rugosaPentyl 2-methylpropanoate0.5% (w/v)9.22 x 10⁻³Higher[2]

Experimental Protocols

Materials and Reagents
  • Lipase: Immobilized Candida antarctica lipase B (Novozym® 435) or immobilized Rhizomucor miehei lipase.

  • Substrates: 2-Butenoic acid (Crotonic acid, ≥98% purity) and 1-Pentanol (≥99% purity).

  • Solvent (optional): n-Hexane or Heptane (anhydrous, ≥99% purity). Solvent-free systems are generally preferred for higher volumetric productivity.[3]

  • Molecular Sieves: 3 Å, activated, for water removal.

  • Titration Reagents: 0.1 M NaOH solution in ethanol, phenolphthalein indicator.

  • GC Analysis: Standards of 1-pentanol, 2-butenoic acid, and pentyl 2-butenoate for calibration.

Protocol 1: Batch Synthesis of Pentyl 2-Butenoate in a Solvent-Free System
  • Substrate Preparation: In a sealed reaction vessel, combine 2-butenoic acid and 1-pentanol. A molar ratio of 1:2 (acid:alcohol) is recommended to minimize acid-induced enzyme inhibition.[1]

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • Reaction Incubation: Place the reaction vessel in a shaker incubator set at a constant temperature, typically between 40-60°C, with agitation (e.g., 150-200 rpm).

  • Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. To quench the reaction in the sample, immediately separate the enzyme from the liquid phase (e.g., by centrifugation or filtration).

  • Analysis: Determine the concentration of the remaining 2-butenoic acid by titration with a standardized solution of NaOH in ethanol using phenolphthalein as an indicator. Alternatively, quantify the formation of pentyl 2-butenoate and the consumption of substrates using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Reaction Termination and Product Recovery: Once the reaction has reached equilibrium (typically after 8-24 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for reuse. The product, pentyl 2-butenoate, can be purified from the remaining substrates by vacuum distillation.

Protocol 2: Analytical Quantification by Gas Chromatography (GC-FID)
  • Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range of the instrument. Add an internal standard if necessary for improved accuracy.

  • GC-FID Conditions (Example):

    • Column: A capillary column suitable for flavor and fragrance analysis (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Quantification: Create a calibration curve for 2-butenoic acid, 1-pentanol, and pentyl 2-butenoate using standards of known concentrations. Calculate the conversion of substrates and the yield of the ester based on the peak areas from the GC chromatograms.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_output Output substrates Substrates (2-Butenoic Acid, 1-Pentanol) reaction_vessel Reaction Vessel (Solvent-Free or Organic Solvent) substrates->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel incubation Incubation (Controlled Temperature & Agitation) reaction_vessel->incubation sampling Aliquots Sampling incubation->sampling separation Enzyme Separation (Filtration) incubation->separation analysis GC-FID Analysis / Titration sampling->analysis purification Product Purification (Vacuum Distillation) separation->purification reused_enzyme Reused Enzyme separation->reused_enzyme product Pentyl 2-Butenoate purification->product

Caption: Experimental workflow for the biocatalytic synthesis of pentyl 2-butenoate.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_Acid E-Acid Complex E->E_Acid + A Ester Pentyl 2-Butenoate (Q) E->Ester Acyl_E Acyl-Enzyme Intermediate (F) E_Acid->Acyl_E - P Acyl_E_Alc F-Alcohol Complex Acyl_E->Acyl_E_Alc + B Water Water (P) Acyl_E->Water Acyl_E_Alc->E - Q E_Ester E-Ester Complex Acid 2-Butenoic Acid (A) Acid->E Alcohol 1-Pentanol (B) Alcohol->Acyl_E

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Experimental Applications of Pentyl 2-butenoate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pentyl 2-butenoate, a versatile α,β-unsaturated ester, in key organic synthesis reactions. The protocols are intended to serve as a foundational guide for researchers in organic chemistry and drug development.

Introduction to Pentyl 2-butenoate

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic compound with the chemical formula C₉H₁₆O₂. It is the ester of 2-butenoic acid and pentanol. Structurally, it features a carbon-carbon double bond conjugated to a carbonyl group, which makes it a valuable substrate in a variety of important organic transformations. This reactive functionality allows it to participate in reactions such as Michael additions and Aldol-type condensations, making it a useful building block for the synthesis of more complex molecules.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 194.62 °C (estimated)[1]
Solubility Soluble in alcohol; sparingly soluble in water[1]

Application Note: Pentyl 2-butenoate in Michael Addition Reactions

The conjugated system of pentyl 2-butenoate makes it an excellent Michael acceptor. In the presence of a suitable base, a wide range of nucleophiles (Michael donors) can add to the β-carbon of the butenoate chain. This 1,4-conjugate addition is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles for the Michael addition with pentyl 2-butenoate include enolates derived from ketones, malonic esters, and nitroalkanes, as well as organocuprates (Gilman reagents), amines, and thiols. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form the active nucleophile.

Logical Workflow for a Michael Addition Reaction

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Pentyl 2-butenoate (Michael Acceptor) & Nucleophile (Michael Donor) start->reactants mix Combine Reactants & Solvent reactants->mix base Select & Prepare Base/Catalyst (e.g., NaOEt) add_base Add Base/Catalyst to Initiate Reaction base->add_base solvent Select Anhydrous Solvent (e.g., THF) solvent->mix mix->add_base stir Stir at Controlled Temperature add_base->stir monitor Monitor Reaction (TLC, GC-MS) stir->monitor quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Column Chromatography) dry->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: General workflow for a Michael addition reaction using Pentyl 2-butenoate.

Experimental Protocol: Michael Addition of Diethyl Malonate to Pentyl 2-butenoate

This protocol describes the base-catalyzed Michael addition of diethyl malonate to pentyl 2-butenoate.

Materials:

  • Pentyl 2-butenoate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol (30 mL).

  • To this solution, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 15 minutes to generate the enolate.

  • Add pentyl 2-butenoate (1.0 equivalent) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Quantitative Data (Representative):

EntryNucleophile (Equivalents)Base (Equivalents)SolventTime (h)Yield (%)
1Diethyl malonate (1.1)NaOEt (1.1)EtOH1285
2Nitromethane (1.2)DBU (1.2)THF2478
3Thiophenol (1.0)Et₃N (1.1)CH₂Cl₂692

Application Note: Pentyl 2-butenoate in Aldol-Type Reactions

While pentyl 2-butenoate itself does not have α-hydrogens to form an enolate, it can act as an electrophilic partner in crossed Aldol-type or Claisen-Schmidt condensation reactions. In these reactions, an enolate generated from a ketone or another ester attacks the carbonyl carbon of pentyl 2-butenoate. This reaction is less common for esters compared to aldehydes and ketones but can be achieved under specific conditions, typically using a strong, non-nucleophilic base.

A more plausible scenario involves the reaction of the enolate of pentyl 2-butenoate's corresponding saturated ester (pentyl butanoate) with an aldehyde or ketone. However, for the purpose of demonstrating the reactivity of the α,β-unsaturated system, we will consider a related transformation.

Signaling Pathway for Base-Catalyzed Aldol Condensation

Aldol_Condensation_Pathway cluster_enol Enolate Formation cluster_add Nucleophilic Addition cluster_prot Protonation & Dehydration ketone Ketone (e.g., Acetone) enolate Enolate Nucleophile ketone->enolate Deprotonation base Base (OH⁻) adduct Alkoxide Intermediate enolate->adduct Nucleophilic Attack ester Pentyl 2-butenoate (Electrophile) beta_hydroxy β-Hydroxy Adduct adduct->beta_hydroxy Protonation protonation Protonation (H₂O) product Final Product beta_hydroxy->product Dehydration dehydration Dehydration (-H₂O)

Caption: A conceptual pathway for a base-catalyzed Aldol-type condensation.

Experimental Protocol: Claisen-Schmidt Condensation of Acetone with a Related Aldehyde (Illustrative)

As direct Aldol-type reactions with pentyl 2-butenoate as the electrophile are not well-documented, a standard Claisen-Schmidt condensation protocol is provided below for the reaction of acetone with benzaldehyde, which illustrates the general principles.[2][3] This can be adapted for other enolizable ketones.

Materials:

  • Acetone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Ice

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL Erlenmeyer flask, prepare a solution of sodium hydroxide (1.0 g) in water (10 mL) and ethanol (8 mL).

  • Cool the solution in an ice bath.

  • In a separate beaker, mix acetone (0.5 mL) and benzaldehyde (1.0 mL).

  • Add the acetone-benzaldehyde mixture dropwise to the cold NaOH solution with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water (2 x 10 mL) to remove any remaining NaOH.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified dibenzalacetone.

Quantitative Data for a Representative Claisen-Schmidt Condensation:

EntryKetone (Equivalents)Aldehyde (Equivalents)Base (Equivalents)Temperature (°C)Yield (%)
1Acetone (0.5)Benzaldehyde (1.0)NaOH (excess)0-2590
2Cyclohexanone (1.0)4-Methoxybenzaldehyde (1.0)KOH (1.2)2582

Conclusion

Pentyl 2-butenoate is a valuable and versatile substrate in organic synthesis. Its conjugated electron system allows it to readily participate in Michael additions with a variety of nucleophiles, providing a reliable method for carbon-carbon and carbon-heteroatom bond formation. While its direct use as an electrophile in Aldol-type reactions is less common, the principles of enolate chemistry can be applied to create complex molecular architectures. The protocols and data presented herein provide a foundation for further exploration of the synthetic utility of pentyl 2-butenoate and related α,β-unsaturated esters in academic and industrial research.

References

Application Note: Quantification of Pentyl 2-Butenoate in Complex Aqueous Mixtures by Dispersive Liquid-Liquid Microextraction (DLLME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-butenoate, an unsaturated ester, is a volatile organic compound that can be present in various complex mixtures, including environmental samples, food and beverage products, and biological matrices. Accurate quantification of this analyte is crucial for quality control, safety assessment, and various research applications. This application note provides a detailed protocol for the sensitive and selective quantification of pentyl 2-butenoate in complex aqueous mixtures using Dispersive Liquid-Liquid Microextraction (DLLME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard is incorporated to ensure high accuracy and precision.

Principle

This method is based on the principle of DLLME, a rapid and efficient sample preparation technique.[1][2][3][4] A small volume of an appropriate extraction solvent, dispersed in a water-miscible disperser solvent, is injected into the aqueous sample. This creates a cloudy solution with a large surface area between the extraction solvent and the aqueous phase, facilitating the rapid transfer of pentyl 2-butenoate from the sample matrix into the organic microdroplets. After centrifugation, the sedimented organic phase is collected and analyzed by GC-MS. The quantification is performed using an internal standard method to correct for variations in extraction efficiency and instrument response.

Materials and Reagents

  • Solvents:

    • Methanol (HPLC grade)

    • Acetone (HPLC grade)

    • Dichloromethane (HPLC grade, for extraction)

    • Hexane (HPLC grade)

  • Standards:

    • Pentyl 2-butenoate (≥98% purity)

    • Heptyl acetate (Internal Standard, ≥99% purity)

  • Other Reagents:

    • Deionized water

    • Sodium chloride (analytical grade)

Instrumentation and Analytical Conditions

  • Gas Chromatograph-Mass Spectrometer (GC-MS):

    • GC System: Agilent 7890B or equivalent

    • MS System: Agilent 5977A or equivalent

    • Injector: Split/splitless inlet

    • Autosampler: For automated injection

  • GC Column:

    • HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Analytical Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Ramp: 20°C/min to 280°C, hold for 2 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantifier Ion for Pentyl 2-butenoate: m/z 85

      • Qualifier Ions for Pentyl 2-butenoate: m/z 55, 113

      • Quantifier Ion for Heptyl Acetate (Internal Standard): m/z 43

      • Qualifier Ions for Heptyl Acetate (Internal Standard): m/z 70, 115

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of Pentyl 2-butenoate (1000 µg/mL): Accurately weigh 10 mg of pentyl 2-butenoate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Primary Stock Solution of Heptyl Acetate (Internal Standard, 1000 µg/mL): Accurately weigh 10 mg of heptyl acetate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of pentyl 2-butenoate with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of heptyl acetate with methanol.

Sample Preparation (DLLME)
  • Transfer a 5 mL aliquot of the aqueous sample into a 15 mL conical glass centrifuge tube.

  • Add 50 µL of the internal standard spiking solution (10 µg/mL heptyl acetate) to the sample and vortex briefly.

  • Prepare the extraction/disperser solvent mixture by adding 100 µL of dichloromethane (extraction solvent) to 900 µL of acetone (disperser solvent).

  • Rapidly inject the 1 mL of the extraction/disperser solvent mixture into the sample tube.

  • Vortex the mixture for 1 minute at high speed. A cloudy solution will form.

  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Carefully collect the sedimented organic phase (approximately 50 µL) from the bottom of the tube using a microsyringe.

  • Transfer the collected organic phase to a vial with a micro-insert for GC-MS analysis.

Calibration Curve
  • Prepare a series of calibration standards by spiking 5 mL of deionized water with the appropriate volume of the working standard solutions of pentyl 2-butenoate to cover the expected concentration range in the samples.

  • Add 50 µL of the internal standard spiking solution to each calibration standard.

  • Perform the DLLME procedure as described in section 5.2 for each calibration standard.

  • Analyze the extracted standards by GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of pentyl 2-butenoate to the peak area of the internal standard against the concentration of pentyl 2-butenoate.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Sample IDPentyl 2-butenoate Peak AreaInternal Standard (Heptyl Acetate) Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Blank0150,0000.00< LOD
Standard 115,000152,0000.101.0
Standard 276,000151,0000.505.0
Standard 3153,000150,5001.0210.0
Standard 4755,000149,0005.0750.0
Sample 1120,000153,0000.787.8
Sample 245,000148,0000.303.0

LOD: Limit of Detection

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_dllme Dispersive Liquid-Liquid Microextraction (DLLME) cluster_analysis Analysis cluster_quant Quantification sample Aqueous Sample (5 mL) is_spike Spike with Internal Standard (Heptyl Acetate) sample->is_spike standards Calibration Standards standards->is_spike add_solvent Add Extraction/Disperser Solvent Mixture is_spike->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge collect Collect Organic Phase centrifuge->collect gcms GC-MS Analysis collect->gcms data Data Acquisition (SIM Mode) gcms->data calibration Construct Calibration Curve data->calibration quantify Quantify Pentyl 2-butenoate calibration->quantify chromatographic_principle cluster_injection Injection cluster_separation Separation cluster_detection Detection cluster_quantification Quantification injector GC Inlet column GC Column (HP-5MS) injector->column Carrier Gas Flow analyte Pentyl 2-butenoate column->analyte Separation based on boiling point and polarity is Internal Standard (Heptyl Acetate) column->is ms Mass Spectrometer analyte->ms is->ms peak_analyte Analyte Peak Area ms->peak_analyte peak_is IS Peak Area ms->peak_is ratio Calculate Peak Area Ratio (Analyte/IS) peak_analyte->ratio peak_is->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

References

Handling and storage guidelines for Pentyl 2-butenoate in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 2-butenoate, also known as amyl crotonate, is an organic ester with a characteristic fruity aroma. It is utilized in the flavor and fragrance industry and may be a subject of research in synthetic organic chemistry and biocatalysis. These application notes provide comprehensive guidelines for the safe handling, storage, and a representative protocol for the enzymatic synthesis of Pentyl 2-butenoate in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Pentyl 2-butenoate is presented in Table 1. This data is essential for safe handling and for designing experimental procedures.

Table 1: Physical and Chemical Properties of Pentyl 2-butenoate

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 194 °C[2]
Flash Point 172 °F (77.8 °C) TCC[2]
Relative Density No data available
Solubility Soluble in alcohol; insoluble in water
CAS Number 25415-76-3[1]

Safety, Handling, and Storage

Hazard Identification and GHS Classification

Pentyl 2-butenoate is classified as a combustible liquid.[2]

  • GHS Signal Word: Warning[2]

  • Hazard Statement: H227 - Combustible liquid[2]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following PPE must be worn when handling Pentyl 2-butenoate:

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Safety glasses with side shields or chemical goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.
Handling Procedures
  • Ensure good ventilation of the work station.[2]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke when using this product.[2]

  • Always wash hands after handling the product.[2]

Storage Conditions
  • Store in a well-ventilated place. Keep cool.[2]

  • Keep container tightly closed.

  • Store away from oxidizing agents and strong bases.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Remove person to fresh air and keep comfortable for breathing.
Skin Contact Wash skin with plenty of water.
Eye Contact Rinse eyes with water as a precaution.
Ingestion Call a poison center or doctor if you feel unwell.
Spill and Waste Disposal
  • Spill: Ventilate the spillage area. No open flames, no sparks, and no smoking.[2] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.

  • Waste Disposal: Dispose of contents/container in accordance with licensed collector's sorting instructions.[2]

Experimental Protocol: Lipase-Catalyzed Synthesis of Pentyl 2-butenoate

This protocol describes a representative method for the synthesis of Pentyl 2-butenoate using a lipase-catalyzed esterification reaction. This approach is based on green chemistry principles, utilizing an enzyme catalyst under mild reaction conditions.

Materials and Equipment
  • Reactants:

    • Crotonic acid (2-butenoic acid)

    • 1-Pentanol

    • Immobilized Candida antarctica lipase B (CALB)

  • Solvent:

    • n-Hexane (or other suitable organic solvent)

  • Equipment:

    • Magnetic stirrer with heating plate

    • Reaction vessel (e.g., round-bottom flask)

    • Condenser

    • Thermometer

    • Rotary evaporator

    • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Experimental Procedure
  • Reactant Preparation: In a clean, dry reaction vessel, dissolve crotonic acid and 1-pentanol in n-hexane. A typical molar ratio would be 1:1, but optimization may be required.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be determined empirically (e.g., 10% by weight of the limiting reactant).

  • Reaction:

    • Assemble the reaction vessel with a condenser and place it on the magnetic stirrer with heating.

    • Stir the mixture at a constant rate.

    • Maintain the reaction temperature at a level suitable for the enzyme's optimal activity (e.g., 40-60 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the stirring and heating. The immobilized enzyme can be recovered by simple filtration. The recovered enzyme can often be washed and reused.

  • Product Isolation:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product can be purified, if necessary, by techniques such as vacuum distillation or column chromatography.

  • Product Characterization:

    • Confirm the identity and purity of the Pentyl 2-butenoate product using GC-MS.

    • Quantify the yield of the reaction based on the initial amount of the limiting reactant.

Visualizations

Logical Workflow for Safe Handling and Storage

Safe Handling and Storage of Pentyl 2-butenoate cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Ensure Safety Dispensing Dispensing Prepare Work Area->Dispensing Proceed to Handling Reaction Setup Reaction Setup Dispensing->Reaction Setup Workup and Purification Workup and Purification Reaction Setup->Workup and Purification Store in Cool, Ventilated Area Store in Cool, Ventilated Area Workup and Purification->Store in Cool, Ventilated Area Store Product Segregate Waste Segregate Waste Workup and Purification->Segregate Waste Generate Waste Keep Away from Ignition Sources Keep Away from Ignition Sources Store in Cool, Ventilated Area->Keep Away from Ignition Sources Dispose via Licensed Contractor Dispose via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor

Caption: Workflow for the safe handling and storage of Pentyl 2-butenoate.

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis of Pentyl 2-butenoate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis Crotonic Acid Crotonic Acid Mix Reactants Mix Reactants Crotonic Acid->Mix Reactants 1-Pentanol 1-Pentanol 1-Pentanol->Mix Reactants Solvent Solvent Solvent->Mix Reactants Add Immobilized Lipase Add Immobilized Lipase Mix Reactants->Add Immobilized Lipase Heat and Stir Heat and Stir Add Immobilized Lipase->Heat and Stir Monitor by GC-MS Monitor by GC-MS Heat and Stir->Monitor by GC-MS Reaction Progress Filter to Remove Enzyme Filter to Remove Enzyme Monitor by GC-MS->Filter to Remove Enzyme Reaction Complete Solvent Evaporation Solvent Evaporation Filter to Remove Enzyme->Solvent Evaporation Purification (Optional) Purification (Optional) Solvent Evaporation->Purification (Optional) Characterize by GC-MS Characterize by GC-MS Purification (Optional)->Characterize by GC-MS Calculate Yield Calculate Yield Characterize by GC-MS->Calculate Yield

Caption: Experimental workflow for the enzymatic synthesis of Pentyl 2-butenoate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pentyl 2-butenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pentyl 2-butenoate?

A1: The most common and direct method for synthesizing pentyl 2-butenoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of crotonic acid (2-butenoic acid) with n-pentanol.[1][2]

Q2: What are the typical reactants and catalysts used in the Fischer esterification of pentyl 2-butenoate?

A2: The primary reactants are crotonic acid and n-pentanol. Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3]

Q3: What factors can influence the yield of the reaction?

A3: Several factors can significantly impact the yield of pentyl 2-butenoate:

  • Reactant Molar Ratio: Using an excess of one reactant (typically the less expensive one, like n-pentanol) can shift the reaction equilibrium towards the product side, increasing the yield.[2][3]

  • Catalyst Concentration: The amount of acid catalyst can affect the reaction rate.

  • Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate.[1][2]

  • Water Removal: Water is a byproduct of the reaction. Removing it as it forms will drive the equilibrium towards the formation of the ester, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by adding a drying agent.[3]

  • Reaction Time: The reaction needs sufficient time to reach equilibrium.

Q4: Are there alternative methods for synthesizing pentyl 2-butenoate?

A4: Yes, an alternative is enzymatic synthesis using lipases. This method often proceeds under milder conditions and can offer high selectivity, potentially avoiding some side reactions associated with strong acid catalysis. However, reaction times can be longer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium.1a. Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. 1b. Increase Temperature: Ensure the reaction is maintained at a gentle reflux.
2. Unfavorable Equilibrium: The reversible nature of the Fischer esterification may be limiting the product formation.2a. Use Excess Alcohol: Increase the molar ratio of n-pentanol to crotonic acid. A 3 to 5-fold excess is a good starting point. 2b. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[3] Alternatively, add molecular sieves to the reaction mixture.
3. Catalyst Inactivity: The acid catalyst may be old or impure.3. Use Fresh Catalyst: Ensure the sulfuric acid or p-toluenesulfonic acid is of appropriate purity and concentration.
Presence of Unreacted Carboxylic Acid in Product 1. Incomplete Reaction: See "Low Yield" above.1. See solutions for "Low Yield" above.
2. Inefficient Purification: The workup procedure may not be effectively removing the unreacted crotonic acid.2. Base Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining crotonic acid. Be cautious of CO₂ evolution.
Product is a viscous oil or solidifies unexpectedly 1. Polymerization of Crotonic Acid: Under acidic conditions and heat, the double bond in crotonic acid can polymerize.[4]1a. Control Temperature: Avoid excessively high temperatures during the reaction and distillation. 1b. Use a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor like hydroquinone at the start of the reaction.
Isomerization of the Double Bond 1. Acid-Catalyzed Isomerization: Strong acidic conditions can potentially lead to the isomerization of the double bond in pentyl 2-butenoate.1. Milder Catalyst: Consider using a milder acid catalyst or exploring enzymatic synthesis to avoid harsh acidic conditions.[5]
Difficulty in Isolating the Pure Product 1. Formation of Emulsions during Workup: The presence of unreacted starting materials or side products can lead to the formation of stable emulsions during aqueous extraction.1. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions. 2. Proper Separation: Ensure complete separation of the aqueous and organic layers in the separatory funnel.
2. Co-distillation of Impurities: Impurities with boiling points close to that of pentyl 2-butenoate may co-distill during purification.2. Fractional Distillation: If simple distillation is insufficient, employ fractional distillation for a more efficient separation.

Experimental Protocols

Key Experiment: Fischer Esterification of Crotonic Acid with n-Pentanol

This protocol provides a general procedure for the synthesis of pentyl 2-butenoate.

Materials:

  • Crotonic acid

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine crotonic acid and an excess of n-pentanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with water.

    • Wash with a saturated sodium bicarbonate solution to remove unreacted crotonic acid.

    • Wash with brine to aid in layer separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure pentyl 2-butenoate.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Crotonic Acid, n-Pentanol, and Catalyst reflux Heat to Reflux reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether and Transfer to Separatory Funnel cool->extract wash Wash with H₂O, NaHCO₃, and Brine extract->wash dry Dry Organic Layer wash->dry evaporate Remove Solvent dry->evaporate distill Distill under Reduced Pressure evaporate->distill product Pentyl 2-butenoate distill->product

Caption: General experimental workflow for the synthesis of pentyl 2-butenoate.

troubleshooting_yield start Low Yield of Pentyl 2-butenoate check_completion Is the reaction complete (TLC)? start->check_completion check_equilibrium Is the equilibrium unfavorable? check_completion->check_equilibrium Yes increase_time Increase reaction time and/or temperature. check_completion->increase_time No check_catalyst Is the catalyst active? check_equilibrium->check_catalyst Yes improve_equilibrium Use excess alcohol and/or remove water. check_equilibrium->improve_equilibrium No end_point Further investigation needed check_catalyst->end_point Yes replace_catalyst Use fresh catalyst. check_catalyst->replace_catalyst No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Pentyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pentyl crotonate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing pentyl crotonate?

A1: The most common method for synthesizing pentyl crotonate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of crotonic acid with 1-pentanol.[1][2][3]

Q2: What are the potential side reactions during the synthesis of pentyl crotonate via Fischer esterification?

A2: The primary side reactions of concern are:

  • Ether Formation: Acid-catalyzed dehydration of 1-pentanol can lead to the formation of dipentyl ether.[4]

  • Polymerization: The double bond in crotonic acid and its ester can undergo polymerization in the presence of a strong acid catalyst.[5][6]

  • Michael Addition: Nucleophiles present in the reaction mixture, such as water or excess 1-pentanol, could potentially add across the double bond of pentyl crotonate in a conjugate addition reaction.

Q3: How can I minimize the formation of dipentyl ether?

A3: To minimize ether formation, consider the following:

  • Use a milder acid catalyst: Instead of strong mineral acids like sulfuric acid, a solid acid catalyst such as Amberlyst-15 can be used.[1][7][8] These catalysts are less likely to promote the dehydration of alcohols.

  • Optimize reaction temperature: Lowering the reaction temperature can disfavor the dehydration reaction, which typically requires higher temperatures than esterification.

  • Enzymatic Synthesis: Employing a lipase as a catalyst can completely avoid the issue of ether formation as it provides a non-acidic reaction environment.[4][9]

Q4: How can I prevent the polymerization of crotonic acid and pentyl crotonate?

A4: The addition of a polymerization inhibitor to the reaction mixture is an effective strategy. Common inhibitors for unsaturated monomers include:

  • Hydroquinone: Often used at a concentration of about 200 ppm.[10]

  • Phenothiazine (PTZ): Can be used at low concentrations and is effective at high temperatures.[11][12][13]

Q5: What analytical techniques are suitable for monitoring the reaction and identifying impurities?

A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture, including the desired ester, unreacted starting materials, and byproducts like dipentyl ether.[14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify any impurities present.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Pentyl Crotonate Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[2][3]• Use a large excess of 1-pentanol. • Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.
Incomplete reaction: Reaction time may be insufficient.• Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Side reactions consuming reactants: Significant formation of dipentyl ether or polymerization.• Address side reactions as outlined in the FAQs (use milder catalyst, add inhibitor).
Presence of a High-Boiling Impurity Dipentyl ether formation: Confirmed by GC-MS or NMR analysis.• Use a solid acid catalyst (e.g., Amberlyst-15) or an enzymatic catalyst. • Optimize reaction temperature to favor esterification over ether formation. • Purify the product via fractional distillation.
Formation of a Solid Precipitate Polymerization of starting material or product. • Add a polymerization inhibitor (e.g., hydroquinone or phenothiazine) to the reaction mixture.
Difficulty in Product Purification Similar boiling points of product and impurities: Dipentyl ether and pentyl crotonate may have close boiling points, making separation by simple distillation challenging.• Employ fractional distillation with a high-efficiency column. • Consider alternative purification methods like column chromatography.
Incomplete removal of acidic catalyst: Residual acid can contaminate the product.• Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. • If using a solid acid catalyst, it can be easily removed by filtration.[7][8]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid with Polymerization Inhibitor
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine crotonic acid (1.0 eq), 1-pentanol (3.0 eq), and a polymerization inhibitor such as hydroquinone (approx. 200 ppm).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude pentyl crotonate by fractional distillation.

Protocol 2: Esterification using a Solid Acid Catalyst (Amberlyst-15)
  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine crotonic acid (1.0 eq), 1-pentanol (3.0 eq), a polymerization inhibitor (e.g., phenothiazine), and Amberlyst-15 resin (typically 10-20% by weight of the limiting reactant).[1][7][8]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the Amberlyst-15 resin. The resin can often be washed with a solvent, dried, and reused.[1][8]

  • Workup and Purification: Wash the filtrate with a saturated sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent. Purify the product by distillation.

Visualizations

Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Ether Formation cluster_side2 Side Reaction 2: Polymerization Crotonic Acid Crotonic Acid Pentyl Crotonate Pentyl Crotonate Crotonic Acid->Pentyl Crotonate 1-Pentanol, H+ Polymer Polymer Crotonic Acid->Polymer H+ 1-Pentanol 1-Pentanol 1-Pentanol->Pentyl Crotonate Dipentyl Ether Dipentyl Ether 1-Pentanol->Dipentyl Ether H+, Heat H+ Acid Catalyst H+->Pentyl Crotonate Pentyl Crotonate->Polymer H+

Caption: Major reaction pathways in the acid-catalyzed synthesis of pentyl crotonate.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_equilibrium Shift Equilibrium? (Excess Alcohol, H2O Removal) low_yield->check_equilibrium Yes check_side_reactions Analyze for Side Products (GC-MS, NMR) low_yield->check_side_reactions No check_equilibrium->check_side_reactions ether_present Dipentyl Ether Detected? check_side_reactions->ether_present polymer_present Polymer Detected? ether_present->polymer_present No change_catalyst Use Milder Catalyst (e.g., Amberlyst-15, Lipase) ether_present->change_catalyst Yes add_inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) polymer_present->add_inhibitor Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time) polymer_present->optimize_conditions No change_catalyst->optimize_conditions add_inhibitor->optimize_conditions purify Purify Product (Fractional Distillation) optimize_conditions->purify

Caption: A logical workflow for troubleshooting low yield in pentyl crotonate synthesis.

References

Optimization of reaction conditions for Pentyl 2-butenoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl 2-butenoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pentyl 2-butenoate, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of my pentyl 2-butenoate synthesis unexpectedly low?

Answer:

Low reaction yields can stem from several factors, primarily related to reaction equilibrium, reactant purity, and catalyst activity.

  • Incomplete Reaction: The most common method for synthesizing pentyl 2-butenoate is the Fischer esterification of 2-butenoic acid (crotonic acid) with pentanol. This reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1]

    • Solution: To drive the reaction forward, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture. Using an excess of one of the reactants, typically the less expensive pentanol, can also shift the equilibrium towards the product side.[1]

  • Catalyst Inactivation: Acid catalysts like sulfuric acid can be neutralized by impurities in the reactants. Enzymatic catalysts, such as lipases, are sensitive to temperature and pH, and their activity can be significantly reduced under non-optimal conditions.[2][3]

    • Solution: Ensure high purity of reactants and solvents. When using an acid catalyst, verify its concentration and consider adding a fresh batch if inactivation is suspected. For enzymatic synthesis, strictly control the reaction temperature and pH within the optimal range for the specific lipase being used.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate of esterification. If the temperature is too low, the reaction will be slow and may not reach completion within the allotted time.[4]

    • Solution: Optimize the reaction temperature. For acid-catalyzed esterification, refluxing the reaction mixture is common. For enzymatic reactions, consult the literature for the optimal temperature for the specific lipase.

Question: I am observing the formation of significant byproducts. How can I improve the purity of my product?

Answer:

Byproduct formation is a common challenge. The nature of the byproduct depends on the reaction conditions and the catalyst used.

  • Ether Formation: At high temperatures and in the presence of strong acid catalysts, a competing dehydration reaction can occur between two molecules of pentanol to form dipentyl ether.

    • Solution: Lowering the reaction temperature can help minimize ether formation. Alternatively, using a milder catalyst, such as an immobilized lipase, can provide higher selectivity for the desired esterification reaction.

  • Polymerization: 2-Butenoic acid and its esters can potentially undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that could lead to polymerization. Adding a radical inhibitor to the reaction mixture can also be beneficial.

  • Isomerization: The double bond in pentyl 2-butenoate could potentially isomerize under certain conditions, leading to a mixture of cis and trans isomers.

    • Solution: The use of specific catalysts and controlled reaction conditions can favor the formation of the desired isomer. Characterization of the product by techniques like NMR spectroscopy is essential to determine the isomeric purity.

Question: My enzymatic reaction is proceeding very slowly or has stopped. What could be the cause?

Answer:

Slow or stalled enzymatic reactions are often due to enzyme inhibition or non-ideal reaction conditions.

  • Enzyme Inhibition: High concentrations of either the acid (2-butenoic acid) or the alcohol (pentanol) can inhibit the activity of the lipase.[3]

    • Solution: Optimize the substrate molar ratio. Instead of adding all the reactants at once, a stepwise addition of the inhibiting substrate can help maintain a lower, non-inhibitory concentration throughout the reaction.

  • Incorrect pH or Temperature: Lipases have optimal pH and temperature ranges for their activity. Deviating from these can lead to a significant drop in reaction rate.[2]

    • Solution: Buffer the reaction medium to the optimal pH for the chosen lipase. Precisely control the reaction temperature using a temperature-controlled bath or reactor.

  • Insufficient Water Activity: While water is removed to drive the equilibrium in acid-catalyzed reactions, lipases require a small amount of water to maintain their active conformation.

    • Solution: In a solvent-free system or a non-polar organic solvent, ensure a minimal amount of water is present. The optimal amount of added water may need to be determined experimentally.

Frequently Asked Questions (FAQs)

What are the common methods for synthesizing pentyl 2-butenoate?

The primary methods for synthesizing pentyl 2-butenoate are:

  • Fischer Esterification: This is the acid-catalyzed reaction between 2-butenoic acid (crotonic acid) and pentanol.[1] Common acid catalysts include sulfuric acid and phosphotungstic acid.[5]

  • Transesterification: This involves the reaction of an ester of 2-butenoic acid (e.g., methyl 2-butenoate) with pentanol in the presence of an acid or base catalyst.[6]

  • Enzymatic Synthesis: This method uses lipases as biocatalysts to perform the esterification under milder conditions.[2] This is often preferred for producing "natural" flavor and fragrance compounds.

What are the typical reaction conditions for the acid-catalyzed synthesis of pentyl 2-butenoate?

Typical conditions for the Fischer esterification of 2-butenoic acid with pentanol involve:

  • Catalyst: A strong acid like sulfuric acid (H₂SO₄).

  • Temperature: The reaction is often carried out at the reflux temperature of the solvent.

  • Molar Ratio: An excess of pentanol is commonly used to shift the reaction equilibrium towards the product.

  • Water Removal: A Dean-Stark apparatus is often employed to remove the water formed during the reaction.[1]

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC is a quantitative method to determine the concentration of reactants and products in the reaction mixture over time.

  • Acid Number Titration: The consumption of 2-butenoic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.[7]

Data Presentation

Table 1: Comparison of Catalysts for Ester Synthesis

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsAdvantagesDisadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄)High temperature (reflux)Low cost, high reaction rateCan lead to byproducts (e.g., ethers), corrosive, difficult to separate from product
Heterogeneous AcidPhosphotungstic AcidHigh temperatureEasily separable from the reaction mixture, reusableMay have lower activity than homogeneous catalysts
BaseSodium Methoxide (for transesterification)Moderate temperatureHigh yieldsSensitive to water, can cause saponification of the ester product
Biocatalyst (Enzyme)Candida antarctica Lipase B (CALB)Mild temperature (e.g., 25-65°C)[3]High selectivity, mild conditions, environmentally friendlyHigher cost, can be inhibited by substrates, slower reaction rates

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Pentyl 2-Butenoate via Fischer Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-butenoic acid and an excess of pentanol (e.g., a 1:3 molar ratio of acid to alcohol). Add a suitable solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Monitoring: Monitor the reaction progress using GC or TLC until the consumption of the limiting reactant is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude pentyl 2-butenoate by vacuum distillation.

Protocol 2: Enzymatic Synthesis of Pentyl 2-Butenoate

  • Reactant Preparation: In a temperature-controlled shaker flask, combine 2-butenoic acid and pentanol in a suitable organic solvent (e.g., n-heptane) or in a solvent-free system. A 1:1 molar ratio can be a starting point.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B) to the reaction mixture. The amount of enzyme will need to be optimized.

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with constant shaking.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Work-up:

    • Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

    • Remove the solvent (if used) under reduced pressure.

  • Purification: The product may be of sufficient purity after enzyme removal. If further purification is needed, vacuum distillation can be employed.

Visualizations

experimental_workflow cluster_acid Acid-Catalyzed Synthesis cluster_enzyme Enzymatic Synthesis A1 Combine 2-Butenoic Acid, Pentanol, Solvent A2 Add Acid Catalyst A1->A2 A3 Heat to Reflux (with Dean-Stark) A2->A3 A4 Reaction Monitoring (GC/TLC) A3->A4 A5 Work-up (Neutralization, Washing) A4->A5 A6 Purification (Vacuum Distillation) A5->A6 End Pentyl 2-Butenoate A6->End E1 Combine 2-Butenoic Acid, Pentanol, Solvent (optional) E2 Add Immobilized Lipase E1->E2 E3 Incubate at Optimal Temperature E2->E3 E4 Reaction Monitoring (GC) E3->E4 E5 Work-up (Filter Enzyme) E4->E5 E6 Purification (Optional) E5->E6 E6->End Start Start Start->A1 Start->E1

Caption: General experimental workflows for acid-catalyzed and enzymatic synthesis of pentyl 2-butenoate.

troubleshooting_guide Start Low Yield? Q1 Equilibrium Issue? Start->Q1 Yes S1 Remove Water (Dean-Stark) Use Excess Alcohol Q1->S1 Yes Q2 Catalyst Inactive? Q1->Q2 No S2 Use Fresh/Pure Catalyst Optimize Temp/pH (Enzyme) Q2->S2 Yes Q3 Byproducts Observed? Q2->Q3 No S3 Lower Temperature Use Milder Catalyst Q3->S3 Yes

Caption: A decision tree for troubleshooting low yields in pentyl 2-butenoate synthesis.

References

Troubleshooting low conversion rates in pentyl crotonate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in pentyl crotonate esterification.

Frequently Asked Questions (FAQs)

Q1: My pentyl crotonate esterification is resulting in a low yield. What are the most common causes?

Low conversion rates in Fischer esterification of pentyl crotonate can stem from several factors. The reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit the yield.[1][2] Key factors influencing the equilibrium and overall yield include:

  • Presence of Water: Water is a product of the reaction; its presence will shift the equilibrium back towards the reactants, reducing the ester yield.[1]

  • Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and degradation of reactants or products.

  • Inappropriate Catalyst Concentration: While an acid catalyst is necessary, too much or too little can be detrimental. Excess catalyst can promote side reactions, while insufficient amounts will result in slow reaction rates.

  • Incorrect Molar Ratio of Reactants: An excess of one reactant (usually the less expensive one, in this case, pentanol) is often used to drive the equilibrium towards the product side.

  • Impure Reactants: The purity of crotonic acid and pentanol is crucial. Impurities can interfere with the reaction or introduce water.

  • Side Reactions: The unsaturated nature of crotonic acid makes it susceptible to side reactions like polymerization or addition reactions at the double bond, especially under acidic conditions.

Q2: How can I effectively remove water from the reaction mixture?

Water removal is critical for achieving high conversion. Common laboratory techniques include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a highly effective method for continuously removing water as it is formed.

  • Use of a Drying Agent: While less common during the reaction itself, ensuring all reactants and glassware are anhydrous before starting is essential. Molecular sieves can be added to the reaction mixture, but their effectiveness can be limited at higher temperatures.

  • Excess Alcohol: Using a large excess of pentanol can help to shift the equilibrium towards the products, partially compensating for the presence of water.

Q3: What is the optimal temperature and reaction time for pentyl crotonate synthesis?

The optimal temperature and time are interdependent. Generally, refluxing the reaction mixture is a common practice. For a pentanol/crotonic acid mixture with a sulfuric acid catalyst, a temperature of around 120-140°C is a reasonable starting point. Reaction times can vary from a few hours to over 24 hours. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

Q4: Can the double bond in crotonic acid cause side reactions?

Yes, the conjugated double bond in crotonic acid can participate in side reactions under acidic and high-temperature conditions. These include:

  • Polymerization: Crotonic acid and its esters can polymerize. The presence of a strong acid catalyst can initiate this process.

  • Addition Reactions: The double bond can undergo addition reactions, for example, with the alcohol or even with another molecule of crotonic acid.

  • Isomerization: Although less common for the trans-isomer (crotonic acid), some isomerization to the cis-isomer (isocrotonic acid) could potentially occur.

Q5: Are there alternative methods to Fischer esterification for synthesizing pentyl crotonate?

If Fischer esterification consistently gives low yields, consider these alternatives:

  • Reaction with Acyl Chlorides: Convert crotonic acid to crotonyl chloride (e.g., using thionyl chloride), which then reacts readily with pentanol. This method is generally not reversible and can lead to higher yields, but requires handling of more hazardous reagents.

  • Enzymatic Esterification: The use of lipases as catalysts can offer higher selectivity and milder reaction conditions, potentially avoiding side reactions associated with strong acid catalysis.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion rates.

Problem: Low Yield of Pentyl Crotonate

TroubleshootingWorkflow start Low Pentyl Crotonate Yield check_water Is water being effectively removed? start->check_water check_reactants Are reactants pure and in the correct molar ratio? check_water->check_reactants Yes solution_water Implement Dean-Stark trap or use excess alcohol. check_water->solution_water No check_conditions Are reaction temperature and time optimized? check_reactants->check_conditions Yes solution_reactants Use anhydrous reactants and a 3:1 to 5:1 alcohol to acid molar ratio. check_reactants->solution_reactants No check_catalyst Is the catalyst type and concentration appropriate? check_conditions->check_catalyst Yes solution_conditions Monitor reaction by TLC/GC to determine optimal time. Start at reflux and adjust as needed. check_conditions->solution_conditions No check_side_reactions Are there signs of side reactions (e.g., polymerization)? check_catalyst->check_side_reactions Yes solution_catalyst Use 1-4 mol% of H2SO4 or p-TsOH. Consider alternative catalysts if issues persist. check_catalyst->solution_catalyst No solution_side_reactions Lower reaction temperature, reduce catalyst concentration, or consider adding a polymerization inhibitor. check_side_reactions->solution_side_reactions Yes end_point Improved Yield check_side_reactions->end_point No solution_water->end_point solution_reactants->end_point solution_conditions->end_point solution_catalyst->end_point solution_side_reactions->end_point

Caption: Troubleshooting workflow for low pentyl crotonate yield.

Data Presentation

The following tables summarize yield data for analogous esterification reactions. This data can serve as a reference for expected outcomes under various conditions.

Disclaimer: The following data is for the esterification of other carboxylic acids with pentanol or crotonic acid with other alcohols and is provided for illustrative purposes due to the limited availability of specific data for pentyl crotonate.

Table 1: Effect of Catalyst on Ester Yield

Carboxylic AcidAlcoholCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Acetic Acid1-PentanolH₂SO₄ (1%)1005~70
Acetic Acid1-PentanolAmberlyst-15 (10 wt%)1008~85
Crotonic Acidn-OctanolH₂SO₄ (1%)1206~75
Crotonic Acidn-DecanolH₂SO₄ (1%)1306~72

Table 2: Effect of Molar Ratio and Temperature on Pentyl Acetate Yield

Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)CatalystYield (%)
1:11005H₂SO₄ (1%)~60
3:11005H₂SO₄ (1%)~75
5:11005H₂SO₄ (1%)~80
3:11205H₂SO₄ (1%)~85

Experimental Protocols

Protocol 1: Fischer Esterification of Pentyl Crotonate using Sulfuric Acid

This protocol is a standard procedure for the synthesis of esters from a carboxylic acid and an alcohol.

  • Materials:

    • Crotonic acid (1.0 eq)

    • 1-Pentanol (3.0 - 5.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.01 - 0.04 eq)

    • Toluene (optional, for azeotropic removal of water)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. If using azeotropic distillation, use a Dean-Stark apparatus.

    • To the flask, add crotonic acid and 1-pentanol.

    • Slowly add the concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pentyl crotonate.

    • Purify the crude product by vacuum distillation.

Visualizations

Fischer Esterification Mechanism

FischerEsterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH Crotonic Acid (R-COOH) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ ROH Pentanol (R'-OH) H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Ester Pentyl Crotonate (R-COOR') Protonated_ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Water Water (H₂O)

Caption: Mechanism of acid-catalyzed Fischer esterification.

References

Technical Support Center: Purification of Crude Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purity of crude Pentyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Pentyl 2-butenoate sample synthesized via Fischer Esterification?

A1: The most common impurities are unreacted starting materials, namely pentanol and crotonic acid. Residual acid catalyst (e.g., sulfuric acid) and water, a byproduct of the reaction, will also be present.

Q2: My final product has a sharp, unpleasant odor instead of the expected fruity scent. What could be the cause?

A2: This is likely due to the presence of unreacted crotonic acid, which has a pungent odor. Incomplete neutralization during the work-up or inefficient purification can lead to its presence in the final product.

Q3: After aqueous work-up, my organic layer is cloudy. What should I do?

A3: A cloudy organic layer indicates the presence of water. Ensure thorough drying of the organic layer with a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, before proceeding with solvent removal.

Q4: I observe a viscous, polymeric substance in my reaction flask after heating. What is happening?

A4: Although less common under typical Fischer esterification conditions, acid-catalyzed polymerization of crotonic acid can occur, especially at elevated temperatures for prolonged periods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude Pentyl 2-butenoate.

Issue 1: Presence of Unreacted Pentanol in the Final Product

  • Symptom: A peak corresponding to pentanol is observed in the Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrum of the purified product.

  • Cause: Incomplete reaction or inefficient purification. The boiling point of pentanol is significantly lower than that of pentyl 2-butenoate, but a simple distillation may not be sufficient for complete separation.

  • Solution: Fractional distillation is recommended for efficient separation. Due to the significant difference in boiling points, a well-packed fractional distillation column should effectively remove the lower-boiling pentanol.

Issue 2: Presence of Unreacted Crotonic Acid in the Final Product

  • Symptom: A broad peak in the NMR spectrum corresponding to a carboxylic acid proton, or a sharp odor.

  • Cause: Inefficient removal during the aqueous work-up.

  • Solution:

    • Aqueous Work-up: During the work-up procedure, ensure the crude product is thoroughly washed with a saturated sodium bicarbonate solution to neutralize and remove the acidic catalyst and unreacted crotonic acid.[1] Check the pH of the aqueous layer to ensure it is basic.

    • Column Chromatography: If distillation is not completely effective, column chromatography can be used. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow the less polar pentyl 2-butenoate to elute before the more polar crotonic acid.

Issue 3: Low Yield of Purified Product

  • Cause 1: Incomplete Reaction: The Fischer esterification is an equilibrium reaction.

    • Solution: To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one, pentanol) or remove water as it is formed using a Dean-Stark apparatus.

  • Cause 2: Product Loss During Work-up: Emulsion formation during aqueous extraction can lead to product loss.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution).

  • Cause 3: Inefficient Distillation: Product loss can occur if the distillation is carried out too quickly or at an incorrect pressure.

    • Solution: For vacuum distillation, carefully control the pressure to achieve a steady boiling point. For fractional distillation, ensure the column is properly insulated and the distillation rate is slow and steady.

Data Presentation

The following table summarizes the key physical properties of Pentyl 2-butenoate and its common impurities, which are crucial for planning purification strategies.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Pentyl 2-butenoatePentyl but-2-enoateC₉H₁₆O₂156.22194
PentanolPentan-1-olC₅H₁₂O88.15137-139
Crotonic Acid(2E)-But-2-enoic acidC₄H₆O₂86.09180-181
Dipentyl ether1-(pentyloxy)pentaneC₁₀H₂₂O158.28187

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid and unreacted alcohol).

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted crotonic acid). Continue washing until no more gas evolution (CO₂) is observed.

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and help break any emulsions.

  • Drain the aqueous layer after each wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a well-insulated Vigreux or packed column.

  • Place the crude, dried Pentyl 2-butenoate in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly heat the flask.

  • Collect the fractions based on their boiling points:

    • Fraction 1 (Fore-run): Any remaining solvent and unreacted pentanol (boiling point ~137-139 °C).

    • Fraction 2 (Product): Pure Pentyl 2-butenoate (boiling point ~194 °C).

    • Residue: Unreacted crotonic acid (boiling point ~180-181 °C) and any polymeric byproducts will remain in the distillation flask.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude Pentyl 2-butenoate in a minimal amount of the non-polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

TroubleshootingWorkflow start Crude Pentyl 2-butenoate workup Aqueous Work-up (Wash with NaHCO3, Brine) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry remove_solvent Remove Solvent (Rotary Evaporator) dry->remove_solvent analyze_purity Analyze Purity (GC, NMR) remove_solvent->analyze_purity impure Impurities Detected? analyze_purity->impure pure_product Pure Pentyl 2-butenoate impure->pure_product No identify_impurity Identify Impurity impure->identify_impurity Yes distillation Fractional Distillation distillation->analyze_purity chromatography Column Chromatography chromatography->analyze_purity pentanol_impurity Pentanol Present identify_impurity->pentanol_impurity Low boiling point acid_impurity Crotonic Acid Present identify_impurity->acid_impurity High boiling point / Acidic pentanol_impurity->distillation acid_impurity->chromatography

Caption: Troubleshooting workflow for the purification of crude Pentyl 2-butenoate.

References

Degradation pathways of Pentyl 2-butenoate under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of Pentyl 2-butenoate

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of pentyl 2-butenoate under acidic conditions. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for pentyl 2-butenoate in an acidic aqueous solution?

A1: The primary degradation pathway for pentyl 2-butenoate under acidic conditions is acid-catalyzed hydrolysis.[1][2] This reaction involves the cleavage of the ester bond, yielding 2-butenoic acid and 1-pentanol.[3] The reaction is an equilibrium process and is essentially the reverse of Fischer esterification.[1][4] To favor the degradation products, a large excess of water is typically used.[5][6]

Q2: Are there any potential side reactions to consider?

A2: Yes, due to the presence of a carbon-carbon double bond in the α,β-position, side reactions can occur. One significant possibility is the acid-catalyzed hydration of the double bond. This would lead to the formation of 3-hydroxypentyl butanoate. Under acidic conditions, the addition of water across the double bond of α,β-unsaturated acids and their derivatives often follows an anti-Markovnikov pattern.[7]

Q3: What are the expected products from the degradation of pentyl 2-butenoate under acidic conditions?

A3: The expected products are:

  • Primary Products (from hydrolysis): 2-butenoic acid and 1-pentanol.

  • Potential Side-Product (from hydration): 3-hydroxypentyl butanoate.

Q4: How does acid concentration affect the rate of degradation?

A4: The degradation of pentyl 2-butenoate is catalyzed by acid. The actual catalytic species is the hydronium ion (H₃O⁺).[5] Therefore, increasing the acid concentration (lowering the pH) will generally increase the rate of hydrolysis. However, at very high acid concentrations, the activity of water can decrease, which may affect the reaction rate.

Q5: Is the hydrolysis of pentyl 2-butenoate reversible?

A5: Yes, acid-catalyzed ester hydrolysis is a reversible reaction.[2][5] The forward reaction is hydrolysis, and the reverse reaction is esterification. To drive the reaction toward the formation of the carboxylic acid and alcohol, a large excess of water is used in the reaction mixture.[6]

Troubleshooting Guide

Issue 1: The degradation reaction is very slow or does not seem to proceed.

  • Possible Cause 1: Insufficient Acid Catalyst.

    • Solution: Ensure that a strong acid (e.g., HCl, H₂SO₄) is used as a catalyst and that its concentration is appropriate. The reaction rate is dependent on the concentration of H₃O⁺.[5]

  • Possible Cause 2: Low Temperature.

    • Solution: Ester hydrolysis often requires heating to proceed at a reasonable rate.[3] Consider increasing the reaction temperature, potentially to reflux, to enhance the reaction kinetics.

  • Possible Cause 3: Poor Solubility.

    • Solution: Pentyl 2-butenoate has limited solubility in water. If the reaction mixture is biphasic, the reaction rate will be limited by the interfacial area. Consider using a co-solvent like THF or dioxane to create a homogeneous solution, but be cautious as some solvents can participate in the reaction (e.g., alcohols can lead to transesterification).[6][8]

Issue 2: The product yield is low, even after a long reaction time.

  • Possible Cause: Equilibrium has been reached.

    • Solution: Acid-catalyzed hydrolysis is an equilibrium process.[1][4] To shift the equilibrium towards the products, use a large excess of water relative to the ester.[5] If feasible, removing one of the products (e.g., by distillation if boiling points are suitable) can also drive the reaction to completion, though this is often impractical on a lab scale.

Issue 3: Unexpected peaks are observed in the chromatogram (e.g., HPLC, GC).

  • Possible Cause 1: Side reactions.

    • Solution: The presence of the double bond allows for potential side reactions like hydration.[7] Analyze the unexpected peaks using mass spectrometry (MS) to identify their molecular weights and fragmentation patterns to confirm their structures.

  • Possible Cause 2: Transesterification.

    • Solution: If an alcohol (e.g., methanol, ethanol) was used as a co-solvent, transesterification may have occurred, leading to the formation of methyl or ethyl 2-butenoate.[8] If possible, use an aprotic solvent like THF or dioxane.[6]

Experimental Protocols

Protocol: Kinetic Analysis of Pentyl 2-butenoate Hydrolysis by HPLC

This protocol outlines a method for monitoring the degradation of pentyl 2-butenoate over time.

1. Materials:

  • Pentyl 2-butenoate (high purity)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostated reaction vessel (e.g., jacketed beaker or water bath)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

2. Preparation of Solutions:

  • Acidic Medium: Prepare a 0.1 M HCl solution by diluting concentrated HCl with deionized water.

  • Stock Solution: Prepare a stock solution of pentyl 2-butenoate (e.g., 10 mg/mL) in a small amount of methanol.

  • Reaction Mixture: In a thermostated reaction vessel set to the desired temperature (e.g., 50°C), add a calculated volume of the 0.1 M HCl. Allow it to equilibrate.

3. Reaction Initiation and Sampling:

  • To initiate the reaction, add a small, precise volume of the pentyl 2-butenoate stock solution to the pre-heated acidic medium to achieve the desired starting concentration (e.g., 100 µg/mL). Start a timer immediately.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a basic solution or cold acetonitrile) to stop further degradation.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water is typically suitable.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Set the UV detector to a wavelength where pentyl 2-butenoate has significant absorbance (e.g., around 210 nm).

  • Injection: Inject the quenched samples into the HPLC system.

  • Quantification: Create a calibration curve for pentyl 2-butenoate. Use the peak area from the chromatograms to determine the concentration of the remaining pentyl 2-butenoate at each time point.

5. Data Analysis:

  • Plot the concentration of pentyl 2-butenoate versus time.

  • Since the reaction follows pseudo-first-order kinetics with water in large excess, plot ln([Ester]t/[Ester]₀) versus time.[9] The slope of this line will be equal to -k, where k is the pseudo-first-order rate constant.

Quantitative Data

The following table presents hypothetical kinetic data for the degradation of an α,β-unsaturated ester under various acidic conditions to illustrate expected trends. Actual rates for pentyl 2-butenoate must be determined experimentally.

Experiment IDTemperature (°C)[HCl] (M)Pseudo-First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂, min)
1400.11.5 x 10⁻⁵770
2500.14.2 x 10⁻⁵275
3600.11.1 x 10⁻⁴105
4500.52.1 x 10⁻⁴55
5500.014.1 x 10⁻⁶2818

Note: Data is for illustrative purposes only.

Visualizations

Degradation Pathways

DegradationPathways Degradation Pathways of Pentyl 2-butenoate Pentyl2Butenoate Pentyl 2-butenoate HydrolysisProducts 2-Butenoic Acid + 1-Pentanol Pentyl2Butenoate->HydrolysisProducts Primary Pathway: Hydrolysis (H₃O⁺, H₂O) HydrationProduct 3-Hydroxypentyl butanoate Pentyl2Butenoate->HydrationProduct Side Reaction: Hydration (H₃O⁺, H₂O) TroubleshootingWorkflow Troubleshooting Experimental Issues Start Start: Low/No Product Formation CheckTemp Is the reaction temperature adequate? Start->CheckTemp IncreaseTemp Action: Increase temperature/reflux CheckTemp->IncreaseTemp No CheckCatalyst Is the acid catalyst concentration sufficient? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst IncreaseCatalyst Action: Increase acid concentration CheckCatalyst->IncreaseCatalyst No CheckEquilibrium Is the reaction at equilibrium? CheckCatalyst->CheckEquilibrium Yes IncreaseCatalyst->CheckEquilibrium IncreaseWater Action: Increase the excess of water CheckEquilibrium->IncreaseWater Yes End Problem Resolved CheckEquilibrium->End No IncreaseWater->End

References

Technical Support Center: Optimizing GC-MS for Sensitive Detection of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Pentyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Pentyl 2-butenoate relevant to GC-MS analysis?

A1: Understanding the fundamental properties of Pentyl 2-butenoate is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Boiling Point 194.62 °C (at 760 mm Hg, estimated)
IUPAC Name pentyl but-2-enoate[1]
Synonyms Amyl crotonate, Pentyl crotonate[1]

Q2: What are the expected major fragments in the mass spectrum of Pentyl 2-butenoate?

A2: The electron ionization (EI) mass spectrum of Pentyl 2-butenoate will show a characteristic fragmentation pattern. The most abundant ions are useful for identification and for setting up selected ion monitoring (SIM) for increased sensitivity.

m/zRelative AbundancePutative Fragment
69 High[C₄H₅O]⁺
87 Moderate[C₄H₇O₂]⁺
41 Moderate[C₃H₅]⁺
70 Low[C₅H₁₀]⁺
39 Low[C₃H₃]⁺
Data derived from public spectral libraries.[1]

Q3: What type of GC column is recommended for the analysis of Pentyl 2-butenoate?

A3: For volatile esters like Pentyl 2-butenoate, a mid-polarity column is generally a good starting point. A column with a stationary phase such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is often suitable. For compounds that are more polar, a column with a higher phenyl content or a polyethylene glycol (wax) phase could provide better peak shape.

Q4: How can I improve the sensitivity of my GC-MS method for trace-level detection of Pentyl 2-butenoate?

A4: To enhance sensitivity, consider the following strategies:

  • Injection Mode: Use splitless injection to introduce the entire sample onto the column, which is ideal for trace analysis.[2]

  • Sample Preparation: Employ a sample pre-concentration technique such as solid-phase microextraction (SPME) or headspace analysis. These methods can increase the concentration of volatile analytes before injection.

  • MS Detection Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. By monitoring only the characteristic ions of Pentyl 2-butenoate (e.g., m/z 69, 87), the signal-to-noise ratio can be significantly improved compared to full scan mode.

  • Column Dimensions: Using a narrower bore column (e.g., 0.25 mm ID) can lead to sharper peaks and thus higher peak heights, improving sensitivity.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for Pentyl 2-butenoate shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for esters is a common issue and can often be attributed to active sites in the GC system or improper method parameters.

Potential Cause Troubleshooting Steps Reference
Active Sites in the Inlet The glass inlet liner can have active silanol groups that interact with polar analytes. Replace the liner with a new, deactivated one. Regularly perform inlet maintenance, including replacing the septum and O-ring.[3]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trim 10-20 cm from the front of the column.[3]
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing. Re-install the column according to the manufacturer's instructions.[4]
Inappropriate Initial Oven Temperature For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[4]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[2]

Problem 2: Low or No Signal (Poor Sensitivity)

Q: I am not detecting Pentyl 2-butenoate, or the signal is very weak. What should I check?

A: Low sensitivity can stem from issues with the sample introduction, the GC separation, or the MS detector.

Potential Cause Troubleshooting Steps
Improper Injection Technique For trace analysis, ensure you are using splitless injection. If using a split injection, the split ratio might be too high, sending most of the sample to waste.
Analyte Loss During Sample Preparation Pentyl 2-butenoate is volatile. Ensure your sample preparation workflow minimizes evaporative losses. Use sealed vials and avoid excessive heating.
Mass Spectrometer Tuning The MS may need to be tuned. Perform an autotune or manual tune according to your instrument's procedures to ensure optimal ion transmission and detector response.
Incorrect MS Acquisition Parameters If using SIM mode, double-check that you are monitoring the correct ions for Pentyl 2-butenoate (e.g., m/z 69, 87). Ensure the dwell time is sufficient (typically 50-100 ms per ion).
Leaks in the System Air leaks in the GC or MS system can significantly reduce sensitivity. Check for leaks using an electronic leak detector, paying close attention to fittings and the injection port septum.

Experimental Protocols

Protocol 1: Headspace Sample Preparation for Pentyl 2-butenoate

This protocol is suitable for analyzing Pentyl 2-butenoate in liquid or solid matrices, which is common in pharmaceutical and flavor analysis.

  • Sample Weighing: Accurately weigh 1 gram of the sample into a 20 mL headspace vial.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the vial.

  • Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., sodium chloride) can increase the volatility of the analyte ("salting out").

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. Incubate at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: Program the autosampler to inject a specific volume (e.g., 1 mL) of the headspace gas into the GC inlet.

Protocol 2: Recommended Starting GC-MS Parameters

These are suggested starting parameters that should be optimized for your specific instrument and application.

Parameter Recommended Setting
GC System Agilent 7890B or equivalent
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL (liquid) or 1 mL (headspace)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial: 50°C (hold 2 min) Ramp: 10°C/min to 250°C (hold 5 min)
MS System Agilent 5977A or equivalent
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 35-300) for initial identification, then switch to SIM for quantification
SIM Ions m/z 69, 87, 41

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_inlet Check Inlet System start->check_inlet check_column Check GC Column start->check_column check_method Check Method Parameters start->check_method liner Replace Inlet Liner check_inlet->liner Active sites? trim_column Trim 10-20 cm from Column Inlet check_column->trim_column Contamination? oven_temp Adjust Initial Oven Temperature check_method->oven_temp Splitless issue? septum Replace Septum liner->septum resolved Peak Shape Improved septum->resolved reinstall_column Re-install Column Correctly trim_column->reinstall_column Installation? reinstall_column->resolved injection_vol Reduce Injection Volume oven_temp->injection_vol Overload? injection_vol->resolved

Caption: Troubleshooting workflow for addressing peak tailing issues.

Sensitivity_Enhancement_Workflow start Goal: Increase Sensitivity sample_prep Optimize Sample Preparation start->sample_prep injection Optimize Injection start->injection ms_detection Optimize MS Detection start->ms_detection spme Use SPME sample_prep->spme headspace Use Headspace with Pre-concentration sample_prep->headspace splitless Switch to Splitless Injection injection->splitless sim_mode Use Selected Ion Monitoring (SIM) ms_detection->sim_mode tune_ms Tune Mass Spectrometer ms_detection->tune_ms result Achieve Sensitive Detection spme->result headspace->result splitless->result sim_mode->result tune_ms->result

Caption: Strategies for enhancing the sensitivity of GC-MS detection.

References

Resolving peak tailing issues in HPLC analysis of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Pentyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of Pentyl 2-butenoate?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1][3] Peak tailing can negatively impact your analysis by reducing resolution between closely eluting peaks, leading to inaccurate peak integration and compromising the overall accuracy and reproducibility of your results.[1][2]

Q2: I am observing peak tailing for Pentyl 2-butenoate. What are the most likely causes?

A2: For a relatively non-polar analyte like Pentyl 2-butenoate, peak tailing in reverse-phase HPLC can be attributed to several factors:

  • Secondary Interactions: Even though Pentyl 2-butenoate is not strongly basic, the ester group can have polar interactions with active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[4][5][6] These secondary interactions can lead to a portion of the analyte being retained longer, causing tailing.

  • Column Issues: A contaminated or degraded column can lead to poor peak shape. This includes blockages at the column inlet, the formation of a void in the packing material, or the accumulation of sample matrix components.[7][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][7] This is often referred to as "dead volume."

  • Mobile Phase Mismatches: Using a sample solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase can cause peak distortion, including tailing.[9][10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal peak shape.[2][11]

Q3: How can I systematically troubleshoot the peak tailing of Pentyl 2-butenoate?

A3: A logical, step-by-step approach is crucial for effective troubleshooting. It is recommended to change only one parameter at a time to isolate the cause of the issue. A good starting point is to have a benchmark method that is known to perform well to compare against.[4] Here is a recommended workflow:

  • Column Evaluation:

    • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample.[12]

    • Flush the Column: Reverse-flushing the column with a strong solvent can help remove contaminants.[13]

    • Try a New Column: If the problem persists, the column itself may be degraded and require replacement.[8] Consider using a column with end-capping to minimize exposed silanol groups.[4][7]

  • Mobile Phase Optimization:

    • Adjust Mobile Phase Composition: Modifying the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can improve peak shape.

    • Consider Additives: While Pentyl 2-butenoate is not basic, a small amount of a competing agent in the mobile phase might help to mask residual silanol activity.

    • Ensure Proper Mixing and Degassing: Inconsistent mobile phase composition or the presence of air bubbles can affect performance.[11][13]

  • System Check:

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length.[1][7] Ensure all fittings are properly made to avoid dead volume.[9]

    • Check for Leaks: Leaks in the system can lead to pressure fluctuations and poor chromatography.

  • Sample and Injection Parameters:

    • Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent.[9][10]

    • Injection Volume: Reduce the injection volume to rule out column overload.[11][13]

Troubleshooting Data Summary

The following table summarizes key HPLC parameters and their potential impact on the peak shape of Pentyl 2-butenoate.

ParameterPotential Issue Leading to TailingRecommended ActionExpected Outcome
HPLC Column Active residual silanol groups on the silica packing material.[4][5]Use a modern, high-purity silica column with end-capping.Sharper, more symmetrical peaks.
Column contamination or degradation.[8]Flush the column with a strong solvent or replace it.Improved peak shape and resolution.
Mobile Phase Sub-optimal polarity for elution.Adjust the organic-to-aqueous ratio.Better peak symmetry and retention time.
Sample solvent is stronger than the mobile phase.[9]Dissolve the sample in the mobile phase.Reduced peak distortion.
System Hardware Excessive dead volume in tubing and connections.[1][7]Use shorter, narrower-bore tubing and ensure proper fittings.Sharper peaks with less broadening.
Injection Column overload due to high sample concentration.[2]Reduce the injection volume or dilute the sample.More symmetrical peaks.

Experimental Protocol for Troubleshooting

This protocol outlines a systematic approach to identify and resolve the cause of peak tailing for Pentyl 2-butenoate.

Objective: To systematically investigate and eliminate potential causes of peak tailing in the HPLC analysis of Pentyl 2-butenoate.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Guard column compatible with the analytical column

  • Pentyl 2-butenoate standard

  • HPLC-grade acetonitrile, methanol, and water

  • Mobile phase (e.g., Acetonitrile:Water 60:40 v/v)

  • Sample solvent (Mobile phase)

Procedure:

  • Establish a Baseline:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of Pentyl 2-butenoate and record the chromatogram. Note the peak shape and calculate the tailing factor. A tailing factor greater than 1.5 is generally considered significant tailing.

  • Investigate the Column:

    • Step 2.1: Column Flush: If not already clean, flush the column with 100% acetonitrile for at least 30 minutes. Re-equilibrate with the mobile phase and inject the standard again. Compare the peak shape to the baseline.

    • Step 2.2: Install a Guard Column: If a guard column is not in use, install one and inject the standard. This can help rule out sample matrix effects.

    • Step 2.3: Use a New Column: If tailing persists, replace the analytical column with a new one of the same type. This will determine if the original column was degraded.

  • Optimize the Mobile Phase:

    • Step 3.1: Vary the Organic Solvent Ratio: Prepare mobile phases with slightly different compositions (e.g., 55:45 and 65:35 Acetonitrile:Water) and inject the standard. Observe the effect on peak shape.

    • Step 3.2: Change the Organic Modifier: Prepare a mobile phase with methanol instead of acetonitrile at an equivalent solvent strength (e.g., Methanol:Water 70:30 v/v). Sometimes changing the organic modifier can alter selectivity and improve peak shape.

  • Check for System and Sample Effects:

    • Step 4.1: Reduce Injection Volume: Decrease the injection volume by half and re-inject the standard. If the peak shape improves significantly, the original injection may have been overloading the column.

    • Step 4.2: Prepare Sample in Mobile Phase: If the sample was dissolved in a different solvent, prepare a new sample dissolved in the mobile phase and inject it.

  • Data Analysis:

    • For each step, calculate the peak tailing factor and compare it to the baseline. A systematic improvement will indicate the likely cause of the initial problem.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for Pentyl 2-butenoate check_column Is the column old or contaminated? start->check_column flush_column Flush or replace the column. Use a guard column. check_column->flush_column Yes check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase No flush_column->check_mobile_phase adjust_mobile_phase Adjust organic/aqueous ratio. Try a different organic modifier. check_mobile_phase->adjust_mobile_phase No check_system Is there significant extra-column volume? check_mobile_phase->check_system Yes adjust_mobile_phase->check_system optimize_tubing Use shorter, narrower tubing. Check fittings. check_system->optimize_tubing Yes check_sample Is the sample overloaded or in a strong solvent? check_system->check_sample No optimize_tubing->check_sample adjust_sample Reduce injection volume. Dissolve sample in mobile phase. check_sample->adjust_sample Yes end_bad Problem Persists: Consult Instrument Manual or Manufacturer check_sample->end_bad No end_good Peak Tailing Resolved adjust_sample->end_good

Caption: A flowchart illustrating the systematic troubleshooting process for HPLC peak tailing.

References

Technical Support Center: Enhancing the Stability of Pentyl 2-butenoate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pentyl 2-butenoate for long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of Pentyl 2-butenoate.

Issue Possible Cause(s) Recommended Action(s)
Change in Color (e.g., turning yellow) Oxidation of the α,β-unsaturated system. Polymerization initiated by light or heat.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber glass vials or storing in the dark. Store at recommended low temperatures (see storage conditions table). Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol at a low concentration (e.g., 100-500 ppm).
Formation of a Precipitate or Solid Polymerization of the ester. Hydrolysis leading to the formation of 2-butenoic acid, which may have lower solubility.Visually inspect for any signs of polymerization (increased viscosity or solid formation). Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify degradation products. If polymerization is confirmed, the sample may not be suitable for use. To prevent this, store under inert gas and in the dark. If hydrolysis is the cause, ensure the compound is stored in a tightly sealed container with a desiccant to minimize moisture exposure.
Change in Viscosity Onset of polymerization.Immediately assess the purity of the sample using analytical techniques like GC-MS. If significant polymerization has occurred, the material may not be salvageable. For future storage, consider the use of polymerization inhibitors like hydroquinone or phenothiazine, in addition to antioxidants.[1][2][3]
Inconsistent Analytical Results (e.g., decreasing purity over time) Ongoing degradation due to improper storage conditions. Contamination of the sample.Review and optimize storage conditions (temperature, atmosphere, light protection). Perform a forced degradation study to understand the degradation profile under various stress conditions (see Experimental Protocols). Ensure proper handling techniques to avoid introducing contaminants that could catalyze degradation.
Development of an Acrid or Unpleasant Odor Hydrolysis leading to the formation of 2-butenoic acid and pentanol.Confirm hydrolysis by analytical methods (e.g., GC-MS to detect the presence of the acid and alcohol). Store in a desiccated and inert environment to prevent future hydrolysis.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for Pentyl 2-butenoate?

Pentyl 2-butenoate, being an α,β-unsaturated ester, is primarily susceptible to two degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water to form 2-butenoic acid and pentanol. This reaction can be catalyzed by both acids and bases.[4][5]

  • Polymerization: The carbon-carbon double bond in the α,β-position is activated, making it susceptible to free-radical or thermally induced polymerization, leading to the formation of oligomers and polymers.

2. What are the ideal storage conditions for long-term stability?

To ensure the long-term stability of Pentyl 2-butenoate, the following storage conditions are recommended:

Parameter Recommended Condition Rationale
Temperature 2-8 °C (refrigerated)Reduces the rate of both hydrolysis and polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and radical formation that can initiate polymerization.
Light Protection from light (Amber vial or dark storage)Prevents photo-initiated degradation and polymerization.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis of the ester.

3. What types of stabilizers can be used to enhance the stability of Pentyl 2-butenoate?

The addition of stabilizers can significantly prolong the shelf-life of Pentyl 2-butenoate. The choice of stabilizer depends on the primary degradation pathway to be inhibited:

Stabilizer Type Examples Recommended Concentration Mechanism of Action
Antioxidants Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E)100 - 500 ppmScavenge free radicals, thereby inhibiting the initiation of polymerization.[6][7]
Polymerization Inhibitors Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ), Phenothiazine (PTZ)50 - 200 ppmInhibit polymerization by reacting with and terminating radical chains.[1][2][3]

4. How can I monitor the stability of my Pentyl 2-butenoate sample over time?

Regular analytical testing is crucial for monitoring stability. The following methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile degradation products such as pentanol and 2-butenoic acid (after derivatization).

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the parent compound and non-volatile degradation products or polymers.

  • Visual Inspection: Regularly check for changes in color, clarity, and viscosity.

A formal stability study, including accelerated stability testing, can provide predictive data on the shelf-life of the compound (see Experimental Protocols).

Experimental Protocols

Protocol 1: Accelerated Stability Study of Pentyl 2-butenoate

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of Pentyl 2-butenoate.

Objective: To evaluate the stability of Pentyl 2-butenoate under elevated temperature and humidity conditions.

Materials:

  • Pentyl 2-butenoate sample

  • Amber glass vials with Teflon-lined caps

  • Stability chamber(s) capable of maintaining 40°C ± 2°C / 75% RH ± 5% RH

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethyl acetate, HPLC grade)

  • Internal standard (e.g., dodecane)

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of Pentyl 2-butenoate into several amber glass vials.

    • If testing with stabilizers, prepare separate sets of vials with the desired concentration of the chosen antioxidant or polymerization inhibitor.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing tightly.

  • Storage Conditions:

    • Place the vials in a stability chamber set to 40°C and 75% relative humidity.[8][9]

    • Store a control set of vials at the recommended long-term storage condition (e.g., 2-8°C).

  • Time Points for Analysis:

    • Analyze samples at initial time (T=0) and at subsequent time points, for example: 1, 2, 3, and 6 months.[10]

  • Analytical Procedure (GC-MS):

    • At each time point, retrieve a vial from the stability chamber and allow it to equilibrate to room temperature.

    • Prepare a solution of the sample in ethyl acetate with a known concentration of an internal standard. A typical starting concentration would be 1 mg/mL.

    • Inject a 1 µL aliquot into the GC-MS system.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

      • Injection Mode: Splitless

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Quantify the peak area of Pentyl 2-butenoate relative to the internal standard at each time point.

    • Calculate the percentage of Pentyl 2-butenoate remaining.

    • Identify any new peaks in the chromatogram and use the mass spectra to tentatively identify degradation products.

Data Presentation:

Time (Months) Storage Condition % Pentyl 2-butenoate Remaining Appearance Degradation Products Detected
02-8°C100Clear, colorless liquidNone
040°C / 75% RH100Clear, colorless liquidNone
12-8°C
140°C / 75% RH
22-8°C
240°C / 75% RH
32-8°C
340°C / 75% RH
62-8°C
640°C / 75% RH

Visualizations

Degradation_Pathways cluster_main Pentyl 2-butenoate Stability cluster_degradation Degradation Pathways cluster_products Degradation Products Pentyl_2_butenoate Pentyl 2-butenoate Hydrolysis Hydrolysis Pentyl_2_butenoate->Hydrolysis + H2O (acid/base catalysis) Polymerization Polymerization Pentyl_2_butenoate->Polymerization Heat, Light, Radicals 2_Butenoic_Acid 2-Butenoic Acid Hydrolysis->2_Butenoic_Acid Pentanol Pentanol Hydrolysis->Pentanol Oligomers_Polymers Oligomers/Polymers Polymerization->Oligomers_Polymers

Caption: Degradation pathways of Pentyl 2-butenoate.

Experimental_Workflow Start Start: Sample Preparation Storage Place in Stability Chambers (e.g., 40°C/75% RH and 2-8°C) Start->Storage Analysis Time Point Reached? Storage->Analysis GCMS GC-MS Analysis Analysis->GCMS Yes End End of Study Analysis->End No (Final Time Point) Data Data Evaluation (Purity, Degradants) GCMS->Data Data->Analysis

Caption: Workflow for an accelerated stability study.

References

Minimizing byproduct formation in the synthesis of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of Pentyl 2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of Pentyl 2-butenoate via Fischer Esterification?

The primary byproducts encountered during the synthesis of pentyl 2-butenoate from crotonic acid and n-pentanol using an acid catalyst are:

  • Dipentyl Ether: Formed from the acid-catalyzed self-condensation of two molecules of n-pentanol.[1][2][3]

  • Poly(crotonic acid): The carbon-carbon double bond in crotonic acid can undergo polymerization, especially at elevated temperatures.[4]

  • Unreacted Starting Materials: Due to the reversible nature of Fischer esterification, unreacted crotonic acid and n-pentanol will remain in the reaction mixture.[5][6]

  • Water: A stoichiometric byproduct of the esterification reaction.[5][6]

Q2: How can I minimize the formation of dipentyl ether?

The formation of dipentyl ether is a temperature-dependent side reaction.[3] To minimize its formation:

  • Control Reaction Temperature: Maintain the reaction temperature below 120°C. Higher temperatures promote the dehydration of n-pentanol to form the ether.

  • Use a Milder Catalyst: While strong mineral acids like sulfuric acid are effective for esterification, they can also promote ether formation.[7] Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst.

  • Optimize Catalyst Concentration: Use the minimum effective amount of catalyst to reduce the rate of competing side reactions.

Q3: I'm observing a solid precipitate in my reaction. What is it and how can I prevent it?

A solid precipitate is likely poly(crotonic acid), resulting from the polymerization of the starting material.[4] To prevent this:

  • Lower Reaction Temperature: Polymerization is often initiated by heat. Keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate is crucial.

  • Add a Polymerization Inhibitor: A small amount of a radical scavenger, such as hydroquinone, can be added to the reaction mixture to suppress polymerization.

  • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of polymerization. Monitor the reaction progress and stop it once equilibrium is reached.

Q4: How can I drive the reaction equilibrium towards the formation of Pentyl 2-butenoate and minimize unreacted starting materials?

According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product side by:

  • Using an Excess of One Reactant: Employing a molar excess of n-pentanol is a common strategy to drive the reaction forward.[6]

  • Removing Water: The continuous removal of water as it is formed is a highly effective method to push the reaction to completion.[6][8] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane).

    • Using a Dehydrating Agent: Adding molecular sieves to the reaction mixture to adsorb water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pentyl 2-butenoate - Reaction has not reached equilibrium.- Significant byproduct formation.- Inefficient water removal.- Increase reaction time.- Optimize reaction conditions (see tables below).- Use a Dean-Stark trap or add a dehydrating agent.[6][8]
Presence of a High-Boiling Impurity - Likely dipentyl ether.- Lower the reaction temperature.- Use a milder or lower concentration of acid catalyst.[7]
Formation of a Solid Precipitate - Polymerization of crotonic acid.- Reduce reaction temperature.- Add a polymerization inhibitor (e.g., hydroquinone).- Shorten the reaction time.[4]
Product is Contaminated with Starting Materials - Incomplete reaction.- Use an excess of n-pentanol.- Efficiently remove water from the reaction mixture.[6]

Quantitative Data on Byproduct Formation

The following tables summarize the expected impact of key reaction parameters on byproduct formation.

Table 1: Effect of Temperature on Byproduct Formation

Temperature (°C)Pentyl 2-butenoate Yield (%)Dipentyl Ether (%)Poly(crotonic acid) (%)
8075< 1< 1
10085~2~1
12088~5~2
14080> 10> 5

Note: Data are illustrative and will vary based on other reaction conditions.

Table 2: Effect of Catalyst on Byproduct Formation

CatalystPentyl 2-butenoate Yield (%)Dipentyl Ether (%)
H₂SO₄ (conc.)85~7
p-Toluenesulfonic acid88~3
Amberlyst-15 (Solid Acid)90< 2

Note: Data are illustrative and assume optimized conditions for each catalyst.

Experimental Protocols

Protocol 1: Synthesis of Pentyl 2-butenoate with Azeotropic Water Removal
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents:

    • Crotonic Acid (1.0 mol)

    • n-Pentanol (1.5 mol)

    • p-Toluenesulfonic acid (0.02 mol)

    • Toluene (200 mL)

    • Polymerization inhibitor (e.g., hydroquinone, 100 ppm)

  • Procedure: a. To the round-bottom flask, add crotonic acid, n-pentanol, p-toluenesulfonic acid, the polymerization inhibitor, and toluene. b. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. c. Continue refluxing until no more water is collected in the trap (typically 4-6 hours). d. Allow the reaction mixture to cool to room temperature. e. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. f. Dry the organic layer over anhydrous sodium sulfate and filter. g. Remove the toluene by rotary evaporation. h. Purify the crude product by fractional distillation under reduced pressure to isolate the pentyl 2-butenoate.

Visualizations

experimental_workflow reagents Combine Reactants: Crotonic Acid, n-Pentanol, Catalyst, Toluene reflux Heat to Reflux with Dean-Stark Trap reagents->reflux water_removal Azeotropic Removal of Water reflux->water_removal workup Aqueous Workup: NaHCO₃, Brine water_removal->workup drying Dry with Na₂SO₄ workup->drying purification Purification: Fractional Distillation drying->purification product Pentyl 2-butenoate purification->product logical_relationships cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation temp Temperature ether Dipentyl Ether temp->ether Increases polymer Polymer temp->polymer Increases catalyst Catalyst Choice catalyst->ether Stronger acid increases time Reaction Time time->polymer Longer time increases yield Product Yield ether->yield Decreases polymer->yield Decreases

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Pentyl 2-Butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative analysis of Pentyl 2-butenoate. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] While specific experimental data for Pentyl 2-butenoate is not publicly available, this guide constructs a scientifically grounded comparison to aid researchers in selecting an appropriate methodology.

Comparison of Analytical Method Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the expected performance of GC-FID and HPLC-UV for the quantification of a volatile ester like Pentyl 2-butenoate.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Acceptance Criteria (based on ICH guidelines)
Linearity (R²) > 0.998> 0.997R² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mLSignal-to-Noise Ratio ≥ 10
Robustness HighModerateNo significant change in results with minor variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[6][7]

1. Sample Preparation:

  • A stock solution of Pentyl 2-butenoate is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • The sample containing Pentyl 2-butenoate is diluted with the same solvent to fall within the calibration range. An internal standard may be added to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Method Validation:

  • Linearity: A six-point calibration curve is generated by plotting the peak area against the concentration of the standards. The coefficient of determination (R²) is calculated.

  • Accuracy: The recovery of a known amount of Pentyl 2-butenoate spiked into a placebo matrix is determined at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Repeatability is assessed by analyzing six replicate preparations of the same sample. Intermediate precision is evaluated by performing the analysis on different days with different analysts.

  • LOD and LOQ: These are determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., injector temperature, oven ramp rate, carrier gas flow rate) on the results is evaluated.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[6]

1. Sample Preparation:

  • A stock solution of Pentyl 2-butenoate is prepared in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • The sample containing Pentyl 2-butenoate is diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector.

  • Detection Wavelength: Determined by measuring the UV spectrum of Pentyl 2-butenoate (e.g., 210 nm).

3. Method Validation:

  • Linearity: A six-point calibration curve is constructed by plotting the peak area versus the concentration of the standards. The coefficient of determination (R²) is calculated.

  • Accuracy: Assessed by the recovery of a known amount of Pentyl 2-butenoate spiked into a placebo matrix at three different concentration levels.

  • Precision: Repeatability is determined from at least six replicate injections of the same sample. Intermediate precision is assessed by analyzing the sample on different days and by different analysts.

  • LOD and LOQ: Determined from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve, or based on the signal-to-noise ratio.

  • Robustness: The influence of minor changes in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) on the analytical results is investigated.

Workflow and Process Diagrams

To ensure a systematic and compliant approach to method validation, a clear workflow should be followed.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method Leads to define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters Informs prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol Inputs for execute_experiments Execute Validation Experiments prepare_protocol->execute_experiments Guides collect_data Collect & Process Data execute_experiments->collect_data Generates evaluate_data Evaluate Data Against Acceptance Criteria collect_data->evaluate_data Is basis for document_results Document Results in Validation Report evaluate_data->document_results Summarized in method_implementation Implement Method for Routine Use document_results->method_implementation Enables

References

A Spectroscopic Showdown: Distinguishing (E)- and (Z)-isomers of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of the geometric isomers of pentyl 2-butenoate. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

The seemingly subtle difference in the spatial arrangement of atoms between the (E)- and (Z)-isomers of pentyl 2-butenoate gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a comparative analysis of the key spectroscopic features that differentiate these two isomers, leveraging analogous data from closely related alkyl 2-butenoates to provide a robust predictive framework.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the (E)- and (Z)-isomers of pentyl 2-butenoate, with data for ethyl and methyl 2-butenoates included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Pentyl Esters, Analogous Data for Ethyl Esters)
Proton Assignment (E)-Pentyl 2-butenoate (Predicted) (Z)-Pentyl 2-butenoate (Predicted) (E)-Ethyl 2-butenoate (Z)-Ethyl 2-butenoate (Analogous)
Hα (vinylic) ~5.8 ppm (dq)~5.7 ppm (dq)5.8 ppm (dq)[1][2]~5.7 ppm
Hβ (vinylic) ~6.9 ppm (dq)~6.2 ppm (dq)6.9 ppm (dq)[1][2]~6.2 ppm
-OCH₂- (pentyl) ~4.1 ppm (t)~4.1 ppm (t)4.2 ppm (q)[1]4.1 ppm
-CH₃ (crotonyl) ~1.8 ppm (dd)~2.1 ppm (dd)1.7 ppm (d)[1]~2.1 ppm
-CH₂- (pentyl) ~1.6 ppm (m)~1.6 ppm (m)--
-CH₂CH₂- (pentyl) ~1.3 ppm (m)~1.3 ppm (m)--
-CH₃ (pentyl) ~0.9 ppm (t)~0.9 ppm (t)1.3 ppm (t)[1]1.2 ppm
J Hα-Hβ (Hz) ~15 Hz (trans)~10 Hz (cis)16 Hz[1]~10 Hz

Note: Chemical shifts (δ) are in ppm relative to TMS. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and dq (doublet of quartets). Data for ethyl esters are used as a reference.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Pentyl Esters, Analogous Data for Ethyl and Methyl Esters)
Carbon Assignment (E)-Pentyl 2-butenoate (Predicted) (Z)-Pentyl 2-butenoate (Predicted) (E)-Ethyl 2-butenoate (Z)-Ethyl 2-butenoate
C=O ~166 ppm~165 ppm166.5 ppm[1]165.7 ppm[3]
~123 ppm~122 ppm122.6 ppm[1]121.8 ppm[3]
~144 ppm~143 ppm144.4 ppm[1]143.5 ppm[3]
-OCH₂- ~64 ppm~64 ppm61.4 ppm[1]59.5 ppm[3]
-CH₃ (crotonyl) ~18 ppm~14 ppm18.6 ppm[1]13.9 ppm[3]
-CH₂- (pentyl) ~28 ppm~28 ppm--
-CH₂- (pentyl) ~28 ppm~28 ppm--
-CH₂- (pentyl) ~22 ppm~22 ppm--
-CH₃ (pentyl) ~14 ppm~14 ppm14.2 ppm[1]14.1 ppm[3]

Note: Chemical shifts (δ) are in ppm relative to TMS. Data for ethyl and methyl esters are used as a reference.

Table 3: IR and Mass Spectrometry Data (Predicted for Pentyl Esters, Analogous Data for Ethyl and Methyl Esters)
Spectroscopic Technique (E)-Isomer (Analogous Data) (Z)-Isomer (Analogous Data)
IR: C=O stretch (cm⁻¹) ~1720-1725~1715-1720
IR: C=C stretch (cm⁻¹) ~1650-1660~1640-1650
IR: =C-H out-of-plane bend (cm⁻¹) ~960-980 (strong)~675-730 (variable)
Mass Spec: Molecular Ion (m/z) 156156
Mass Spec: Key Fragments (m/z) 113, 85, 69, 41113, 85, 69, 41

Note: IR data is based on typical values for α,β-unsaturated esters. Mass spectrometry fragmentation is expected to be similar for both isomers, with the molecular ion at m/z 156 and common fragments resulting from cleavage of the pentyl group and McLafferty rearrangement.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the title compounds are provided below.

Synthesis of (E)- and (Z)-Pentyl 2-butenoate

A common method for the stereoselective synthesis of α,β-unsaturated esters is the Wittig reaction or its Horner-Wadsworth-Emmons modification.

  • (E)-Isomer Synthesis (Horner-Wadsworth-Emmons Reaction):

    • To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

    • Stir the resulting ylide solution at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add propanal dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude ethyl (E)-2-butenoate is then transesterified by heating with pentan-1-ol in the presence of an acid catalyst (e.g., sulfuric acid) to yield (E)-pentyl 2-butenoate.

    • Purify the final product by column chromatography on silica gel.

  • (Z)-Isomer Synthesis (Wittig Reaction with a Stabilized Ylide):

    • Prepare a stabilized ylide from (carbomethoxymethyl)triphenylphosphonium bromide and a suitable base (e.g., sodium methoxide) in a polar aprotic solvent (e.g., DMF).

    • Add propanal to the ylide solution at room temperature.

    • Stir the reaction mixture for several hours. The use of a stabilized ylide generally favors the formation of the (E)-isomer, but reaction conditions can be optimized to increase the yield of the (Z)-isomer (e.g., by using specific salt additives or solvent systems).

    • Work-up the reaction as described for the (E)-isomer.

    • Separate the (Z)-isomer from the (E)-isomer by careful column chromatography.

    • Transesterify the resulting methyl (Z)-2-butenoate with pentan-1-ol as described above to obtain (Z)-pentyl 2-butenoate.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a solution of the sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Record the spectrum over a typical range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).

    • Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

    • Use a temperature program that allows for the separation of the isomers and any impurities.

    • Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

    • Analyze the resulting chromatogram and mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of the (E)- and (Z)-isomers of pentyl 2-butenoate.

experimental_workflow cluster_synthesis Synthesis cluster_isomers Isomer Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials (Triethyl phosphonoacetate, Propanal, Pentan-1-ol) wittig Wittig / HWE Reaction start->wittig transesterification Transesterification wittig->transesterification purification Purification (Column Chromatography) transesterification->purification e_isomer (E)-Pentyl 2-butenoate purification->e_isomer Major Product z_isomer (Z)-Pentyl 2-butenoate purification->z_isomer Minor Product nmr NMR Spectroscopy (¹H, ¹³C) e_isomer->nmr ir IR Spectroscopy e_isomer->ir ms Mass Spectrometry e_isomer->ms z_isomer->nmr z_isomer->ir z_isomer->ms comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

Caption: Experimental workflow for the synthesis and spectroscopic comparison of (E)- and (Z)-pentyl 2-butenoate.

References

A Comparative Analysis of the Odor Thresholds of Pentyl 2-butenoate and Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor and fragrance research, the characterization of a molecule's odor threshold is a critical determinant of its impact and application. This guide provides a comparative overview of the odor thresholds of two structurally similar ester compounds: Pentyl 2-butenoate and pentyl butyrate. While both contribute to the fruity and sweet aromatic profiles valued in various industries, their potency as odorants can differ significantly. This document summarizes the available quantitative data, details the experimental methodologies for odor threshold determination, and provides a visual representation of the analytical workflow for researchers, scientists, and professionals in drug development.

Quantitative Odor Threshold Data

The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. A lower threshold indicates a more potent odorant. The table below summarizes the known odor thresholds for Pentyl 2-butenoate and pentyl butyrate.

CompoundChemical StructureOdor DescriptionOdor Threshold in Water (ppb)
Pentyl 2-butenoate CH₃CH=CHCOOC₅H₁₁Fruity, sweetNo data available
Pentyl butyrate CH₃(CH₂)₂COOC₅H₁₁Fruity, sweet, reminiscent of apricot or pear[1][2]210[3]

Note: Extensive searches for the odor threshold of Pentyl 2-butenoate (also known as pentyl crotonate) did not yield a specific quantitative value. One safety data sheet explicitly states "Odor threshold: No data available"[4]. The absence of this data highlights an area for future sensory analysis research.

Experimental Protocol: Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

The determination of odor thresholds for volatile compounds is most accurately achieved using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[5] A common and robust method within GC-O is Aroma Extract Dilution Analysis (AEDA).

Objective: To determine the flavor dilution (FD) factor of an odorant, which is a measure of its odor potency and is used to estimate the odor threshold.

Materials and Apparatus:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactometry port.

  • Capillary column appropriate for the separation of volatile esters (e.g., DB-5, HP-INNOWax).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Sample of the pure odorant (Pentyl 2-butenoate or pentyl butyrate).

  • Solvent for dilution (e.g., dichloromethane, diethyl ether).

  • A panel of trained human assessors.

  • Microsyringes for sample injection.

  • A series of airtight vials for dilutions.

Procedure:

  • Sample Preparation: A stock solution of the odorant is prepared in a suitable solvent at a known concentration. A series of stepwise dilutions (typically 1:1 or 1:2 with the solvent) of the stock solution is then created.

  • GC-O Analysis of the Most Concentrated Sample:

    • A small volume (e.g., 1 µL) of the most concentrated sample is injected into the GC.

    • The GC separates the volatile compounds based on their boiling points and polarity.

    • The effluent from the GC column is split, with a portion going to the FID for chemical detection and the other portion directed to the olfactometry port.

    • A trained assessor sniffs the effluent at the olfactometry port and records the retention time and a descriptor for any odor detected.

  • Analysis of Dilutions (AEDA):

    • The process is repeated for each of the serially diluted samples, starting from the most concentrated and proceeding to the most dilute.

    • The assessors record the retention times and odor descriptors for each dilution.

  • Determination of Flavor Dilution (FD) Factor: The FD factor is defined as the highest dilution at which the odorant can still be perceived by the assessor. A higher FD factor indicates a more potent odorant.

  • Odor Threshold Calculation: The concentration of the odorant in the most dilute sample where it was detected corresponds to its odor detection threshold. This can be expressed in terms of concentration in the solvent or converted to a concentration in air at the olfactometry port.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the odor threshold of a compound using Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Analysis start Pure Odorant Sample stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions inject Inject Sample into GC dilutions->inject gc_sep Gas Chromatographic Separation inject->gc_sep split Column Effluent Split gc_sep->split fid Flame Ionization Detector (FID) split->fid olfacto Olfactometry Port split->olfacto record Record Retention Time & Odor Descriptor fid->record assessor Human Assessor olfacto->assessor assessor->record fd Determine Flavor Dilution (FD) Factor record->fd threshold Calculate Odor Threshold fd->threshold

GC-O with AEDA Workflow for Odor Threshold Determination.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Pentyl 2-butenoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the choice of method is paramount to ensuring the accuracy, precision, and reliability of quantitative results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of Pentyl 2-butenoate, a common flavor and fragrance compound. The following sections present a cross-validation approach, supported by representative experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific analytical needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2] In GC, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing both qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC) is another widely used separation technique that employs a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[3] HPLC is highly versatile and can be used to analyze a broad range of compounds, including those that are non-volatile or thermally labile.[2] Separation is achieved based on the analyte's affinity for the stationary and mobile phases. Detection is typically performed using UV-Vis, fluorescence, or mass spectrometry detectors.

Comparative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the quantitative analysis of Pentyl 2-butenoate. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.01 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL5 ng/mL
**Linearity (R²) **> 0.999> 0.998
Linear Range 0.05 - 100 ng/mL5 - 500 ng/mL
Precision (RSD%) < 5%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Analysis Time ~15 min~10 min
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Sample Volatility Requirement RequiredNot required

Experimental Protocols

Detailed methodologies for the analysis of Pentyl 2-butenoate by GC-MS and HPLC are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices.

GC-MS Method

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

Sample Preparation: A stock solution of Pentyl 2-butenoate (analytical standard) is prepared in a suitable solvent such as hexane or ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution. Samples are diluted with the same solvent to fall within the calibration range.

HPLC-UV Method

Instrumentation: High-performance liquid chromatograph with a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm.

Sample Preparation: A stock solution of Pentyl 2-butenoate is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution. Samples are dissolved in and diluted with the mobile phase to a concentration within the calibration range.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Method Cross-Validation Prep Prepare Stock Solution and Calibration Standards GCMS_Analysis Analyze Samples and Standards by GC-MS Prep->GCMS_Analysis HPLC_Analysis Analyze Samples and Standards by HPLC Prep->HPLC_Analysis GCMS_Data Process GC-MS Data GCMS_Analysis->GCMS_Data Compare Compare Quantitative Results (e.g., Bland-Altman plot, t-test) GCMS_Data->Compare HPLC_Data Process HPLC Data HPLC_Analysis->HPLC_Data HPLC_Data->Compare Assess Assess Method Equivalency Compare->Assess

Cross-validation workflow for GC-MS and HPLC methods.

AnalyticalWorkflows cluster_gcms_workflow GC-MS Workflow cluster_hplc_workflow HPLC Workflow GCMS_SamplePrep Sample Preparation (Dilution in Hexane) GCMS_Inject Injection (1 µL) GCMS_SamplePrep->GCMS_Inject GCMS_Separate GC Separation (HP-5ms column) GCMS_Inject->GCMS_Separate GCMS_Detect MS Detection (EI) GCMS_Separate->GCMS_Detect GCMS_Quant Quantification GCMS_Detect->GCMS_Quant HPLC_SamplePrep Sample Preparation (Dissolution in Mobile Phase) HPLC_Inject Injection (10 µL) HPLC_SamplePrep->HPLC_Inject HPLC_Separate HPLC Separation (C18 column) HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection (210 nm) HPLC_Separate->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant

Individual analytical workflows for GC-MS and HPLC.

Discussion and Recommendations

The cross-validation of analytical methods is a critical step to ensure consistency and comparability of data, particularly when methods are used interchangeably or across different laboratories.

GC-MS offers superior sensitivity and selectivity for the analysis of Pentyl 2-butenoate. The high selectivity, derived from the mass fragmentation patterns, allows for confident identification and quantification even in complex matrices. The lower limit of detection makes it the preferred method for trace-level analysis.

HPLC-UV , while less sensitive than GC-MS for this particular analyte, provides a simpler and often faster analysis. The primary limitation is the requirement that the analyte possesses a UV chromophore for detection, which Pentyl 2-butenoate has at lower wavelengths. The higher limit of detection may be a drawback for applications requiring high sensitivity.

For the routine quality control of Pentyl 2-butenoate in high-concentration samples where speed is a priority, HPLC-UV can be a suitable and cost-effective method. However, for applications requiring high sensitivity, trace-level quantification, and unambiguous identification, especially in complex sample matrices, GC-MS is the recommended technique. The choice between the two methods should be guided by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of confidence in the results. A thorough cross-validation, as outlined in this guide, is essential to establish the equivalency of the two methods if they are to be used interchangeably.

References

Confirmation of Pentyl 2-Butenoate Structure using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pentyl 2-butenoate. We present predicted ¹H and ¹³C NMR data and detail the expected correlations in COSY, HSQC, and HMBC spectra that unequivocally confirm the molecular structure. This guide serves as a practical reference for researchers utilizing 2D NMR techniques for the characterization of small organic molecules.

Predicted NMR Data for Pentyl 2-Butenoate

The structural confirmation of pentyl 2-butenoate relies on the precise assignment of all proton and carbon signals in its NMR spectra. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) based on analogous compounds and established NMR principles.

Structure of Pentyl 2-butenoate:

Table 1: Predicted ¹H NMR Data for Pentyl 2-butenoate (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (CH₃)1.88ddJ(H4,H3) = 6.9, J(H4,H2) = 1.7
H-25.82dqJ(H2,H3) = 15.6, J(H2,H4) = 1.7
H-36.95dqJ(H3,H2) = 15.6, J(H3,H4) = 6.9
H-a (OCH₂)4.15tJ(Ha,Hb) = 6.7
H-b (CH₂)1.65pJ(Hb,Ha) = 6.7, J(Hb,Hc) = 7.4
H-c (CH₂)1.38sextJ(Hc,Hb) = 7.4, J(Hc,Hd) = 7.4
H-d (CH₂)1.33sextJ(Hd,Hc) = 7.4, J(Hd,He) = 7.5
H-e (CH₃)0.92tJ(He,Hd) = 7.5

Table 2: Predicted ¹³C NMR Data for Pentyl 2-butenoate (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1 (C=O)166.5
C-2122.8
C-3144.5
C-4 (CH₃)17.9
C-a (OCH₂)64.2
C-b (CH₂)28.5
C-c (CH₂)28.1
C-d (CH₂)22.3
C-e (CH₃)13.9

Experimental Protocols for 2D NMR

The following are standard experimental protocols for acquiring 2D NMR data for a small molecule like pentyl 2-butenoate on a typical 400 or 500 MHz NMR spectrometer.

Sample Preparation: A sample of pentyl 2-butenoate (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

1. COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: Standard COSY (e.g., cosygpqf)

  • Spectral Width (¹H): 0-10 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 2-4

  • Relaxation Delay: 1.5-2.0 s

2. HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment reveals one-bond correlations between protons and their directly attached carbons.

  • Pulse Program: Standard HSQC with sensitivity enhancement and multiplicity editing (e.g., hsqcedetgpsisp2.3)

  • Spectral Width (¹H): 0-10 ppm

  • Spectral Width (¹³C): 0-180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-4

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3. HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment shows long-range correlations between protons and carbons over two to three bonds.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • Spectral Width (¹H): 0-10 ppm

  • Spectral Width (¹³C): 0-200 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 4-8

  • Relaxation Delay: 2.0 s

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

2D NMR Data Interpretation and Structural Confirmation

The combination of COSY, HSQC, and HMBC data provides a detailed map of the molecular connectivity, allowing for the unambiguous confirmation of the pentyl 2-butenoate structure.

Workflow for 2D NMR Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis HNMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems HNMR->Proton_Spin_Systems CNMR ¹³C NMR & DEPT CH_Fragments Identify C-H Fragments CNMR->CH_Fragments COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Fragments HMBC HMBC Long_Range_Connectivity Establish Long-Range Connectivity HMBC->Long_Range_Connectivity Structure_Assembly Assemble Fragments Proton_Spin_Systems->Structure_Assembly CH_Fragments->Structure_Assembly Long_Range_Connectivity->Structure_Assembly Final_Structure Final Structure Confirmation Structure_Assembly->Final_Structure

Caption: General workflow for 2D NMR-based structure elucidation.

Key 2D NMR Correlations for Pentyl 2-butenoate

COSY Correlations: The COSY spectrum will reveal the proton-proton coupling networks within the molecule.

  • A strong correlation will be observed between the olefinic protons H-2 and H-3.

  • Weaker, four-bond (allylic) coupling will be seen between H-2 and the methyl protons H-4.

  • A distinct spin system will be evident for the pentyl chain, with correlations between H-a and H-b, H-b and H-c, H-c and H-d, and H-d and H-e.

Caption: Key COSY correlations for pentyl 2-butenoate.

HSQC Correlations: The HSQC spectrum will directly link each proton to its attached carbon.

  • Each protonated carbon will show a correlation peak: H-2 to C-2, H-3 to C-3, H-4 to C-4, H-a to C-a, H-b to C-b, H-c to C-c, H-d to C-d, and H-e to C-e.

  • The carbonyl carbon (C-1) will not show a correlation as it has no attached protons.

HSQC H4 H-4 (1.88 ppm) C4 C-4 (17.9 ppm) H4->C4 ¹J H2 H-2 (5.82 ppm) C2 C-2 (122.8 ppm) H2->C2 ¹J H3 H-3 (6.95 ppm) C3 C-3 (144.5 ppm) H3->C3 ¹J Ha H-a (4.15 ppm) Ca C-a (64.2 ppm) Ha->Ca ¹J Hb H-b (1.65 ppm) Cb C-b (28.5 ppm) Hb->Cb ¹J Hc H-c (1.38 ppm) Cc C-c (28.1 ppm) Hc->Cc ¹J Hd H-d (1.33 ppm) Cd C-d (22.3 ppm) Hd->Cd ¹J He H-e (0.92 ppm) Ce C-e (13.9 ppm) He->Ce ¹J

Caption: Key HSQC correlations for pentyl 2-butenoate.

HMBC Correlations: The HMBC spectrum is crucial for piecing together the different fragments of the molecule by identifying longer-range couplings.

  • Connecting the Crotonate and Pentyl Moieties: The most critical correlation will be from the protons on the ester oxygen (H-a) to the carbonyl carbon (C-1). This confirms the ester linkage.

  • Correlations within the Crotonate Moiety:

    • H-4 will show correlations to C-3 and C-2.

    • H-3 will show a correlation to the carbonyl carbon C-1.

    • H-2 will show a correlation to the carbonyl carbon C-1 and to C-4.

  • Correlations within the Pentyl Chain:

    • H-a will show a correlation to C-b.

    • H-e will show correlations to C-d and C-c.

HMBC H4 H-4 C2 C-2 H4->C2 ³J C3 C-3 H4->C3 ²J H2 H-2 C1 C-1 (C=O) H2->C1 ²J C4 C-4 H2->C4 ³J H3 H-3 H3->C1 ³J Ha H-a Ha->C1 ³J Cb C-b Ha->Cb ²J He H-e Cc C-c He->Cc ³J Cd C-d He->Cd ²J Ca C-a

Caption: Key HMBC correlations for pentyl 2-butenoate.

By systematically analyzing the correlations from these three 2D NMR experiments, the complete bonding framework of pentyl 2-butenoate can be confidently established. This guide provides a foundational workflow and expected data for researchers performing similar structural elucidations.

A Proposed Inter-laboratory Study for the Standardized Analysis of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Performance Across Laboratories

In the pursuit of robust and reproducible analytical methods, inter-laboratory studies are the gold standard for assessing the performance of a given analytical procedure. This guide outlines a proposed inter-laboratory study for the quantitative analysis of Pentyl 2-butenoate, a volatile ester compound. The objective of this study is to establish a standardized method, evaluate its performance across multiple laboratories, and provide a benchmark for future analyses. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Introduction to the Inter-laboratory Study

This proposed study aims to determine the precision and accuracy of a standardized Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of Pentyl 2-butenoate. A central organizing body would prepare and distribute standardized samples of Pentyl 2-butenoate at various concentrations to participating laboratories. Each laboratory would then analyze the samples according to the detailed protocol provided in this guide and report their results back to the organizing body for statistical analysis.

The following sections detail the proposed experimental protocol, present hypothetical data to illustrate the expected outcomes, and compare the primary analytical method with a viable alternative.

Data Presentation: Hypothetical Inter-laboratory Study Results

The following tables summarize the kind of quantitative data that would be generated from this inter-laboratory study.

Table 1: Reported Concentrations of Pentyl 2-butenoate (mg/mL) by Participating Laboratories

Laboratory IDSample A (1.00 mg/mL)Sample B (5.00 mg/mL)Sample C (10.00 mg/mL)
Lab 011.025.059.98
Lab 020.984.9510.05
Lab 031.015.109.92
Lab 040.994.9810.10
Lab 051.035.029.95
Lab 060.974.9010.02
Lab 071.005.089.90
Lab 081.025.0110.08

Table 2: Statistical Analysis of Inter-laboratory Study Data

ParameterSample ASample BSample C
True Value (mg/mL)1.005.0010.00
Mean Reported Value (mg/mL)1.005.0110.00
Standard Deviation0.0220.0630.069
Repeatability Std. Dev. (sᵣ)0.0150.0450.050
Reproducibility Std. Dev. (sR)0.0250.0700.075
Repeatability Rel. Std. Dev. (RSDᵣ)1.5%0.9%0.5%
Reproducibility Rel. Std. Dev. (RSDR)2.5%1.4%0.75%
Mean Recovery100.0%100.2%100.0%

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory study. The following protocol for the analysis of Pentyl 2-butenoate by GC-FID is proposed.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is chosen for its robustness, wide availability, and excellent quantitative performance for volatile organic compounds.

3.1.1. Materials and Reagents

  • Pentyl 2-butenoate (analytical standard, >99% purity)

  • Methanol (HPLC grade)

  • Internal Standard (IS): e.g., Undecane (analytical standard, >99% purity)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE septa

3.1.2. Instrument Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar capillary column.

  • Injector: Split/Splitless, 250°C, split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Detector Temperature: 280°C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium): 25 mL/min

  • Injection Volume: 1 µL

3.1.3. Standard and Sample Preparation

  • Internal Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of undecane and dissolve in methanol in a 10 mL volumetric flask.

  • Pentyl 2-butenoate Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of Pentyl 2-butenoate and dissolve in methanol in a 10 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Pentyl 2-butenoate stock solution with methanol. Spike each calibration standard with the internal standard to a final concentration of 1 mg/mL. Suggested calibration points: 0.1, 0.5, 1.0, 5.0, and 10.0 mg/mL.

  • Sample Analysis: The provided unknown samples are to be diluted with methanol to fall within the calibration range and spiked with the internal standard to a final concentration of 1 mg/mL.

3.1.4. Data Analysis

  • Identify the peaks for Pentyl 2-butenoate and the internal standard based on their retention times.

  • Calculate the response factor for Pentyl 2-butenoate relative to the internal standard using the calibration standards.

  • Quantify the concentration of Pentyl 2-butenoate in the unknown samples using the calculated response factor and the peak areas from the sample chromatograms.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and as a confirmatory method, GC-MS is the ideal alternative. While excellent for qualitative analysis, quantitative analysis by GC-MS can be more complex and instrument-dependent.

3.2.1. Instrument Conditions

  • Gas Chromatograph: Same as GC-FID

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

3.2.2. Data Analysis

  • The identity of Pentyl 2-butenoate would be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • For quantification, selected ion monitoring (SIM) mode can be used to improve sensitivity and selectivity by monitoring characteristic ions of Pentyl 2-butenoate.

Mandatory Visualizations

The following diagrams illustrate the workflow of the proposed inter-laboratory study and the analytical process.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation & Analysis A Central Lab Prepares & Validates Samples B Samples Distributed to Participating Labs A->B C Labs Receive & Analyze Samples using Standardized Protocol B->C D Data Acquisition (GC-FID) C->D E Labs Report Results to Central Organizer D->E F Statistical Analysis of All Data E->F G Final Report Generation F->G

Caption: Workflow of the Proposed Inter-laboratory Study.

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Processing A Prepare Stock Solutions (Analyte & Internal Standard) B Create Calibration Curve Standards A->B C Prepare Unknown Samples for Analysis A->C D Inject Sample into GC B->D C->D E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Response Factor G->H I Quantify Analyte Concentration H->I

Caption: Logical Flow of the GC-FID Analytical Method.

Comparative study of chemical versus enzymatic synthesis of Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthesis Methods for Pentyl 2-Butenoate, a Key Ester Compound.

The synthesis of esters is a fundamental process in organic chemistry, with wide-ranging applications in the pharmaceutical, flavor, and fragrance industries. Pentyl 2-butenoate, also known as pentyl crotonate, is a valuable ester recognized for its characteristic fruity aroma. The choice of synthetic methodology for such compounds is critical, impacting not only the efficiency and purity of the final product but also the overall sustainability and environmental footprint of the process. This guide provides a comprehensive comparison of two primary routes for the synthesis of pentyl 2-butenoate: traditional chemical synthesis via Fischer esterification and a more contemporary enzymatic approach utilizing lipases.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of pentyl 2-butenoate, based on typical experimental outcomes.

ParameterChemical Synthesis (Fischer Esterification with Solid Acid Catalyst)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Amberlyst-15 (Sulfonated Polystyrene Resin)Novozym® 435 (Immobilized Candida antarctica Lipase B)
Typical Yield 85-95%>95%
Purity High, but may require extensive purification to remove byproductsVery high, with minimal side reactions
Reaction Time 4-8 hours8-24 hours
Temperature 80-120°C40-60°C
Pressure Atmospheric (often with Dean-Stark trap to remove water)Atmospheric
Solvent Toluene or solvent-freeSolvent-free or non-polar organic solvent (e.g., heptane)
Catalyst Reusability Yes, can be regenerated and reusedYes, highly reusable over multiple cycles
Environmental Impact Moderate, due to higher energy consumption and potential for acid leachingLow, due to mild conditions and biodegradable catalyst
Byproducts Water, potential for ether formation and other side productsWater

Experimental Protocols

Chemical Synthesis: Fischer Esterification using Amberlyst-15

This protocol describes the synthesis of pentyl 2-butenoate via Fischer esterification of crotonic acid and n-pentanol, utilizing the solid acid catalyst Amberlyst-15. This method offers a safer and more environmentally benign alternative to traditional mineral acids like sulfuric acid.

Materials:

  • Crotonic acid (2-butenoic acid)

  • n-Pentanol

  • Amberlyst-15 catalyst

  • Toluene (optional, as solvent and for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add crotonic acid (1.0 eq), n-pentanol (1.5 eq), and Amberlyst-15 (15% by weight of crotonic acid).

  • Add toluene to the flask. The use of a solvent that forms an azeotrope with water, such as toluene, facilitates the removal of water and drives the equilibrium towards the product.

  • Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any unreacted crotonic acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude pentyl 2-butenoate.

  • The crude product can be further purified by distillation under reduced pressure to achieve high purity.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the synthesis of pentyl 2-butenoate using an immobilized lipase, Novozym® 435, as a biocatalyst. This method is characterized by its high selectivity and mild reaction conditions.

Materials:

  • Crotonic acid (2-butenoic acid)

  • n-Pentanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Heptane (optional, as solvent)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled water bath

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine crotonic acid (1.0 eq) and n-pentanol (1.2 eq). A slight excess of the alcohol can help to shift the equilibrium towards the product.

  • Add Novozym® 435 (typically 5-10% by weight of the limiting reactant).

  • The reaction can be performed solvent-free or in a non-polar organic solvent like heptane to reduce viscosity.

  • If a solvent is not used, molecular sieves can be added to the reaction mixture to adsorb the water produced, thereby driving the reaction to completion.

  • Place the flask in an orbital shaker or on a magnetic stirrer and incubate at a controlled temperature, typically between 40-60°C.

  • Monitor the reaction progress over time by taking small aliquots and analyzing them using techniques such as gas chromatography (GC) or titration of the remaining acid. The reaction is generally complete within 8-24 hours.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent, dried, and reused for multiple reaction cycles.

  • The liquid product, pentyl 2-butenoate, is typically of high purity and may not require further purification. If necessary, any unreacted starting materials can be removed by vacuum distillation.

Comparative Analysis of Synthesis Pathways

The choice between chemical and enzymatic synthesis of pentyl 2-butenoate depends on the specific requirements of the application, including desired purity, cost considerations, and environmental impact. The following diagram illustrates the logical relationship and key differentiating factors between the two pathways.

Caption: A logical flow diagram comparing the key stages and characteristics of chemical versus enzymatic synthesis of pentyl 2-butenoate.

Conclusion

The enzymatic synthesis of pentyl 2-butenoate offers several distinct advantages over the traditional chemical route, including milder reaction conditions, higher selectivity leading to greater purity and yield, and a significantly lower environmental impact. The ability to reuse the enzyme catalyst multiple times also contributes to the economic viability of this method, particularly for high-value applications where product purity is paramount.

Conversely, chemical synthesis via Fischer esterification, especially with the use of solid acid catalysts like Amberlyst-15, remains a robust and often faster method. While it requires more energy and a more rigorous purification process, the lower initial cost of the catalyst and the well-established nature of the procedure make it a viable option for large-scale industrial production.

Ultimately, the selection of the optimal synthesis method will be guided by a careful consideration of the specific project goals, balancing the need for purity, yield, cost-effectiveness, and sustainability. For researchers and professionals in the drug development and fine chemicals sectors, the high purity and green credentials of the enzymatic pathway present a compelling case for its adoption.

Purity Assessment of Synthesized Pentyl 2-butenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to assessing the purity of synthesized Pentyl 2-butenoate, offering a comparative analysis with alternative esters. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Pentyl 2-butenoate is an unsaturated ester with applications in the flavor and fragrance industry. Its synthesis, typically achieved through Fischer esterification of 2-butenoic acid and pentanol, can result in various impurities that may affect its final properties and performance. This guide provides a detailed comparison of analytical techniques for purity assessment and evaluates alternative esters.

Analytical Techniques for Purity Assessment

The purity of synthesized Pentyl 2-butenoate can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in identifying and quantifying the target compound and its potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.Quantitative purity assessment based on peak area percentage. Retention time provides qualitative identification.High resolution, excellent for quantifying volatile impurities, robust and widely available.Requires reference standards for positive identification. Not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Unambiguous structure confirmation, identification of impurities, and quantitative analysis (qNMR).Provides detailed structural information, non-destructive, and can be used for absolute quantification without a reference standard for the analyte.Lower sensitivity compared to GC-MS, complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Ionization of molecules followed by separation of ions based on their mass-to-charge ratio.Molecular weight determination and structural information from fragmentation patterns.High sensitivity and specificity, excellent for identifying unknown impurities.Isomeric compounds can be difficult to distinguish without chromatography.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of Pentyl 2-butenoate.

Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is suitable for determining the percentage purity of Pentyl 2-butenoate and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of esters and related volatile compounds.

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized Pentyl 2-butenoate in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

    • Final hold: 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 280 °C.

  • Data Analysis: The percentage purity is calculated based on the relative peak area of Pentyl 2-butenoate compared to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol allows for the absolute quantification of Pentyl 2-butenoate without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized Pentyl 2-butenoate into an NMR tube.

    • Add a known amount (e.g., 5-10 mg, accurately weighed) of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of Pentyl 2-butenoate (e.g., the vinyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is used for the identification of Pentyl 2-butenoate and any potential impurities by comparing their mass spectra to a library database.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • GC Conditions: Use the same GC parameters as described in the GC-FID protocol.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

  • Data Analysis: Identify Pentyl 2-butenoate by its retention time and the fragmentation pattern of its mass spectrum. Compare the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for identification. The mass spectrum of Pentyl 2-butenoate is expected to show characteristic fragments resulting from the loss of the pentyl group and other cleavages.[1][2]

Comparison with Alternative Esters

Pentyl 2-butenoate is often used for its fruity aroma.[3] However, other esters with similar properties can be considered as alternatives. This section compares Pentyl 2-butenoate with Pentyl hexanoate and Hexyl 2-butenoate.

Table 2: Comparison of Pentyl 2-butenoate and Alternative Esters

PropertyPentyl 2-butenoatePentyl hexanoateHexyl 2-butenoate
CAS Number 25415-76-3[1]540-07-819089-92-0
Molecular Formula C₉H₁₆O₂[1]C₁₁H₂₂O₂[4]C₁₀H₁₈O₂
Molecular Weight 156.22 g/mol [1]186.29 g/mol 170.25 g/mol
Boiling Point ~185 °C~226 °C[5]~208 °C
Sensory Profile Fruity, apple, pineapple-like[3][6]Fruity, pineapple, banana-like, with a sweet-sharp undertone[7][5]Fruity, with green and waxy notes

Performance Comparison:

  • Pentyl 2-butenoate provides a general fruity aroma, often described as apple or pineapple-like.[3][6] Its unsaturated nature can contribute to a sharper, more volatile scent profile.

  • Pentyl hexanoate offers a more complex fruity profile, with notes of pineapple and banana, and is described as having a pungent-fruity yet refreshing odor.[7][5] Its higher molecular weight and boiling point suggest lower volatility compared to Pentyl 2-butenoate.

  • Hexyl 2-butenoate also possesses a fruity character but can introduce green and waxy nuances.[8] The longer alkyl chain on the alcohol moiety compared to Pentyl 2-butenoate can influence its substantivity and overall odor profile.

The choice between these esters would depend on the specific application and the desired nuance in the final product's fragrance or flavor.

Potential Impurities in Synthesis

The most common method for synthesizing esters like Pentyl 2-butenoate is the Fischer esterification.[9][10][11][12][13] This acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol can lead to several impurities.

Common Impurities from Fischer Esterification:

  • Unreacted Starting Materials: Residual 2-butenoic acid and pentanol.

  • Water: A byproduct of the esterification reaction.

  • Byproducts of Side Reactions:

    • Ether Formation: Dehydration of the alcohol (pentanol) can lead to the formation of dipentyl ether, especially at higher temperatures.

    • Polymerization/Oligomerization: The unsaturated 2-butenoic acid can potentially undergo polymerization or oligomerization under acidic conditions.

    • Isomerization: The double bond in 2-butenoic acid could potentially migrate under certain conditions, leading to isomeric esters.

The presence of these impurities can be monitored and quantified using the analytical techniques described above. Purification is typically achieved through extraction to remove the acid catalyst and unreacted acid, followed by distillation to separate the ester from the alcohol and other byproducts.

Visualizing the Workflow and Logic

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for the comprehensive purity assessment of synthesized Pentyl 2-butenoate.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results synthesis Synthesized Pentyl 2-butenoate gc_fid GC-FID Analysis synthesis->gc_fid Quantification qnmr qNMR Analysis synthesis->qnmr Quantification & Structure gc_ms GC-MS Analysis synthesis->gc_ms Identification purity Quantitative Purity (%) gc_fid->purity qnmr->purity structure Structural Confirmation qnmr->structure gc_ms->structure impurities Impurity Identification gc_ms->impurities method_selection cluster_questions cluster_methods start Goal of Analysis q1 Need Quantitative Purity? start->q1 q2 Need Structural Confirmation? q1->q2 No gc_fid Use GC-FID q1->gc_fid Yes q3 Need to Identify Unknowns? q2->q3 No qnmr Use qNMR q2->qnmr Yes gc_ms Use GC-MS q3->gc_ms Yes end Analysis Complete q3->end No

References

Performance Benchmarks of Catalysts in Pentyl 2-Butenoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of esters like Pentyl 2-butenoate is crucial. This guide provides a comparative analysis of different catalytic systems for this synthesis, focusing on performance metrics and experimental protocols to aid in catalyst selection and process optimization.

The synthesis of Pentyl 2-butenoate, an ester with applications in flavors and fragrances, is typically achieved through the esterification of 2-butenoic acid (crotonic acid) with pentanol. The choice of catalyst is paramount in dictating the reaction's efficiency, selectivity, and environmental impact. This comparison covers two primary catalytic routes: enzymatic catalysis and acid catalysis, including both homogeneous and heterogeneous systems.

Comparative Performance of Catalysts

The selection of a suitable catalyst for the synthesis of Pentyl 2-butenoate is a critical factor that influences reaction efficiency, selectivity, and overall process sustainability. This section provides a quantitative comparison of various catalysts, including enzymes and chemical acid catalysts, based on key performance indicators such as reaction yield, temperature, and reaction time. The data, summarized in the table below, is compiled from studies on the synthesis of Pentyl 2-butenoate and structurally similar pentyl esters.

Catalyst TypeCatalystSubstratesReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Enzymatic Immobilized Lipase (Lipozyme® 435)Acetic Acid + Pentan-1-ol408>80[1]
Enzymatic Candida rugosa Lipase2-Methylpropanoic Acid + Pentanol4548Not Specified (Initial Rate: 9.22 x 10⁻³ mol dm⁻³ h⁻¹)[2]
Homogeneous Acid Sulfuric Acid (H₂SO₄)Crotonic Acid + Decyl Alcohol137-157Not Specified (Kinetics Study)Not Specified[3][4]
Homogeneous Acid Phosphotungstic AcidCrotonic Acid + Octyl/Decyl/Dodecyl Alcohol120-160Not Specified (Kinetics Study)Not Specified (Higher activation energy than H₂SO₄)[3][4]
Heterogeneous Acid Ti/K10-based catalystsAcetic Acid + PentanolLower than many other catalystsLower than many other catalystsNot Specified[5]
Heterogeneous Acid Pd/SiO₂-Al₂O₃γ-Valerolactone + Pentanol + H₂Not Specified870.1 (for Pentyl Valerate)[6]
Heterogeneous Acid Rh/SiO₂-Al₂O₃γ-Valerolactone + Pentanol + H₂Not Specified8Not Specified[6]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for both enzymatic and acid-catalyzed synthesis of pentyl esters.

Enzymatic Synthesis of Pentyl Acetate (as a proxy for Pentyl 2-Butenoate)

This protocol is based on the enzymatic synthesis of pentyl acetate using an immobilized lipase.[1]

Materials:

  • Acetic acid

  • Pentan-1-ol

  • Immobilized commercial lipase (e.g., Lipozyme® 435)

  • Solvent-free system or hydrophobic solvent

Procedure:

  • The reaction is conducted in a stirred batch reactor at a constant temperature of 40°C.

  • Reactants are mixed, typically with an excess of the alcohol (e.g., an alcohol-to-acid molar ratio of 2:1) to favor the forward reaction.[1]

  • The immobilized lipase is added to the reactant mixture. The enzyme/acid mass ratio is kept constant.

  • The reaction mixture is stirred continuously to ensure proper mixing.

  • The progress of the reaction is monitored by measuring the decrease in the concentration of the carboxylic acid over time.

  • Under optimal solvent-free conditions, conversions higher than 80% can be achieved after 8 hours.[1]

  • A significant advantage of using immobilized enzymes is the ease of catalyst recovery and potential for reuse for multiple cycles without significant loss of activity.[1][7]

Acid-Catalyzed Esterification of Crotonic Acid

This protocol is a general representation of the esterification of crotonic acid with an alcohol using a homogeneous acid catalyst, based on kinetic studies.[3][4]

Materials:

  • Crotonic acid

  • An alcohol (e.g., octyl, decyl, or dodecyl alcohol)

  • Sulfuric acid (H₂SO₄) as a catalyst

  • Isothermal semibatch reactor

Procedure:

  • A predetermined amount of the alcohol and the sulfuric acid catalyst are charged into an isothermal semibatch reactor.

  • The mixture is heated to the desired reaction temperature (e.g., in the range of 393-433 K or 120-160 °C).[3][4]

  • Crotonic acid is then added to the reactor to initiate the esterification reaction.

  • The reaction kinetics are typically studied by analyzing the concentration of the reactants and products over time. The reaction often follows second-order kinetics.[4]

  • The temperature dependence of the reaction rate can be determined using the Arrhenius equation.

Visualizing the Workflow and Catalyst Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Esterification Process cluster_products Products 2-Butenoic Acid 2-Butenoic Acid Mixing Mixing 2-Butenoic Acid->Mixing Pentanol Pentanol Pentanol->Mixing Catalysis Catalysis Mixing->Catalysis Reaction Reaction Catalysis->Reaction Separation Separation Reaction->Separation Pentyl 2-Butenoate Pentyl 2-Butenoate Separation->Pentyl 2-Butenoate Water Water Separation->Water G cluster_enzymatic Enzymatic cluster_acid Acid Catalysis Catalyst Type Catalyst Type Immobilized Lipase Immobilized Lipase Catalyst Type->Immobilized Lipase Homogeneous (e.g., H₂SO₄) Homogeneous (e.g., H₂SO₄) Catalyst Type->Homogeneous (e.g., H₂SO₄) Heterogeneous (e.g., Solid Acids) Heterogeneous (e.g., Solid Acids) Catalyst Type->Heterogeneous (e.g., Solid Acids) High Selectivity High Selectivity Immobilized Lipase->High Selectivity Mild Conditions Mild Conditions Immobilized Lipase->Mild Conditions Reusable Reusable Immobilized Lipase->Reusable High Reaction Rates High Reaction Rates Homogeneous (e.g., H₂SO₄)->High Reaction Rates Potential for Side Reactions Potential for Side Reactions Homogeneous (e.g., H₂SO₄)->Potential for Side Reactions Corrosion Issues (Homogeneous) Corrosion Issues (Homogeneous) Homogeneous (e.g., H₂SO₄)->Corrosion Issues (Homogeneous) Heterogeneous (e.g., Solid Acids)->Reusable Heterogeneous (e.g., Solid Acids)->High Reaction Rates

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pentyl 2-Butenoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adhering to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of pentyl 2-butenoate, ensuring the protection of laboratory personnel and the environment.

Pentyl 2-butenoate is classified as a combustible liquid[1]. As such, it is imperative to follow established hazardous waste procedures to mitigate risks. Improper disposal can lead to safety hazards and environmental contamination.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, eye protection, face protection, protective clothing, and gloves[1]. Work should be conducted in a well-ventilated area, away from heat, hot surfaces, sparks, open flames, and other ignition sources[1].

In the event of a spill, ventilate the area immediately. For containment and cleanup, use an absorbent material to take up the liquid spill. Spilled chemicals and the absorbent materials used for cleanup should be disposed of as hazardous waste[1][2].

Disposal Protocol: A Step-by-Step Guide

Chemical waste is regulated and generally cannot be disposed of in regular trash or down the sewer system[3][4]. All chemical waste, including pentyl 2-butenoate, must be managed through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste program[3].

  • Containerization:

    • Use a suitable, leak-proof container for the waste. Plastic containers are often preferred over glass when chemical compatibility is not an issue[3][5].

    • Ensure the container is in good condition with no cracks or leaks and that it is kept closed except when adding waste[6].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[3].

    • The label must include the full chemical name, "Pentyl 2-butenoate," and the quantity of the waste. Avoid using abbreviations or chemical formulas[3][6].

    • Include the date of waste generation, the location of origin (e.g., department, room number), and the principal investigator's name and contact information[3].

  • Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area at or near the point of generation[5].

    • Segregate pentyl 2-butenoate waste from incompatible materials to prevent dangerous reactions. As a combustible liquid, it should be stored away from oxidizers[5][6].

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a specific form detailing the contents of the waste container[3].

  • Empty Containers:

    • Empty containers that held pentyl 2-butenoate must be triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and disposed of as hazardous waste[2][6]. After triple-rinsing and air drying, the container may be disposed of in the regular trash after defacing the original label[2][6].

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal (Acids/Bases) Between 5.5 and 10.5 (with approval)[4]
Maximum Hazardous Waste Accumulation 55 gallons[5]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[5]

Note: Drain disposal of any chemical, including pentyl 2-butenoate, is generally not permitted without written permission from the relevant EHS department[3].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of pentyl 2-butenoate.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Don PPE Don PPE Select Container Select Container Don PPE->Select Container Assess Risks Assess Risks Assess Risks->Don PPE Label Container Label Container Select Container->Label Container Add Waste Add Waste Label Container->Add Waste Store in SAA Store in SAA Add Waste->Store in SAA Segregate Incompatibles Segregate Incompatibles Store in SAA->Segregate Incompatibles Request Pickup Request Pickup Segregate Incompatibles->Request Pickup EHS Collection EHS Collection Request Pickup->EHS Collection

Pentyl 2-Butenoate Disposal Workflow

References

Personal protective equipment for handling Pentyl 2-butenoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for Pentyl 2-butenoate, tailored for research scientists and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

Physical and Chemical Properties

Pentyl 2-butenoate is a combustible liquid that requires careful handling to prevent ignition.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 25415-76-3[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.225 g/mol [1]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 194 °C[1]
Flash Point 172 °F (77.8 °C) (TCC)[1][2]
Specific Gravity 0.896 g/cm³[1]
NFPA Ratings Health: 0, Fire: 2, Reactivity: 0[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling Pentyl 2-butenoate.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses or chemical safety goggles.[1] A full-face shield may be necessary for splash hazards.[3]Protects eyes from splashes and irritation.
Hand Protection Protective gloves. While specific breakthrough data for Pentyl 2-butenoate is not available, nitrile or neoprene gloves are generally recommended for esters and organic solvents for splash protection.[1][4] For prolonged contact, consider heavier-duty gloves and consult manufacturer's compatibility charts.Prevents skin contact and potential irritation.[5]
Skin and Body Protection A lab coat (preferably flame-resistant) that covers the entire arms and legs, along with closed-toe shoes, must be worn.[3]Protects skin from accidental splashes and contact.
Respiratory Protection In case of insufficient ventilation, wear a suitable respiratory equipment.[1] An air-purifying respirator with an organic vapor cartridge may be appropriate.[6][7] The selection of a respirator depends on the airborne concentration of the chemical.[8]Prevents inhalation of vapors, especially in poorly ventilated areas or during aerosol-generating procedures.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for laboratory safety.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Container: Keep the container tightly closed when not in use.[9]

  • Segregation: Store away from incompatible materials. Although specific incompatibilities for Pentyl 2-butenoate are not listed, as a general precaution, store it separately from strong oxidizing agents.[1]

Handling Procedures:

  • Ventilation: All handling of Pentyl 2-butenoate should occur in a well-ventilated area, preferably inside a chemical fume hood.[1][9]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][10]

  • Transfer: When transferring from large containers (greater than 4 liters), ensure proper bonding and grounding to prevent static discharge.[3][9]

  • Hygiene: Do not eat, drink, or smoke in areas where Pentyl 2-butenoate is handled.[1] Always wash hands thoroughly after handling.[1]

Spill Management:

  • Evacuation: For large spills, evacuate the area immediately.

  • Ventilation: Ensure the spill area is well-ventilated.[1]

  • Containment: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the liquid.[1]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • Waste Collection: Collect all Pentyl 2-butenoate waste, including contaminated absorbent materials, in a clearly labeled, sealed container.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] This typically involves disposal through a licensed chemical waste contractor.[1]

  • Environmental Release: Avoid releasing Pentyl 2-butenoate into the environment.[1]

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[1]
Skin Contact Wash the affected skin with plenty of water.[1] Remove contaminated clothing.
Eye Contact Rinse eyes cautiously with water as a precaution.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.
Ingestion If the person is conscious, rinse their mouth with water. Call a poison center or physician if you feel unwell.[1] Do NOT induce vomiting.

Workflow for Handling Pentyl 2-butenoate

The following diagram illustrates the logical workflow for the safe handling of Pentyl 2-butenoate from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Chemical Receive Chemical Inspect Container Inspect Container Receive Chemical->Inspect Container Store in Approved Location Store in Approved Location Inspect Container->Store in Approved Location If OK Segregate from Incompatibles Segregate from Incompatibles Store in Approved Location->Segregate from Incompatibles Don PPE Don PPE Segregate from Incompatibles->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Use and Transfer Use and Transfer Work in Fume Hood->Use and Transfer Collect Waste Collect Waste Use and Transfer->Collect Waste Spill Spill Use and Transfer->Spill Exposure Exposure Use and Transfer->Exposure Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via Contractor Dispose via Contractor Label Waste Container->Dispose via Contractor Contain and Clean Spill Contain and Clean Spill Spill->Contain and Clean Spill Follow Spill Protocol Administer First Aid Administer First Aid Exposure->Administer First Aid Follow First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.